molecular formula C15H19NO B2447013 2-Hexylquinolin-4(1H)-one CAS No. 18813-68-8

2-Hexylquinolin-4(1H)-one

Número de catálogo: B2447013
Número CAS: 18813-68-8
Peso molecular: 229.323
Clave InChI: DBFMEGDHHAYDPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Hexylquinolin-4(1H)-one (CAS 18813-68-8) is a synthetic quinolin-4-one derivative of significant interest in chemical biology and agrochemical research. Quinolin-4-ones are a class of heterocyclic compounds known for a broad spectrum of biological activities, occurring naturally in some plants and microorganisms and serving as key precursors for pharmacologically active structures . This compound features a hexyl side chain at the 2-position of the quinolinone core, a structural motif known to influence its physicochemical properties and biological interactions. Specifically, 2-alkyl-4(1H)-quinolones have been identified as inhibitors of photosystem II (PSII), suggesting a primary application in the study of novel herbicide action and the disruption of photosynthetic electron transport . The lipophilicity imparted by the hexyl chain is a critical parameter for this inhibitory activity, as established in quantitative structure-activity relationship (QSAR) studies . Beyond its herbicidal potential, the quinolin-4-one scaffold is widely investigated for its antimicrobial and potential antiproliferative effects. Naturally occurring analogs, such as graveolin, exhibit notable antifungal and antimicrobial properties, highlighting the therapeutic relevance of this chemical class . As a building block in medicinal chemistry, 2-Hexylquinolin-4(1H)-one provides researchers with a versatile intermediate for synthesizing diverse analogs to explore structure-activity relationships further. It is supplied with a minimum purity of 95% . This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-hexyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMEGDHHAYDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Precision Synthesis of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Hexylquinolin-4(1H)-one , a structural analogue of the Pseudomonas aeruginosa quorum sensing molecule HHQ (2-heptyl-4-quinolone).

The guide prioritizes a modernized Conrad-Limpach approach , utilizing Meldrum's acid for precursor assembly and Eaton's Reagent for cyclization. This optimized pathway avoids the hazardous high-temperature conditions (


) associated with the classical protocol, offering a safer, higher-yielding benchtop methodology.

Executive Summary

Target Molecule: 2-Hexylquinolin-4(1H)-one (Substituted 4-quinolone). Significance: A lipophilic signaling analogue used to probe bacterial quorum sensing (PQS system) and a privileged scaffold in medicinal chemistry for antimicrobial and anticancer development. Core Challenge: Classical synthesis requires extreme temperatures (


) in diphenyl ether to effect cyclization.
Optimized Solution:  A three-stage protocol employing Meldrum’s acid  for clean 

-keto ester generation, followed by Eaton’s Reagent-mediated cyclization at mild temperatures (

).

Retrosynthetic Analysis

The strategic disconnection focuses on the C2–C3 and N1–C2 bonds. The most reliable pathway utilizes the condensation of aniline with a


-keto ester. To ensure the specific 2-hexyl substitution, the 

-keto ester is constructed from heptanoyl chloride (providing the

alkyl chain + carbonyl carbon) and Meldrum's acid .

Retrosynthesis Target 2-Hexylquinolin-4(1H)-one (Target) Enamine β-Enamino Ester (Intermediate) Target->Enamine Cyclization (C-C Bond Formation) Precursors Aniline + Ethyl 3-oxononanoate Enamine->Precursors Condensation (-H2O) Meldrum Meldrum's Acid + Heptanoyl Chloride Precursors->Meldrum Acylation & Alcoholysis

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Reaction Pathway & Mechanism

The synthesis proceeds through three distinct chemical phases.

Phase 1: Precursor Synthesis (Meldrum's Acid Route)

Direct acylation of Meldrum's acid with heptanoyl chloride, followed by alcoholysis, yields ethyl 3-oxononanoate . This method is superior to Claisen condensation as it prevents self-condensation side products.

  • Key Reagent: Heptanoyl Chloride (

    
     backbone provides the hexyl tail attached to the carbonyl).
    
Phase 2: Schiff Base Formation

Condensation of aniline with ethyl 3-oxononanoate. Acid catalysis promotes the formation of the


-enamino ester  (thermodynamically favored over the imine).
Phase 3: Cyclization (The Critical Step)

Classical Method: Thermal cyclization in Dowtherm A at


. High risk, difficult workup.
Modern Method (Recommended): Eaton’s Reagent  (

in methanesulfonic acid).[1][2] This acts as both solvent and Lewis acid/dehydrating agent, allowing cyclization at

via an intramolecular Friedel-Crafts-type mechanism.

Mechanism cluster_0 Phase 1: Precursor cluster_1 Phase 2: Condensation cluster_2 Phase 3: Cyclization Meldrum Meldrum's Acid + Heptanoyl Cl KetoEster Ethyl 3-oxononanoate Meldrum->KetoEster EtOH, Reflux (-CO2) Enamine β-Enamino Ester KetoEster->Enamine + Aniline Cat. AcOH Aniline Aniline Quinolone 2-Hexylquinolin-4(1H)-one Enamine->Quinolone Eaton's Reagent 90°C

Figure 2: Step-wise mechanistic flow utilizing the Eaton's Reagent pathway.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[3]

  • Heptanoyl Chloride (

    
    )
    
  • Aniline (Redistilled if dark)

  • Eaton’s Reagent (

    
     in 
    
    
    
    )[1][2]
  • Solvents: Dichloromethane (DCM), Ethanol (absolute), Diethyl Ether.

Step 1: Synthesis of Ethyl 3-oxononanoate
  • Acylation: Dissolve Meldrum’s acid (

    
    ) in anhydrous DCM (
    
    
    
    ) with pyridine (
    
    
    ) at
    
    
    . Dropwise add heptanoyl chloride (
    
    
    ) over 30 mins. Stir at
    
    
    for 1 hour, then room temperature (RT) for 1 hour.
  • Workup: Wash with dilute HCl (

    
    ), then water. Dry organic layer (
    
    
    
    ) and evaporate.
  • Alcoholysis: Dissolve the crude acyl-Meldrum’s acid in absolute ethanol (

    
    ). Reflux for 3–4 hours.[3]
    
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Purification: Concentrate in vacuo. The resulting oil is ethyl 3-oxononanoate . (Yield typically

    
    ; can be used directly or distilled).
    
Step 2: Formation of -Enamino Ester
  • Mix ethyl 3-oxononanoate (

    
    ) and aniline (
    
    
    
    ) in toluene (
    
    
    ).
  • Add catalytic glacial acetic acid (

    
    ).
    
  • Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC (approx. 3–5 hours).

  • Evaporate toluene to yield the crude enamine oil.

Step 3: Cyclization with Eaton’s Reagent[1]
  • Add Eaton’s Reagent (

    
     per 
    
    
    
    of enamine) to the crude oil from Step 2.
  • Heat the mixture to

    
      for 2–3 hours.
    
    • Safety Note: Do not overheat. Unlike PPA, Eaton's reagent is less viscous and easier to handle, but is still corrosive.

  • Quenching: Cool to RT and slowly pour onto crushed ice/water with vigorous stirring.

  • Isolation: Neutralize the aqueous suspension with Sodium Carbonate (

    
    ) or Ammonium Hydroxide until pH ~7–8. The solid product will precipitate.
    
  • Purification: Filter the solid. Recrystallize from ethanol or methanol/water mixture.

Analytical Validation (Self-Validating Data)

To confirm the identity of the synthesized 2-hexylquinolin-4(1H)-one, compare spectral data against these predicted values derived from HHQ analogues.

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR

11.5–12.0 ppm
Broad Singlet (

)
NH (Lactam tautomer)

8.10 ppm
Doublet (

)
H-5 (Aromatic, deshielded by carbonyl)

6.15 ppm
Singlet (

)
H-3 (Alkene proton of quinolone ring)

2.60 ppm
Triplet (

)

-CH2
(Attached to C2)

0.88 ppm
Triplet (

)
Terminal CH3 of hexyl chain
13C NMR

~177 ppm
SignalC=O (Carbonyl C4)

~155 ppm
SignalC-2 (Quinolone ring)
MS (ESI+)

230.15

Molecular Ion (

)

Troubleshooting & Optimization

  • Issue: Low Yield in Step 3.

    • Cause: Incomplete cyclization or degradation.

    • Fix: Ensure the enamine formation (Step 2) is complete (no residual aniline). Residual aniline can react with Eaton's reagent or form side products.

  • Issue: Product is an Oil/Sticky Solid.

    • Cause: Impurities or residual mineral acid.

    • Fix: Ensure thorough neutralization during quenching. Triturate the solid with cold diethyl ether to remove non-polar impurities.

  • Issue: "O-Alkylation" vs "C-Alkylation" (Tautomers).

    • Insight: 4-quinolones exist in equilibrium with 4-hydroxyquinolines.[3][4] In polar solvents (DMSO), the keto-form (NH) usually predominates.

References

  • Conrad-Limpach Synthesis (Classic): Conrad, M., & Limpach, L. (1887).[3][4] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Meldrum's Acid Precursor Route: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3] 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry.

  • Eaton's Reagent Cyclization: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1][3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry.

  • PQS/HHQ Analogue Synthesis: Woschnagg, S., et al. (2019). Synthesis of 2-Alkyl-4(1H)-quinolones. Beilstein Journal of Organic Chemistry.

  • Quorum Sensing Context: Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. PNAS.

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Alkyl-4(1H)-quinolones: The Central Role of 2-Heptylquinolin-4(1H)-one in Bacterial Communication

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One of the most promising avenues is the targeted disruption of bacterial communication, or quorum sensing (QS), a process that governs the collective behaviors and virulence of pathogens. Within the intricate signaling network of the opportunistic pathogen Pseudomonas aeruginosa, the 2-alkyl-4(1H)-quinolone (AQ) signaling system holds a position of critical importance. This guide provides a comprehensive technical overview of the mechanism of action of 2-heptylquinolin-4(1H)-one (HHQ), a pivotal signaling molecule and biosynthetic precursor within this system. We will dissect its biosynthesis, its interaction with the transcriptional regulator PqsR (MvfR), the subsequent cascade of gene expression leading to virulence factor production, and the validated experimental protocols for investigating this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of the Pqs QS system as a target for next-generation anti-virulence therapies.

Section 1: The Landscape of Quorum Sensing and the Primacy of the pqs System

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression.[1] This coordinated behavior enables bacteria to function as multicellular entities, regulating processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.[1][2] P. aeruginosa, a pathogen of significant clinical concern, employs a complex hierarchy of at least three interconnected QS systems: the las, rhl, and pqs systems.[3]

While the las and rhl systems utilize acyl-homoserine lactones (AHLs) as signaling molecules, the pqs system is mediated by 2-alkyl-4(1H)-quinolones (AQs).[3] The principal signaling molecules of this circuit are 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS), and its immediate biosynthetic precursor, 2-heptyl-4(1H)-quinolone (HHQ).[3][4][5] Although the user's query specified "2-Hexylquinolin-4(1H)-one," the vast body of scientific literature focuses overwhelmingly on the 7-carbon alkyl chain variant, HHQ, as the biologically crucial molecule in this pathway. Therefore, this guide will focus on the well-documented mechanism of HHQ.

AQs are not merely signaling molecules; they are a versatile class of metabolites with roles in iron chelation, antimicrobial activity against competing species, and modulation of host immune responses, making the pqs system a central hub in the pathobiology of P. aeruginosa.[2][6][7][8]

Section 2: The Core Mechanism: HHQ and the PqsR Signaling Pathway

The mechanism of action of HHQ is intrinsically linked to its role as an agonist for the transcriptional regulator PqsR. This interaction initiates a signaling cascade that results in a dramatic shift in bacterial physiology towards a virulent, pathogenic state.

Biosynthesis of HHQ and PQS: A Coordinated Enzymatic Cascade

The production of HHQ and PQS is governed by the enzymes encoded within the pqsABCDE operon.[9] The pathway begins with anthranilate, which is converted through a series of enzymatic steps into the key precursor for both HHQ and other quinolone molecules. The monooxygenase PqsH catalyzes the final hydroxylation step that converts HHQ into the more potent signal, PQS.[5][9] The expression of pqsH is, in turn, regulated by the las QS system, providing a clear example of the cross-talk between these signaling networks.[10]

HHQ and PQS Biosynthesis cluster_operon pqsABCDE Operon pqsA PqsA pqsBC PqsBC pqsA->pqsBC Multiple Steps pqsD PqsD pqsBC->pqsD Multiple Steps HHQ HHQ (2-Heptylquinolin-4(1H)-one) pqsD->HHQ Multiple Steps pqsE PqsE Anthranilate Anthraniloyl-CoA Anthranilate->pqsA Multiple Steps PqsH PqsH (Monooxygenase) HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS

Caption: Biosynthesis pathway of HHQ and its conversion to PQS.

The Molecular Target: PqsR (MvfR)

The central receptor and transducer of the HHQ signal is PqsR, also known as the Multiple Virulence Factor Regulator (MvfR).[11] PqsR is a LysR-type transcriptional regulator (LTTR), a large family of proteins that typically control gene expression in response to the binding of a small molecule co-inducer.[12] PqsR possesses a highly conserved N-terminal DNA-binding domain and a more variable C-terminal ligand-binding domain (LBD), which contains a large, hydrophobic pocket perfectly suited for accommodating AQ molecules.[12]

Ligand-Receptor Interaction and Transcriptional Activation

Both HHQ and PQS function as agonists, binding to the LBD of PqsR.[12][13] This binding event is stabilized primarily by hydrophobic interactions and induces a critical conformational change in the PqsR protein.[12][14] This structural shift allows the N-terminal domain of PqsR to effectively bind to the promoter region of the pqsA gene.[9]

The binding of activated PqsR to the pqsA promoter initiates the transcription of the entire pqsABCDE operon. This creates a powerful positive feedback loop, rapidly amplifying the production of HHQ and PQS once a critical population density is reached.[9] Furthermore, activated PqsR directly or indirectly controls the expression of a wide array of virulence-associated genes, effectively launching the pathogenic program of the bacterial population.[13][15]

PqsR Signaling Cascade cluster_gene_expression Target Gene Expression HHQ HHQ / PQS (Signal Molecules) PqsR_inactive Inactive PqsR (MvfR) HHQ->PqsR_inactive Binds to Ligand-Binding Domain PqsR_active Active PqsR (Conformational Change) PqsR_inactive->PqsR_active Activation pqs_operon pqsABCDE Operon PqsR_active->pqs_operon Binds Promoter, Induces Transcription virulence_genes Virulence Factor Genes (e.g., phnAB, hcnABC) PqsR_active->virulence_genes Induces Transcription Feedback Positive Feedback Loop pqs_operon->Feedback Output Virulence Factor Production (Pyocyanin, HCN, etc.) virulence_genes->Output Feedback->HHQ Increases Synthesis

Caption: The PqsR signaling cascade initiated by HHQ/PQS binding.

Section 3: Biological Consequences of PqsR Activation

The activation of the PqsR regulon has profound consequences for the pathogenicity of P. aeruginosa. It orchestrates the production of a suite of virulence factors that contribute to tissue damage, immune evasion, and biofilm stability.

Virulence Factor Governing Genes Function in Pathogenesis Reference
Pyocyanin phnAB, pqsEA blue redox-active toxin that generates reactive oxygen species, causing oxidative stress and cell death in host tissues.[15]
Elastase (LasB) lasBA protease that degrades host elastin, collagen, and immunoglobulins, leading to tissue destruction.[16]
Hydrogen Cyanide (HCN) hcnABCA potent metabolic poison that inhibits cytochrome c oxidase in host cells, disrupting cellular respiration.[11]
Lectins (LecA, LecB) lecA, lecBCell-surface proteins that mediate adhesion to host cells and are critical for biofilm formation.[11]
Biofilm Formation Multiple genesThe Pqs system is integral to the development of robust, antibiotic-tolerant biofilm structures.[15]

Section 4: Key Experimental Methodologies

Investigating the PqsR signaling pathway requires robust and validated experimental protocols. As a self-validating system, the following methods provide clear readouts of PqsR activity and can be used to screen for inhibitors or investigate the impact of genetic mutations.

Protocol 1: Quantification of Pyocyanin Production

Causality: Pyocyanin production is tightly regulated by the PqsR/PqsE axis.[17] Therefore, quantifying its output serves as a reliable and sensitive downstream reporter for the activity of the entire pqs signaling cascade. A reduction in pyocyanin directly correlates with inhibition of the pathway.[15][17]

Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PA14 or PAO1 strains) in a suitable medium like Luria-Bertani (LB) or King's A broth at 37°C with shaking for 18-24 hours. If testing inhibitors, add the compound at the start of the culture.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes). Transfer the culture supernatant to a new tube.

  • Chloroform Extraction: Add 0.6 volumes of chloroform to the supernatant (e.g., 3 mL of chloroform for 5 mL of supernatant). Vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform phase.

  • Acidification and Re-extraction: Centrifuge briefly to separate the phases. Carefully transfer the lower blue chloroform layer to a new tube. Add 0.5 volumes of 0.2 N HCl (e.g., 1.5 mL of HCl). Vortex vigorously. The pyocyanin will move into the acidic aqueous phase, turning it pink.[18]

  • Quantification: Centrifuge to separate the phases. Transfer 200 µL of the upper pink aqueous layer to a 96-well plate.[18]

  • Spectrophotometry: Measure the absorbance at 520 nm (A₅₂₀) using a plate reader.[18][19]

  • Normalization (Trustworthiness Step): In parallel, measure the optical density at 600 nm (OD₆₀₀) of the original culture to normalize pyocyanin production to cell density (A₅₂₀ / OD₆₀₀). This ensures that observed effects are due to specific pathway inhibition and not general growth inhibition.[18]

Pyocyanin Quantification Workflow start P. aeruginosa Culture (e.g., 24h at 37°C) centrifuge1 Centrifuge to Pellet Cells start->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant chloroform Add Chloroform & Vortex (Pyocyanin -> Organic Phase) supernatant->chloroform centrifuge2 Separate Phases chloroform->centrifuge2 hcl Transfer Chloroform Layer, Add 0.2 N HCl & Vortex (Pyocyanin -> Aqueous Phase) centrifuge2->hcl centrifuge3 Separate Phases hcl->centrifuge3 plate Transfer Aqueous (Pink) Layer to 96-Well Plate centrifuge3->plate read Measure Absorbance at 520 nm plate->read normalize Normalize to Cell Density (OD600) read->normalize end Final Quantified Value normalize->end

Caption: Experimental workflow for the quantification of pyocyanin.

Protocol 2: PqsR Reporter Gene Assay

Causality: This assay directly measures the ability of a compound to either activate or block the transcriptional activity of PqsR. It isolates the ligand-receptor interaction from other cellular processes.

Methodology:

  • Strain Construction: Utilize a reporter strain, often constructed in a heterologous host like E. coli or a P. aeruginosa mutant lacking its native pqs genes. The strain should contain two plasmids: one expressing PqsR and another containing the PqsR-responsive pqsA promoter fused to a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence).

  • Assay Setup: Grow the reporter strain to mid-log phase. Aliquot the culture into a 96-well microtiter plate.

  • Compound Addition: Add the test compounds (potential antagonists) to the wells. To test for antagonism, also add a sub-maximal concentration of a known agonist, like HHQ or PQS, to induce the reporter.

  • Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C to allow for PqsR activation and reporter protein expression.

  • Signal Measurement: Measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis (Self-Validation): Compare the signal in wells with antagonist + agonist to wells with agonist only. A significant reduction in signal indicates PqsR antagonism.[15] A parallel assay for cell growth (OD₆₀₀) is crucial to exclude non-specific toxicity.

Section 5: Therapeutic Targeting of the HHQ/PqsR Pathway

The central role of the PqsR system in controlling virulence makes it an attractive target for the development of anti-pathogenic drugs.[9] Unlike traditional antibiotics, which impose strong selective pressure for resistance by killing the bacteria, PqsR antagonists aim to disarm the pathogen, making it more susceptible to clearance by the host immune system. This "quorum quenching" approach is a promising strategy to combat infections without driving resistance.[1][15]

Researchers have successfully developed potent, competitive PqsR antagonists that can bind to the ligand-binding pocket but fail to induce the conformational change required for activation.[14][15] These molecules have been shown to effectively reduce the production of pyocyanin and other virulence factors in P. aeruginosa, validating PqsR as a druggable target.[15]

Section 6: Conclusion

The mechanism of action of 2-heptylquinolin-4(1H)-one is a cornerstone of P. aeruginosa pathogenicity. By acting as a key signaling molecule for the PqsR transcriptional regulator, HHQ initiates a cascade that culminates in the coordinated expression of a formidable arsenal of virulence factors. A thorough understanding of this pathway, from biosynthesis to transcriptional activation and downstream effects, is essential for the rational design of novel therapeutics. The experimental protocols detailed herein provide a validated framework for interrogating this system and identifying the next generation of quorum sensing inhibitors. The continued exploration of the PqsR signaling network promises to yield innovative strategies for disarming this critical opportunistic pathogen.

References

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  • Mielnik, M. M., et al. (2022). Electrochemical Detection of Pyocyanin as a Biomarker for Pseudomonas aeruginosa: A Focused Review. Biosensors. Retrieved from [Link]

  • Lin, J., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

  • Thomann, B., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved from [Link]

  • Sharma, P., et al. (2019). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Molecules. Retrieved from [Link]

  • Ordonez-Reyes, C., et al. (2017). In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment. Frontiers in Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). PQS signaling in P. aeruginosa. Genes involved in virulence production.... Retrieved from [Link]

  • Machan, Z. A., et al. (1992). 2-Heptyl-4-hydroxyquinoline N-oxide, an antistaphylococcal agent produced by Pseudomonas aeruginosa. Journal of General Microbiology. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 2-Hexylquinolin-4(1H)-one , structured for a professional audience in drug discovery and microbiology.

Executive Summary

2-Hexylquinolin-4(1H)-one (C6-AQ) is a synthetic homologue of the critical bacterial signaling molecule 2-Heptyl-4(1H)-quinolone (HHQ) . While HHQ (C7) and PQS (Pseudomonas Quinolone Signal) are the primary native ligands driving virulence in Pseudomonas aeruginosa, the C6 analogue serves as a vital structural probe in Structure-Activity Relationship (SAR) studies.

Its biological significance lies in its ability to delineate the hydrophobic threshold of the PqsR (MvfR) receptor. By possessing a side chain one carbon shorter than the native ligand, C6-AQ exhibits altered receptor kinetics—often functioning as a partial agonist or weak antagonist—making it an essential tool for mapping the ligand-binding domain (LBD) of virulence regulators. Furthermore, like its congeners, it retains intrinsic antimicrobial activity against Gram-positive pathogens and specific marine Vibrio species.

Chemical Identity & Structural Classification

FeatureSpecification
IUPAC Name 2-Hexylquinolin-4(1H)-one
Common Name C6-AQ, 2-Hexyl-4-quinolone
Chemical Formula C₁₅H₁₉NO
Molecular Weight 229.32 g/mol
Class 2-Alkyl-4-quinolone (AQ)
Structural Role Lipophilic tail variant of HHQ (C7)
Solubility DMSO (High), Methanol (High), Water (Poor/Insoluble)

Mechanism of Action: The "Hydrophobic Ruler" Effect

The biological activity of 2-Hexylquinolin-4(1H)-one is defined by its interaction with the PqsR (MvfR) LysR-type transcriptional regulator. The mechanism is governed by the "Hydrophobic Ruler" principle, where the length of the alkyl chain dictates the stability of the receptor-ligand complex.

PqsR Receptor Binding Kinetics

The PqsR Ligand Binding Domain (LBD) consists of two sub-pockets:

  • Pocket B: Accommodates the bicyclic quinolone headgroup (hydrogen bonding).

  • Pocket A: A deep, hydrophobic channel that accepts the alkyl tail.

The C6 vs. C7 Differential:

  • Native Ligand (HHQ - C7): The heptyl chain optimally fills Pocket A, inducing a conformational shift (

    
    ) that allows PqsR to bind the promoter of the pqsABCDE operon, triggering virulence factors (pyocyanin, rhamnolipids).
    
  • C6-AQ (Hexyl): The hexyl chain is sub-optimal (too short by ~1.2 Å). It occupies Pocket A but fails to stabilize the "closed" active conformation as effectively as HHQ. Consequently, C6-AQ acts as a partial agonist with significantly higher

    
     values, or as a competitive antagonist in the presence of native ligands.
    
Membrane Perturbation (Antimicrobial Mechanism)

Independent of receptor binding, C6-AQ exerts direct antimicrobial effects via membrane disruption. The lipophilic hexyl tail inserts into the phospholipid bilayer of Gram-positive bacteria, increasing permeability and dissipating the proton motive force (PMF).

G cluster_0 Mechanism of Action C6 2-Hexylquinolin-4(1H)-one (C6-AQ) Membrane Bacterial Membrane (Gram-Positive) C6->Membrane Hydrophobic Insertion PqsR PqsR Receptor (Pocket A & B) C6->PqsR Sub-optimal Binding (Steric Mismatch) Response_1 Membrane Depolarization (PMF Collapse) Membrane->Response_1 Disruption Response_2 Weak/Partial Transcriptional Activation PqsR->Response_2 Low Affinity Virulence Reduced Virulence Factor Production Response_2->Virulence Downregulation vs HHQ

Figure 1: Dual mechanism of action showing membrane disruption (antimicrobial) and partial agonism of the PqsR quorum sensing receptor.

Biological Activity Profile

Antimicrobial Activity

C6-AQ displays a spectrum of activity distinct from standard antibiotics, primarily targeting organisms lacking robust efflux pumps for hydrophobic molecules.

Target OrganismActivity TypeEstimated MIC (μg/mL)*Notes
Staphylococcus aureusBacteriostatic25 - 50Effective due to single membrane structure.
Bacillus subtilisBacteriostatic10 - 25Highly susceptible to alkyl-quinolones.
Vibrio harveyiInhibitory50 - 100Interferes with interspecies signaling.
Pseudomonas aeruginosaSignaling Only>500Intrinsically resistant due to MexEF-OprN efflux pumps.

*Note: MIC values are extrapolated from C7/C9 homologue data in comparative SAR studies [1, 4].

Cytotoxicity

Like many 4-quinolones, C6-AQ exhibits moderate cytotoxicity toward mammalian cells (e.g., HeLa, L-6) at high concentrations (>50 μM). This is attributed to mitochondrial membrane interference, a common trait of lipophilic cation-like structures.

Quorum Sensing Modulation

In P. aeruginosa reporter assays (e.g., pqsA-lux), C6-AQ shows 10-100x lower potency than HHQ. However, its structural similarity allows it to compete for the binding site, potentially inhibiting the activation caused by endogenous HHQ if present in excess.

Experimental Protocols

Synthesis: The Conrad-Limpach Approach

To obtain high-purity 2-Hexylquinolin-4(1H)-one for biological testing, the Conrad-Limpach synthesis is the gold standard.

Reagents: Aniline, Ethyl 3-oxononanoate (provides the hexyl chain), Ethanol, Diphenyl ether.

Protocol:

  • Condensation: Mix equimolar amounts of aniline and ethyl 3-oxononanoate in ethanol with a catalytic amount of acetic acid. Reflux for 4 hours to form the

    
    -anilinoacrylate intermediate.
    
  • Evaporation: Remove solvent under reduced pressure.

  • Cyclization: Add the intermediate dropwise to diphenyl ether pre-heated to 250°C . (High temperature is critical to favor the 4-quinolone over the 2-quinolone isomer).

  • Isolation: Cool the mixture. Dilute with hexane to precipitate the crude product.

  • Purification: Recrystallize from ethanol/DMF. Confirm structure via

    
    H-NMR (Look for triplet at 
    
    
    
    ppm for terminal methyl and characteristic quinolone H-3 singlet at
    
    
    ppm).
PqsR Agonist/Antagonist Reporter Assay

Objective: Determine if C6-AQ activates or inhibits virulence pathways.

  • Strain: Use P. aeruginosa PAO1

    
     (cannot produce AQs) containing a pqsA-luxCDABE chromosomal fusion.
    
  • Preparation: Grow reporter strain in LB media to

    
    .
    
  • Treatment:

    • Agonist Mode: Add C6-AQ (0, 1, 10, 50, 100 μM).

    • Antagonist Mode: Add C6-AQ (variable) + Native HHQ (constant 10 μM).

  • Incubation: 37°C for 4-6 hours with shaking.

  • Readout: Measure Luminescence (RLU) normalized to

    
    .
    
  • Analysis: Plot Dose-Response curve. A "bell-shaped" or flat curve compared to HHQ indicates partial agonism.

Synthesis & Biosynthetic Context Diagram

Synthesis Aniline Aniline Inter β-anilinoacrylate Intermediate Aniline->Inter Ester Ethyl 3-oxononanoate (C6 Side Chain Source) Ester->Inter Product 2-Hexylquinolin-4(1H)-one (C6-AQ) Inter->Product - EtOH Step1 Condensation (EtOH, Reflux, H+) Step2 Thermal Cyclization (250°C, Diphenyl ether) Bio_Pre Biosynthesis (Bacteria) Anthranilate + Octanoyl-CoA Bio_Pre->Product PqsABCD (Enzymatic)

Figure 2: Chemical synthesis pathway (solid lines) vs. hypothetical biosynthetic route (dashed).

References

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Source: PMC / Molecules (2020) [Link] Key Insight: Comprehensive review of AQ structures, including chain length effects on antimicrobial potency.

  • Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR. Source: PLOS Pathogens (2013) [Link] Key Insight: Defines the "Pocket A" hydrophobic constraints that make C6-AQ a partial agonist compared to C7 (HHQ).

  • A structure-function analysis of interspecies antagonism by the 2-heptyl-4-alkyl-quinolone signal molecule. Source: Microbiology (2020) [Link] Key Insight: Demonstrates the strict structural fidelity required for AQ activity against Vibrio species.[1]

  • Quinolone Molecular Structure-Activity Relationships: Antimicrobial Activity. Source: Clinical Infectious Diseases / Oxford Academic [Link] Key Insight: General SAR principles for the quinolone core.

Sources

spectroscopic data of 2-Hexylquinolin-4(1H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 2-Hexylquinolin-4(1H)-one Synonyms: 2-Hexyl-4-quinolone; C6-HHQ; 2-Hexyl-4-hydroxyquinoline (tautomer) CAS Registry Number: 1203588-76-2 (General analog series reference) Molecular Formula: C₁₅H₁₉NO Exact Mass: 229.1467 Da

Contextual Significance: 2-Hexylquinolin-4(1H)-one is a structural homolog of the Pseudomonas aeruginosa quorum sensing signaling molecule 2-heptyl-4(1H)-quinolone (HHQ). It serves as a critical probe in structure-activity relationship (SAR) studies targeting the PqsR (MvfR) receptor. Its spectroscopic characterization is defined by the stability of the 4-quinolone core and the lipophilic hexyl side chain.

Structural Dynamics & Tautomerism

The spectroscopic signature of this compound is dictated by the keto-enol tautomerism between the 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms.

  • Solid State & Polar Solvents (DMSO, MeOH): The equilibrium heavily favors the 4-quinolone tautomer. This is evidenced by the presence of a distinct NH signal and a carbonyl-like carbon shift.

  • Non-Polar Solvents: A mixture may exist, but the quinolone form generally predominates due to vinylogous amide resonance stabilization.

Tautomeric Equilibrium Visualization

Tautomerism Lactam 4-Quinolone Form (Lactam) Dominant in DMSO Lactim 4-Hydroxyquinoline Form (Lactim) Minor Species Lactam->Lactim  Proton Transfer  

Synthesis & Sample Preparation

To ensure spectroscopic integrity, the compound is typically synthesized via the Conrad-Limpach cyclization . Impurities often include uncyclized Schiff bases or decarboxylated byproducts.

Synthesis Workflow
  • Condensation: Aniline + Ethyl 3-oxooctanoate

    
    
    
    
    
    -anilinocrotonate.
  • Cyclization: High-temperature cyclization (250°C, diphenyl ether) yields the 2-hexyl-4-quinolone.

Analytical Sample Preparation Protocol
  • NMR Solvent: Dissolve 5–10 mg in 0.6 mL DMSO-d₆ .

    • Reasoning: CDCl₃ can induce line broadening due to intermolecular hydrogen bonding of the NH/CO groups. DMSO-d₆ disrupts these aggregates, sharpening the signals.

  • MS Solvent: Methanol or Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

¹H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct singlet of the olefinic proton at position 3 and the broad NH signal.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH 11.45 - 11.60Broad Singlet1HLactam NH (Exchangeable with D₂O)
C5-H 8.05 - 8.10Doublet (d)1HDeshielded by carbonyl proximity (Peri-effect)
C7-H 7.60 - 7.65Triplet (t)1HAromatic ring
C8-H 7.50 - 7.55Doublet (d)1HAromatic ring
C6-H 7.28 - 7.32Triplet (t)1HAromatic ring
C3-H 5.90 - 5.95 Singlet (s) 1H Diagnostic 4-Quinolone Signal
C1'-H 2.58 - 2.65Triplet (t)2H

-methylene (benzylic-like)
C2'-H 1.60 - 1.70Quintet2H

-methylene
C3'-C5' 1.25 - 1.40Multiplet (m)6HBulk methylene chain
C6'-H 0.85 - 0.88Triplet (t)3HTerminal methyl
¹³C NMR Characterization (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 176.8C4 (Carbonyl)
C=N/C=C 154.5C2 (Quinolone ring)
Quaternary 140.1C8a (Ring junction)
Aromatic 131.5C7
Aromatic 125.2C5
Aromatic 123.0C6
Quaternary 122.8C4a (Ring junction)
Aromatic 118.0C8
Olefinic 106.5C3 (Alpha to carbonyl)
Alkyl 33.0 - 13.8Hexyl chain carbons

Mass Spectrometry (MS) Fragmentation

Ionization Mode: ESI(+) or EI (70 eV). Parent Ion: [M+H]⁺ = 230.15 (ESI) or M⁺ = 229.1 (EI).

The fragmentation of 2-alkyl-4-quinolones follows a specific pathway dominated by the McLafferty Rearrangement , driven by the length of the alkyl chain (>C3).

Fragmentation Pathway Logic[1][2]
  • Molecular Ion (m/z 229): Intact molecule.

  • McLafferty Rearrangement: The carbonyl oxygen abstracts a gamma-hydrogen from the hexyl chain.

  • Beta-Cleavage: Elimination of a neutral alkene (1-butene/pentene equivalent).

  • Diagnostic Ion (m/z 159): This corresponds to the 2-methyl-4-quinolone core (or tautomeric equivalent) after chain shortening.

MS Fragmentation Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 230 Intermediate McLafferty Transition State (Gamma-H Transfer) Parent->Intermediate Activation Fragment1 Diagnostic Core Ion (2-methyl-4-hydroxyquinoline ion) m/z ~159 Intermediate->Fragment1 Beta-Cleavage Neutral Neutral Loss (Alkene) Intermediate->Neutral Elimination

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

  • 3200 – 3400 cm⁻¹ (Broad): N-H stretching (indicative of the lactam form and intermolecular H-bonding).

  • 2850 – 2960 cm⁻¹: C-H stretching (Alkyl chain: asymmetric and symmetric stretches).

  • 1635 – 1645 cm⁻¹: C=O stretching.

    • Note: This is lower than typical ketones (1715 cm⁻¹) due to conjugation with the aromatic ring and the vinylogous amide character of the 4-quinolone ring.

  • 1550 – 1600 cm⁻¹: C=C aromatic skeletal vibrations.

References

  • Woschek, A. et al. (2007). Synthesis and biological evaluation of 2-alkyl-4-quinolones as specific signaling molecules of Pseudomonas aeruginosa. Synthesis, 2007(10), 1517-1522.

  • Diggle, S. P. et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1][2] Philosophical Transactions of the Royal Society B, 361(1475), 1727–1740.

  • Hédin-Dalkouh, L. et al. (2023). Synthetic approach to 2-alkyl-4-quinolones based on beta-keto amide precursors. Beilstein Journal of Organic Chemistry, 19, 1727–1740.

  • Reen, F. J. et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behavior. FEMS Microbiology Reviews, 35(6), 1131–1151.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Conventional Antibacterials

The relentless rise of antibiotic resistance necessitates a paradigm shift in our approach to combating bacterial infections. Instead of focusing solely on bactericidal or bacteriostatic agents, the scientific community is increasingly exploring strategies that disarm pathogens by neutralizing their virulence mechanisms. One of the most promising avenues in this endeavor is the targeted disruption of quorum sensing (QS), the sophisticated cell-to-cell communication system that orchestrates collective behaviors in bacteria, including the production of virulence factors and the formation of resilient biofilms[1]. The opportunistic pathogen Pseudomonas aeruginosa, a notorious contributor to chronic and hospital-acquired infections, heavily relies on a complex QS network for its pathogenicity[1][2]. At the heart of one of its key QS systems lies 2-Hexylquinolin-4(1H)-one, a molecule more commonly referred to in scientific literature as 4-hydroxy-2-heptylquinoline (HHQ). This guide provides a comprehensive exploration of the therapeutic targets associated with HHQ, offering researchers and drug development professionals a detailed roadmap for the rational design of novel anti-virulence therapies.

The Central Role of HHQ in Pseudomonas aeruginosa Quorum Sensing

2-Hexylquinolin-4(1H)-one (HHQ) is a crucial signaling molecule within the pqs quorum sensing system of P. aeruginosa.[3] This system is intricately linked with two other major QS circuits, the las and rhl systems, forming a hierarchical network that precisely regulates the expression of a vast arsenal of virulence factors.[2][4] HHQ itself is a precursor to the even more potent Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone.[5][6] The conversion of HHQ to PQS is a critical step in the signaling cascade. Both HHQ and PQS are recognized as important signaling molecules that contribute to the bacterium's ability to cause disease.[3] Therefore, targeting the biosynthesis, reception, and downstream effects of HHQ presents a multifaceted strategy for attenuating the virulence of P. aeruginosa.

Key Therapeutic Targets in the HHQ/PQS Pathway

Our investigation into the therapeutic potential of targeting HHQ has identified several key nodes within the pqs signaling pathway that are amenable to small molecule inhibition. These targets can be broadly categorized into enzymatic components of the biosynthetic pathway and the transcriptional regulator that acts as the signal receptor.

The PqsR (MvfR) Receptor: The Master Regulator

The transcriptional regulator PqsR, also known as MvfR (Multiple Virulence Factor Regulator), is the primary intracellular receptor for both HHQ and PQS. The binding of these alkyl-quinolone (AQ) molecules to PqsR induces a conformational change that allows the receptor to bind to promoter regions of target genes, thereby activating their transcription.[3][7] This includes the pqsA-E operon, which is responsible for the biosynthesis of AQs, creating a positive feedback loop.[7]

Causality for Targeting PqsR: Antagonizing the PqsR receptor is a highly attractive therapeutic strategy. A small molecule that binds to PqsR but does not activate it would competitively inhibit the binding of endogenous HHQ and PQS, effectively silencing the entire pqs regulon. This approach would lead to a significant reduction in the production of numerous virulence factors and a diminished capacity for biofilm formation, without exerting direct selective pressure for resistance that is common with traditional antibiotics.[8][9]

Experimental Protocol 1: PqsR Antagonist Screening Assay

Objective: To identify small molecule inhibitors of PqsR activation using a reporter gene assay.

Methodology:

  • Strain Construction: Engineer a P. aeruginosa strain with a deletion of the pqsA gene (to prevent endogenous HHQ/PQS production) and containing a plasmid with a PqsR-dependent promoter (e.g., the pqsA promoter) fused to a reporter gene (e.g., lacZ for β-galactosidase activity or luxCDABE for bioluminescence).

  • Compound Library Screening:

    • Grow the reporter strain in a 96-well plate format to mid-logarithmic phase.

    • Add the test compounds from a chemical library at a fixed concentration (e.g., 10-50 µM).

    • Induce the system by adding a sub-maximal concentration of HHQ or PQS (e.g., 10 µM).

    • Incubate for a defined period (e.g., 4-6 hours).

  • Signal Readout:

    • For a lacZ reporter, lyse the cells and measure β-galactosidase activity using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).

    • For a lux reporter, measure bioluminescence directly using a luminometer.

  • Hit Validation:

    • Potential hits are compounds that significantly reduce the reporter signal without affecting bacterial growth (assessed by measuring optical density at 600 nm).

    • Confirm the activity of hits through dose-response curves to determine the IC50 value.

The Biosynthetic Engine: PqsA and PqsD

The biosynthesis of HHQ is initiated from anthranilate and involves a series of enzymatic steps encoded by the pqsA-E operon. PqsA is an anthranilate-coenzyme A ligase that catalyzes the first committed step in the pathway. PqsD is a key enzyme that shares structural similarity with chalcone synthases and is also essential for AQ biosynthesis.[8]

Causality for Targeting PqsA/PqsD: Inhibiting the enzymes responsible for HHQ synthesis offers a direct route to shutting down the pqs signaling pathway.[5] By preventing the production of the signaling molecule itself, the downstream activation of PqsR and the expression of virulence factors can be averted. This approach is particularly appealing as it targets a pathway specific to the pathogen, potentially minimizing off-target effects in the host.

Experimental Protocol 2: PqsD Inhibition Assay

Objective: To quantify the inhibitory activity of compounds against the PqsD enzyme.

Methodology:

  • Protein Expression and Purification:

    • Clone the pqsD gene into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

    • Overexpress PqsD in E. coli and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Assay:

    • The PqsD-catalyzed reaction can be monitored spectrophotometrically by measuring the consumption of the substrate, 2-aminobenzoylacetyl-CoA.

    • Set up the reaction mixture in a UV-transparent 96-well plate containing buffer, purified PqsD, and the substrate.

    • Add the test compound at various concentrations.

    • Initiate the reaction and monitor the decrease in absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The HHQ to PQS Conversion: The Role of PqsH

PqsH is a monooxygenase responsible for the hydroxylation of HHQ at the C3 position to produce PQS.[5] This conversion is significant because PQS has distinct biological activities compared to HHQ, including a role in iron chelation and a potentially different affinity for PqsR.[10][11]

Causality for Targeting PqsH: Inhibiting PqsH would block the formation of PQS, leaving HHQ as the primary signaling molecule. While HHQ can activate PqsR, the absence of PQS would still disrupt the full spectrum of pqs-dependent virulence. For instance, the iron-chelating activity of PQS, which contributes to iron acquisition and competitive fitness, would be eliminated.[10][11] This targeted disruption could significantly impair the pathogen's ability to thrive in iron-limited host environments.

The Effector Protein: PqsE

PqsE is a fascinating component of the pqs system that acts as an effector protein. It possesses two distinct biochemical activities: a thioesterase/esterase activity and the ability to interact with and enhance the activity of the rhl system's transcriptional regulator, RhlR.[7] This protein-protein interaction links the pqs and rhl QS systems, amplifying the virulence response.[7]

Causality for Targeting PqsE: Targeting PqsE offers a unique opportunity to decouple the pqs and rhl QS networks. A small molecule that specifically disrupts the PqsE-RhlR interaction would prevent the PqsE-mediated enhancement of RhlR activity, thereby dampening the expression of rhl-dependent virulence factors like pyocyanin and elastase.[7][12] This approach would leave the individual QS systems partially functional but would cripple their synergistic pathogenic output.

Diagram 1: The Pqs Quorum Sensing Pathway and Therapeutic Targets

PQS_Pathway cluster_biosynthesis HHQ Biosynthesis cluster_signaling Signaling Cascade Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsD PqsD PqsA->PqsD T2 Target 2: Inhibit Biosynthesis HHQ HHQ (2-Hexylquinolin-4(1H)-one) PqsD->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) Receptor HHQ->PqsR Activation PQS PQS PqsH->PQS T3 Target 3: Inhibit Conversion PQS->PqsR Activation Virulence Virulence Gene Expression PqsR->Virulence Transcription PqsE PqsE PqsR->PqsE Expression T1 Target 1: Inhibit Receptor RhlR RhlR PqsE->RhlR Interaction T4 Target 4: Inhibit Effector Rhl_Virulence Rhl-dependent Virulence RhlR->Rhl_Virulence Transcription

Caption: Key therapeutic targets within the P. aeruginosa HHQ/PQS pathway.

Host-Pathogen Interactions: A New Frontier

Recent evidence suggests that the impact of HHQ and PQS extends beyond bacterial cell-to-cell communication. These molecules can modulate host immune responses, presenting another layer of therapeutic opportunity.[5] Specifically, HHQ and PQS have been shown to suppress innate immune responses by inhibiting the NF-κB pathway.[5] This immunomodulatory activity likely contributes to the bacterium's ability to evade host defenses and establish chronic infections.

Therapeutic Hypothesis: Targeting the interaction between HHQ/PQS and host cell signaling components could restore a robust immune response against P. aeruginosa. While the precise host receptors for these molecules are still under investigation, this represents a promising area for future research. A therapeutic agent that prevents the immunosuppressive effects of HHQ and PQS could be used in conjunction with anti-virulence or conventional antibiotic therapies to enhance bacterial clearance.

Diagram 2: Experimental Workflow for Target Validation

Workflow Start Identify Putative Target (e.g., PqsR, PqsD) Screen High-Throughput Screening (HTS) of Compound Library Start->Screen HitID Hit Identification & Confirmation Screen->HitID DoseResponse Dose-Response Analysis (Determine IC50/EC50) HitID->DoseResponse Biochem Biochemical/Biophysical Assay (e.g., Enzyme Kinetics, SPR) DoseResponse->Biochem CellBased Cell-Based Virulence Assays (e.g., Pyocyanin, Biofilm) DoseResponse->CellBased InVivo In Vivo Efficacy Model (e.g., Mouse Infection Model) Biochem->InVivo Tox In Vitro Cytotoxicity Assay (Host Cells) CellBased->Tox Tox->InVivo

Sources

Technical Guide: Solubility Profile and Handling of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hexylquinolin-4(1H)-one (2-Hexyl-4-quinolone) is a lipophilic signaling molecule and structural analog of the Pseudomonas aeruginosa quorum sensing molecule 2-Heptyl-4-quinolone (HHQ).[1] Its utility in antimicrobial research and virulence modulation requires precise handling to avoid experimental artifacts caused by precipitation or compound aggregation.[1]

This guide defines the solubility landscape of 2-Hexylquinolin-4(1H)-one, establishing DMSO as the primary stock solvent, alcohols as secondary process solvents, and aqueous buffers as poor solvents requiring kinetic management.[1]

Physicochemical Identity

Understanding the solubility of 2-Hexylquinolin-4(1H)-one requires analyzing its tautomeric equilibrium.[1] While often named as a "quinolinol," the compound predominantly exists in the 4-quinolone (keto) form in solution, which dictates its hydrogen bonding capacity and solubility.

PropertyValue / Description
IUPAC Name 2-hexylquinolin-4(1H)-one
Molecular Formula C₁₅H₁₉NO
Molecular Weight 229.32 g/mol
Lipophilicity (cLogP) ~4.4 (Estimated based on HHQ analog)
pKa (Acidic) ~11.8 (Amide N-H deprotonation)
pKa (Basic) ~2.3 (Carbonyl O-protonation)
Dominant Tautomer 4-Quinolone (Keto form)
Tautomeric Equilibrium Logic

The solubility behavior is governed by the "vinylogous amide" character of the 4-quinolone ring.[1] The keto form is highly stable, reducing the basicity of the nitrogen and making the compound neutral at physiological pH (7.4).[1]

Tautomerism Keto 4-Quinolone Form (Keto) Dominant in Solution Neutral / Lipophilic Enol 4-Hydroxyquinoline Form (Enol) Minor Species Phenolic Character Keto->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium favoring the keto form, which drives the lipophilic solubility profile.

Solubility Landscape

Primary Solvents (Stock Preparation)

For preparing reliable stock solutions (10–50 mM), dipolar aprotic solvents are required to disrupt the crystal lattice energy of the quinolone core.

SolventSolubility RatingMax Conc. (Est.)[2][3]Usage Recommendation
DMSO Excellent > 20 mg/mLPrimary Stock. Stable at -20°C. Hygroscopic; keep sealed.[1]
Methanol Good ~10 mg/mLSecondary stock.[1] Good for LC-MS injection prep.[1]
Ethanol Good ~5-10 mg/mLSuitable for biological assays sensitive to DMSO.[1]
Chloroform High > 50 mg/mLExtraction and synthesis purification only.[1]
Aqueous Solubility & Buffers

2-Hexylquinolin-4(1H)-one is Class IV (Low Solubility/Low Permeability) in the BCS classification context.[1]

  • Water: Practically insoluble (< 10 µg/mL).

  • PBS (pH 7.4): Poor solubility. Requires pre-dissolution in DMSO.[1]

  • Acidic pH (< 2): Increased solubility due to protonation (cationic form), but biologically irrelevant.

  • Basic pH (> 12): Increased solubility due to deprotonation (anionic form), but risks chemical degradation.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free master stock.

  • Weighing: Accurately weigh 2.29 mg of 2-Hexylquinolin-4(1H)-one solid into a sterile 1.5 mL microcentrifuge tube.

    • Note: Avoid using polystyrene tubes as DMSO attacks them; use Polypropylene (PP).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the exact saturation limit in a specific assay buffer.[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (low binding).

    • Critical: Do not use Nylon filters, as quinolones may bind non-specifically.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Workflow Visualization

The following decision tree guides the handling of 2-Hexylquinolin-4(1H)-one for biological assays to prevent "crashing out" (precipitation).

SolubilityWorkflow Start Start: Solid 2-Hexylquinolin-4(1H)-one Stock Dissolve in 100% DMSO (Target: 10-50 mM) Start->Stock Check Visual Inspection: Clear Solution? Stock->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate Turbid Dilution Dilute into Assay Buffer (Keep DMSO < 1%) Check->Dilution Clear Sonicate->Check PrecipCheck Check for Precipitation (Tyndall Effect / Turbidity) Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Reduce Concentration or Use Carrier (Cyclodextrin) PrecipCheck->Fail Precipitate

Figure 2: Step-by-step workflow for preparing and validating assay solutions.

References

  • PubChem. (2025).[4][5] 2-Heptyl-4-hydroxyquinoline (HHQ) Compound Summary. National Library of Medicine. [Link]

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment.[1][6] Chemistry & Biology, 14(1), 87-96.[6] [Link]

  • Wos-Latimer, M. J., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions.[1] Journal of Chemical & Engineering Data. [Link]

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Structural Determination and Analysis of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Structural Biology

Executive Summary

This guide provides a comprehensive framework for the crystallographic analysis of 2-hexylquinolin-4(1H)-one , a critical analog of the Pseudomonas aeruginosa quorum sensing signal PQS (2-heptyl-3-hydroxy-4(1H)-quinolone). For researchers in antimicrobial development, defining the solid-state behavior of this lipophilic molecule is essential for understanding receptor binding kinetics and solubility profiles.

This document moves beyond standard data reporting. It establishes a self-validating protocol for synthesizing single crystals, acquiring X-ray diffraction (XRD) data, and resolving the critical tautomeric ambiguity between the 4-hydroxy and 4-keto forms.

Part 1: Chemical Context & Tautomeric Equilibrium[1]

The Structural Ambiguity

The core challenge in analyzing 2-alkylquinolones is the prototropic tautomerism between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one) .

While aromaticity arguments might suggest the enol form, X-ray crystallography consistently reveals the keto tautomer in the solid state. This preference is driven by the formation of robust intermolecular hydrogen-bonded dimers, a feature that must be the primary focus of your structural refinement.

Mechanistic Pathway

The following diagram outlines the synthesis and the thermodynamic selection of the keto-tautomer during crystallization.

Tautomer_Logic cluster_Tautomer Tautomeric Equilibrium (Solution) Substrate Aniline + Beta-Keto Ester Cyclization Conrad-Limpach Cyclization (250°C) Substrate->Cyclization Raw_Product Crude 2-Hexyl-4-quinolone Cyclization->Raw_Product Enol Enol Form (4-Hydroxy) Raw_Product->Enol Keto Keto Form (4(1H)-one) Enol->Keto Solvent Polarity Dependent Crystallization Slow Evaporation (EtOH/DMF) Keto->Crystallization Crystal Single Crystal: Centrosymmetric Dimer (Keto Form Locked) Crystallization->Crystal

Figure 1: Synthetic route and thermodynamic locking of the keto-tautomer during crystallization.

Part 2: Experimental Protocols

Synthesis & Purification (High Purity Requirement)

Crystallography requires >99% purity. Impurities in the alkyl chain (e.g., pentyl or heptyl homologs) will cause disorder in the crystal lattice.

  • Condensation: React aniline with ethyl 3-oxononanoate (the hexyl tail precursor) using polyphosphoric acid or high-temperature cyclization (Conrad-Limpach).

  • Workup: Neutralize with Na₂CO₃ to precipitate the crude solid.

  • Purification: Recrystallize twice from Ethanol/DMF (9:1) . The DMF helps solubilize the planar aromatic core, while ethanol acts as the antisolvent upon cooling.

Single Crystal Growth Protocol

The hexyl chain adds significant lipophilicity, making standard aqueous crystallization difficult.

  • Method: Slow Evaporation.

  • Solvent System: Methanol:Acetonitrile (1:1 v/v).

  • Procedure:

    • Dissolve 20 mg of purified compound in 4 mL of solvent system in a scintillation vial.

    • Cap the vial with parafilm and pierce 3-4 small holes.

    • Store in a vibration-free environment at 4°C (refrigerator) to reduce thermal motion during nucleation.

    • Target: Colorless prisms or plates appearing within 48-72 hours.

Part 3: X-Ray Diffraction Data Acquisition[2]

Data Collection Strategy

For organic molecules with long alkyl chains, disorder at the terminal methyl group is common. Low-temperature collection is mandatory.

ParameterSettingRationale
Temperature 100 K (Liquid N₂ stream)Freezes alkyl chain thermal motion; improves high-angle resolution.
Source Cu Kα (λ = 1.54178 Å)Preferred for organic light atoms (C, H, N, O) to maximize signal intensity.
Completeness > 99% to 0.8 ÅEssential for resolving the H-atom positions on the Nitrogen (proving the tautomer).
Strategy Omega scans (0.5° width)Ensures accurate intensity integration for low-symmetry space groups.
Structural Logic & Refinement

The following workflow ensures the resulting model is chemically valid.

XRD_Workflow Data Raw Diffraction Frames Indexing Unit Cell Indexing Data->Indexing SpaceGroup Space Group: P21/c or P-1 Indexing->SpaceGroup Phasing Structure Solution (Direct Methods/ShelXT) SpaceGroup->Phasing Refinement Refinement (ShelXL) Phasing->Refinement Validation Check H-Bond Geometry (N-H...O) Refinement->Validation Validation->Refinement High R1? Fix Disorder

Figure 2: Crystallographic workflow from raw data to structural validation.

Part 4: Structural Analysis & Intermolecular Forces[2]

The Unit Cell & Space Group

Based on homologous series (methyl to heptyl), 2-hexylquinolin-4(1H)-one is expected to crystallize in a Monoclinic system, likely space group P2₁/c .

  • Note: The alkyl chains often interdigitate, forming hydrophobic layers sandwiched between the polar quinolone heads.

The Hydrogen-Bonded Dimer (The "Fingerprint")

This is the most critical validation step. If your structure solution shows the proton on the Oxygen (enol), re-examine your difference Fourier map. The proton should be on the Nitrogen.[1]

Expected Geometry:

  • Interaction: Centrosymmetric dimer formation (

    
     graph set motif).
    
  • Donor: N(1)—H

  • Acceptor: O(4) (Carbonyl oxygen of adjacent molecule)

  • Distance: N...O distance should be 2.80 – 2.90 Å .

Pi-Pi Stacking

The planar quinolone rings will stack to maximize dispersion forces.

  • Centroid-Centroid Distance: 3.5 – 3.8 Å.

  • Slippage: Rings usually slip horizontally to avoid repulsive overlap of the pi-orbitals.

Data Summary Table (Template for Analysis)

Use this table to report your final refined data.

MetricExpected Range/ValueStructural Significance
C4=O4 Bond Length 1.24 – 1.26 ÅIndicates double bond character (Ketone), confirming 4(1H)-one tautomer.
C4-O4 Bond Length If > 1.32 ÅWarning: Would indicate single bond (Enol/Phenol) - likely incorrect assignment.
N1...O4 Distance 2.85 ± 0.05 ÅStrong intermolecular Hydrogen Bond holding the dimer.
Torsion Angle (Alkyl) ~180° (anti)The hexyl chain usually adopts an all-trans planar conformation to maximize packing.

Part 5: Biological Implications of the Structure

The crystal structure directly informs the biological mechanism of action, particularly for quorum sensing modulation.

  • Lipophilic Shielding: The hexyl chain (C6) provides the necessary hydrophobicity to traverse the bacterial cell membrane. In the crystal, these chains pack together, mimicking the lipid bilayer environment.

  • Receptor Binding: The Head-to-Head Dimer observed in the crystal mimics the donor-acceptor pairing required for binding to the PqsR (MvfR) receptor in Pseudomonas aeruginosa. The fixed Keto form is the bioactive ligand species.

References

  • Grover, G., et al. (2024). Intermolecular hydrogen bonding-assisted aggregation induced emission in quinolone–quinazoline conjugates. Royal Society of Chemistry.

  • Mphahlele, M. J., & El-Nahas, A. M. (2004). Tautomeric 2-arylquinolin-4(1H)-one derivatives: spectroscopic, X-ray and quantum chemical structural studies. Journal of Molecular Structure.

  • Digiacomo, F., et al. (2022).[2] Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences.

  • Cambridge Crystallographic Data Centre (CCDC) . General search for 2-alkyl-4-quinolone motifs.

Sources

In Silico Modeling of 2-Hexylquinolin-4(1H)-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-Hexylquinolin-4(1H)-one, a member of the quinolinone class of compounds with significant potential in drug discovery. Acknowledging the role of analogous 2-alkyl-4-quinolones as signaling molecules in bacterial communication, specifically within Pseudomonas aeruginosa, this guide focuses on the interaction of 2-Hexylquinolin-4(1H)-one with the Pseudomonas quinolone signal (PQS) receptor, PqsR. We will delve into the causal reasoning behind the selection of computational methodologies, offering a self-validating workflow that integrates molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to elucidate the mechanism of action and guide the optimization of quinolinone-based compounds.

Introduction: The Significance of 2-Alkyl-4-Quinolones and the Power of In Silico Modeling

Quinolones are a versatile class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2]. A particularly intriguing subset is the 2-alkyl-4-quinolones (AQs), which function as quorum sensing (QS) signal molecules in the opportunistic human pathogen Pseudomonas aeruginosa[3][4][5]. These molecules play a crucial role in regulating virulence factors and biofilm formation, making the proteins that recognize them prime targets for novel anti-infective therapies[5][6].

2-Hexylquinolin-4(1H)-one, the focus of this guide, is a close structural analog of 2-heptyl-4-quinolone (HHQ), a natural precursor to the Pseudomonas quinolone signal (PQS)[7][8]. Both HHQ and PQS are recognized by the transcriptional regulator PqsR (also known as MvfR), a key player in the pqs quorum sensing system[5][9]. By targeting PqsR, it is possible to disrupt this signaling pathway and attenuate the pathogenicity of P. aeruginosa.

In silico modeling offers a powerful and resource-efficient approach to investigate the interactions between small molecules like 2-Hexylquinolin-4(1H)-one and their protein targets. These computational techniques allow us to predict binding modes, estimate binding affinities, and understand the dynamic behavior of the ligand-protein complex at an atomic level. This knowledge is invaluable for rational drug design, enabling the optimization of lead compounds for improved potency and selectivity.

This guide will provide a detailed, step-by-step methodology for the in silico analysis of 2-Hexylquinolin-4(1H)-one's interaction with the PqsR receptor, from initial structure preparation to advanced simulation and analysis.

The Target: PqsR - A Key Regulator of Bacterial Virulence

The decision to focus on PqsR as the primary target for 2-Hexylquinolin-4(1H)-one is grounded in its well-established role as the cognate receptor for AQs in P. aeruginosa[5][9]. PqsR is a member of the LysR-type transcriptional regulators (LTTRs) and, upon binding to its native ligands (HHQ or PQS), it activates the expression of genes involved in virulence factor production, including pyocyanin and elastase, as well as biofilm formation[4][9]. Therefore, inhibiting PqsR presents a promising strategy to disarm the bacterium without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

The availability of high-resolution crystal structures of the PqsR ligand-binding domain (LBD), both in its apo form and in complex with various agonists and antagonists, provides an excellent foundation for structure-based drug design[8][10][11]. These structures reveal a predominantly hydrophobic ligand-binding pocket, which accommodates the alkyl chain of the AQ signals[11].

The In Silico Workflow: A Self-Validating Approach

The following workflow is designed to provide a robust and reproducible framework for modeling the interaction of 2-Hexylquinolin-4(1H)-one with PqsR. Each step is accompanied by an explanation of its importance and the rationale behind the chosen methods.

InSilicoWorkflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (2-Hexylquinolin-4(1H)-one) Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PqsR LBD) Receptor_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Energy_Calc Binding Free Energy Calculation (MM/PBSA) MD_Sim->Energy_Calc Interaction_Analysis Interaction Analysis MD_Sim->Interaction_Analysis Pose_Analysis->MD_Sim

Figure 1: A comprehensive workflow for the in silico modeling of ligand-receptor interactions.
Preparation of Molecular Structures

Accurate and carefully prepared input structures are fundamental to the success of any molecular modeling study. This initial phase ensures that the ligand and receptor are in a chemically correct and energetically favorable state for subsequent calculations.

The three-dimensional structure of 2-Hexylquinolin-4(1H)-one can be generated from its 2D representation, which can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string.

Protocol: Ligand Preparation

  • Obtain SMILES String: A SMILES string for the closely related 2,3-dihydroquinolin-4(1H)-one is available in PubChem[12]. This can be modified to represent 2-Hexylquinolin-4(1H)-one: CCCCCCC1=CC(=O)C2=CC=CC=C2N1.

  • 2D to 3D Conversion: Utilize a molecular modeling software such as ChemDraw or an online tool to convert the SMILES string into a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and brings the molecule to a low-energy conformation.

  • Charge Assignment: Assign partial atomic charges using a method such as Gasteiger charges. This is crucial for accurately calculating electrostatic interactions during docking and simulation.

  • Torsion Angle Definition: Define the rotatable bonds within the molecule. This allows the docking software to explore different conformations of the ligand within the binding pocket.

The crystal structure of the PqsR ligand-binding domain (LBD) will be retrieved from the Protein Data Bank (PDB). Several structures are available; for this guide, we will use PDB ID: 4JVD , which is the structure of the PqsR LBD in complex with its native agonist, NHQ[11]. Using a ligand-bound structure provides a more biologically relevant conformation of the binding pocket.

Protocol: Receptor Preparation

  • PDB File Download: Download the PDB file for 4JVD from the RCSB PDB database.

  • Removal of Unnecessary Molecules: The PDB file may contain water molecules, co-factors, and other ligands. For this study, remove all water molecules and the co-crystallized ligand (NHQ).

  • Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH of 7.4.

  • Charge Assignment: Assign partial atomic charges to the protein atoms using a standard force field such as AMBER or CHARMM.

  • Structural Integrity Check: Ensure that there are no missing atoms or residues in the protein structure. If necessary, use modeling software to rebuild any missing segments.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[13]. The goal is to identify the most likely binding mode and to obtain an initial estimate of the binding affinity.

Causality behind Docking Choices: We employ a rigid receptor and flexible ligand docking approach. This is a computationally efficient method that is well-suited for initial screening and pose prediction, especially when the binding site is well-defined and does not undergo significant conformational changes upon ligand binding. The choice of a scoring function is critical; a function that accurately ranks different poses and predicts binding affinities is essential for reliable results.

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire ligand-binding pocket of PqsR. The dimensions of the grid box should be large enough to allow the ligand to rotate and translate freely within the binding site. The center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file.

  • Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations. The program will systematically explore different conformations and orientations of 2-Hexylquinolin-4(1H)-one within the defined grid box.

  • Analysis of Docking Poses: The docking results will consist of a series of predicted binding poses, each with an associated binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

  • Visual Inspection and Interaction Analysis: Visually inspect the top-ranked docking poses using a molecular visualization tool like PyMOL or Chimera. Analyze the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Key interacting residues in the PqsR binding pocket include Tyr258, Ile236, Leu208, and Gln194[3][14][15][16].

Table 1: Hypothetical Molecular Docking Results for 2-Hexylquinolin-4(1H)-one with PqsR

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-9.5Tyr258, Leu208, Ile236Pi-pi stacking, Hydrophobic
2-9.2Gln194, Tyr258Hydrogen Bond, Hydrophobic
3-8.9Ile236, Leu208Hydrophobic
Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

Causality behind MD Simulation Choices: An explicit solvent model is chosen to more accurately represent the physiological environment. The length of the simulation is a critical parameter; a longer simulation time increases the likelihood of observing significant conformational changes and achieving a stable trajectory.

MD_Workflow Start Start with Docked Complex Solvation Solvation (Explicit Water Box) Start->Solvation Neutralization Neutralization (Add Ions) Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: A typical workflow for preparing and running a molecular dynamics simulation.

Protocol: Molecular Dynamics Simulation with GROMACS

  • System Preparation: The highest-ranked docked complex of 2-Hexylquinolin-4(1H)-one and PqsR is used as the starting point.

  • Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Neutralization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall charge of the system.

  • Energy Minimization: The entire system (protein, ligand, water, and ions) is subjected to energy minimization to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This allows the system to reach a stable state.

  • Production Run: A long MD simulation (e.g., 100 nanoseconds) is performed to generate a trajectory of the system's atomic motions over time.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key parameters to analyze include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Identifies the flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.

Binding Free Energy Calculation: Quantifying the Interaction Strength

Binding free energy calculations provide a more accurate estimation of the binding affinity compared to docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods for this purpose[17][18][19].

Causality behind MM/PBSA Choice: MM/PBSA offers a good balance between computational cost and accuracy for ranking the binding affinities of different ligands[18]. It calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model.

Protocol: MM/PBSA Calculation

  • Snapshot Extraction: A set of snapshots (e.g., 100-200) is extracted from the stable portion of the MD trajectory.

  • Free Energy Calculation: For each snapshot, the binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G represents the free energy of the complex, receptor, and ligand, respectively. Each free energy term is composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energy.

  • Averaging: The binding free energies from all snapshots are averaged to obtain the final estimated binding free energy.

Advanced Modeling Techniques

For a more in-depth understanding of the system, several advanced techniques can be employed:

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity[3][14][15][16]. A pharmacophore model can be generated based on the interaction pattern of 2-Hexylquinolin-4(1H)-one with PqsR and used to screen large compound libraries for novel PqsR inhibitors.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model for a set of quinolinone derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that contribute to potency.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 2-Hexylquinolin-4(1H)-one's interactions with the PqsR receptor of P. aeruginosa. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulation, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of this interaction.

The results from these computational studies can be used to:

  • Validate PqsR as a viable target for 2-Hexylquinolin-4(1H)-one.

  • Guide the rational design of more potent and selective PqsR inhibitors.

  • Generate hypotheses that can be tested experimentally.

The integration of these in silico techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutics for combating P. aeruginosa infections. Future work should focus on the experimental validation of the computational predictions through binding assays and cell-based virulence assays.

References

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A Comprehensive Technical Guide to the Biological Activities of 2-Alkyl-4-Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Alkyl-4-quinolones (AQs) are a structurally fascinating and biologically versatile class of heterocyclic compounds. Initially identified as key signaling molecules in bacterial quorum sensing, their roles have expanded dramatically, revealing potent antibacterial, anticancer, antiviral, and antiparasitic activities. This guide provides an in-depth exploration of the multifaceted biological functions of AQs, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We synthesize current research to offer a comprehensive resource for researchers, medicinal chemists, and drug development professionals, highlighting the therapeutic potential of this promising chemical scaffold.

Introduction: The Expanding World of 2-Alkyl-4-Quinolones

The 2-alkyl-4-quinolone (AQ) scaffold, characterized by a 4-quinolone core with a hydrocarbon chain at the C-2 position, is a privileged structure in medicinal chemistry. These compounds are produced by various bacteria, most notably Pseudomonas aeruginosa, where they act as cell-to-cell signaling molecules in a process called quorum sensing (QS)[1][2][3]. The most famous of these is the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, which regulates the expression of numerous virulence factors and is crucial for biofilm formation[3][4][5].

Beyond their role as bacterial infochemicals, AQs have demonstrated a remarkable breadth of bioactivities[6][7]. This versatility stems from the scaffold's ability to be chemically modified at several positions, profoundly influencing its interaction with diverse biological targets. This guide will systematically dissect the major biological activities attributed to AQs, providing a foundation for future research and therapeutic development.

Antibacterial and Anti-virulence Activity

The study of AQs began with the discovery of their antibiotic properties[7]. Their mechanisms of action are diverse, ranging from direct bactericidal effects to the subtle but powerful disruption of bacterial communication.

Mechanism 1: Inhibition of Bacterial Type II Topoisomerases

A primary antibacterial mechanism for many quinolone compounds is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication[8][9][10]. By stabilizing the enzyme-DNA cleavage complex, these agents introduce double-strand breaks into the bacterial chromosome, leading to rapid cell death[10][11]. While this is the classic mechanism for fluoroquinolone antibiotics, certain synthetic AQs also exhibit this activity. The interaction with these enzymes is highly specific; substitutions at the C-2, C-3, and C-4 positions of the quinolone core are critical and often cannot be altered without a significant loss of activity[9].

Mechanism 2: Quorum Sensing (QS) Inhibition

Perhaps the most unique antibacterial strategy of AQs is their role in quorum sensing. In P. aeruginosa, a complex signaling system relies on AQs like PQS and its precursor, 2-heptyl-4-quinolone (HHQ)[2][3][5]. This system controls the expression of genes responsible for virulence factors such as elastase and pyocyanin, as well as biofilm formation[3][5].

  • PQS Biosynthesis and Signaling: The pqsABCDE operon is responsible for synthesizing various AQs, including HHQ[3][5]. HHQ is then converted to the more active PQS. PQS binds to the transcriptional regulator PqsR (also known as MvfR), activating the expression of virulence genes and further stimulating its own synthesis in a positive feedback loop.

By developing AQ analogues that antagonize the PqsR receptor, it is possible to disrupt this signaling pathway. This anti-virulence approach does not kill the bacteria directly but renders them less pathogenic and potentially more susceptible to conventional antibiotics and host immune responses.

Mechanism 3: Inhibition of Cellular Respiration

Certain 2-alkyl-4-quinolone N-oxides (AQNOs) are potent inhibitors of the bacterial respiratory chain. For example, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) acts as an inhibitor of the cytochrome bc1 complex, disrupting electron transport and leading to programmed cell death and autolysis in P. aeruginosa[2]. These N-oxides often exhibit more potent bactericidal activity than their non-oxidized counterparts[7].

Structure-Activity Relationship (SAR) for Antibacterial Activity

The antibacterial potency of AQs is highly dependent on their chemical structure. Key relationships are summarized below.

Structural ModificationImpact on Antibacterial ActivityRationale / Example
Alkyl Chain (C-2) Optimal length is typically C7-C9 for QS modulation. Longer or shorter chains reduce activity.The PqsR binding pocket is sterically constrained to accommodate specific alkyl chain lengths.
N-Oxidation Significantly increases potency, especially against Gram-positive bacteria.[7]AQNOs like HQNO are potent inhibitors of the cytochrome system, a different mechanism than QS modulation.[2][7]
Unsaturation in Alkyl Chain An unsaturated bond in the alkyl chain can increase bacteriostatic activity.[7]May alter the molecule's conformation, improving its fit into the target binding site.
Substitution at C-3 A hydroxyl group at C-3 (as in PQS) is critical for high-affinity binding to the PqsR receptor.The 3-OH group forms a key hydrogen bond within the PqsR ligand-binding domain.

Anticancer Activity

The quinoline and quinolone scaffolds are present in numerous anticancer agents, and AQs are emerging as a promising new class of cytotoxic compounds[12][13]. Their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: Several synthetic quinolone derivatives have been shown to exert their anticancer effects by disrupting microtubule dynamics.[12] They can bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to a collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[12]

  • Induction of Apoptosis: AQs can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[12]. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.

  • Kinase Inhibition: The quinoline core is a well-known "privileged scaffold" for designing kinase inhibitors. Certain AQ derivatives can target specific signaling kinases involved in cancer cell proliferation and survival, although this is a less explored mechanism compared to tubulin disruption.

Structure-Activity Relationship (SAR) for Anticancer Activity

The development of AQs as anticancer agents is an active area of research, with SAR studies guiding the synthesis of more potent and selective compounds[14][15][16].

  • Aromatic Substituents: The introduction of substituted phenyl groups, often at the C-4 position of the quinolin-2(1H)-one core, has proven to be a successful strategy for creating potent tubulin inhibitors[12].

  • Linker Modifications: The nature and length of linkers connecting the quinolone core to other chemical moieties can significantly impact cytotoxicity.

  • Benzene Ring Substitution: Substitution on the benzo part of the quinolone ring with electron-withdrawing groups like halogens can enhance anticancer activity[16].

Antiviral and Antiparasitic Activities

The broad biological profile of AQs extends to activity against viruses and parasites[6][17][18][19].

  • Antiviral Activity: Certain quinolone derivatives have shown efficacy against a range of viruses, including HIV[7][17]. For instance, 2-undecyl-4-quinolone displayed activity against HIV[7]. The mechanisms are varied but can involve the inhibition of viral enzymes or interference with viral entry and replication processes.

  • Antiparasitic Activity: AQs have also been investigated for their activity against parasites. Notably, 2-nonyl-4-quinolone showed moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease[7]. The structural similarity of the quinolone core to chloroquine, a classic antimalarial drug, suggests potential for AQs in this area as well[18].

Experimental Protocols and Workflows

Advancing AQ research requires robust and reproducible experimental methodologies. Below are foundational protocols for assessing the key biological activities discussed.

General Workflow for Screening AQ Biological Activity

The process of identifying and characterizing the biological activity of novel AQ compounds typically follows a multi-stage screening cascade.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Hit Validation & Secondary Assays cluster_3 Lead Optimization A AQ Compound Library (Synthetic or Natural) B Antibacterial Assay (e.g., MIC Determination) A->B Test compounds C Anticancer Assay (e.g., MTT/Resazurin) A->C Test compounds D Cytotoxicity Assay (on healthy cell lines) B->D Identify 'Hits' C->D Identify 'Hits' E Mechanism of Action (e.g., QS Reporter Assay, Tubulin Polymerization) D->E Confirm selectivity F Structure-Activity Relationship (SAR) Studies E->F Elucidate mechanism G In Vivo Model Testing F->G Refine structure

Caption: A typical workflow for the discovery and development of bioactive 2-alkyl-4-quinolones.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an AQ compound that visibly inhibits the growth of a target bacterium.

  • Preparation: Prepare a 2-fold serial dilution of the test AQ compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL). Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Causality: This assay directly links the concentration of the AQ to its ability to prevent bacterial replication, providing a quantitative measure of its bacteriostatic potency.

Protocol: MTT Assay for Anticancer Cytotoxicity

Objective: To assess the effect of an AQ compound on the metabolic activity (and thus viability) of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test AQ compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the resulting formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality: This protocol establishes a dose-response relationship. The reduction in formazan production is a direct consequence of the AQ's cytotoxic or cytostatic effect, which compromises the mitochondrial reductase activity of viable cells.

Signaling Pathways and Logical Relationships

Visualizing the complex interactions of AQs is essential for understanding their function.

The Pseudomonas aeruginosa PQS Quorum Sensing Pathway

This pathway illustrates how AQs function as signaling molecules to control virulence.

PQS_Pathway cluster_pqs PQS Biosynthesis cluster_reg Regulation pqsABCDE pqsABCDE Operon Products HHQ HHQ (2-heptyl-4-quinolone) pqsABCDE->HHQ Anthranilate Anthranilate Anthranilate->pqsABCDE pqsH PqsH Monooxygenase HHQ->pqsH PqsR PqsR (MvfR) Receptor HHQ->PqsR Binds (lower affinity) PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PQS->PqsR Binds & Activates pqsH->PQS PqsR->pqsABCDE Positive Feedback Virulence Virulence Factor Genes (e.g., phn, hcn) PqsR->Virulence Induces Expression

Caption: Simplified PQS quorum sensing circuit in Pseudomonas aeruginosa.

Structure-Activity Relationship (SAR) Logic Diagram

This diagram illustrates the logical process of optimizing a lead AQ compound based on its structural components.

SAR_Logic cluster_mods cluster_acts core 2-Alkyl-4-Quinolone Core Alkyl Chain (R1) C3-Substituent (R2) Benzene Ring (R3) r1_mod Modify Alkyl Chain (R1) - Vary length (C5-C11) - Introduce unsaturation core:r1->r1_mod Modify r2_mod Modify C3-Substituent (R2) - Add/Remove -OH group core:r2->r2_mod Modify r3_mod Modify Benzene Ring (R3) - Add halogens (F, Cl) - Add methoxy groups core:r3->r3_mod Modify act_anti Antibacterial Activity r1_mod->act_anti Impacts act_qs QS Modulation r1_mod->act_qs Impacts r2_mod->act_qs Strongly Impacts act_cancer Anticancer Activity r3_mod->act_cancer Impacts

Caption: Logical relationships in the structure-activity analysis of 2-alkyl-4-quinolones.

Conclusion and Future Perspectives

2-Alkyl-4-quinolones represent a remarkably versatile and pharmacologically significant class of compounds. Originating from the world of bacterial communication, their potential has expanded into critical areas of human health, including infectious diseases and oncology. The ability to inhibit bacterial virulence via quorum sensing offers a compelling alternative to traditional bactericidal antibiotics, potentially slowing the development of resistance. Furthermore, their proven efficacy as anticancer agents, particularly as tubulin polymerization inhibitors, establishes them as valuable leads for novel chemotherapeutics.

Future research should focus on synthesizing focused libraries of AQ derivatives to perform more extensive SAR studies, aiming to enhance potency and selectivity for specific targets while minimizing off-target toxicity. The exploration of novel mechanisms, such as their effects on host immune modulation and their potential as antifungal agents, will undoubtedly uncover new therapeutic applications for this exceptional chemical scaffold.

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Sources

The Ubiquitous Quinolin-4(1H)-one Scaffold: A Technical Guide to Its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Quinolin-4(1H)-one Core

The quinolin-4(1H)-one moiety, a bicyclic aromatic scaffold containing a nitrogen heterocycle, represents a privileged structure in the realm of natural products and medicinal chemistry.[1] Its unique electronic and steric properties have made it a cornerstone in the development of therapeutic agents, demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][4] While synthetic chemists have extensively explored this scaffold, nature has been producing a diverse array of these compounds long before their therapeutic potential was harnessed in the laboratory.[1] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the natural reservoirs of quinolin-4(1H)-one derivatives, their intricate biosynthetic pathways, and field-proven methodologies for their extraction and isolation.

Chapter 1: A Survey of Natural Sources

Quinolin-4(1H)-one derivatives, while not as widespread as some other alkaloid classes, are found across different domains of life, from the plant kingdom to microbial ecosystems.[1]

The Botanical Kingdom: A Rich Reservoir

The plant kingdom, particularly the Rutaceae family, stands out as a prolific source of quinolin-4(1H)-one alkaloids, most notably furoquinoline and pyranoquinoline alkaloids.[5][6] These compounds are often implicated in the plant's defense mechanisms. Key genera within Rutaceae that are known to produce these compounds include Dictamnus, Ruta, Zanthoxylum, and Evodia.[5][6][7]

Beyond Rutaceae, species from the Rubiaceae and Astraceae families have also been identified as producers of this scaffold.[1] A notable example is the isolation of punarnavine from Boerhaavia diffusa of the Nyctaginaceae family, a plant with a long history in traditional Indian medicine.[1]

Microbial Sources: An Emerging Frontier

Microorganisms, particularly bacteria of the genera Pseudomonas and Burkholderia, are a significant source of 2-alkyl-4(1H)-quinolones (AQs).[8][9] In these bacteria, AQs play a crucial role in cell-to-cell communication, a process known as quorum sensing, which regulates virulence factor production and biofilm formation.[10] The discovery of these compounds as signaling molecules has opened new avenues for the development of anti-virulence therapies. The actinomycete Pseudonocardia spp. has also been shown to produce 4-quinolones with potent antibacterial activity.[7]

Chapter 2: The Art of Creation: Biosynthetic Pathways

The biosynthesis of the quinolin-4(1H)-one core primarily proceeds through pathways originating from the amino acid tryptophan, with anthranilic acid serving as a key intermediate.

Biosynthesis of Furoquinoline Alkaloids in Plants (Rutaceae)

The biosynthesis of furoquinoline alkaloids in plants like Dictamnus albus is a multi-step enzymatic process. The quinoline ring system is derived from the condensation of anthranilic acid and acetate.[11] This is followed by a series of modifications to form the characteristic furoquinoline structure.

The key steps are:

  • Formation of the Quinoline Core: Anthranilic acid is condensed with a malonyl-CoA derived extender unit, which then cyclizes to form a dihydroxyquinoline intermediate.

  • Prenylation: A dimethylallyl group is attached to the C-3 position of the quinoline ring, a crucial step for the subsequent furan ring formation.[5]

  • Furan Ring Formation: The prenyl group undergoes oxidative cyclization to form the furan ring, yielding the parent furoquinoline alkaloid, dictamnine.[5]

Furoquinoline_Biosynthesis Anthranilate Anthranilic Acid DHQ 2,4-Dihydroxyquinoline Anthranilate->DHQ Condensation & Cyclization MalonylCoA Malonyl-CoA MalonylCoA->DHQ Prenyl_DHQ 3-Dimethylallyl- 2,4-dihydroxyquinoline DHQ->Prenyl_DHQ Prenyltransferase Dictamnine Dictamnine Prenyl_DHQ->Dictamnine Oxidative Cyclization

Caption: Generalized biosynthetic pathway of furoquinoline alkaloids in plants.

Biosynthesis of 2-Alkyl-4(1H)-quinolones (AQs) in Pseudomonas aeruginosa

The biosynthesis of AQs in P. aeruginosa is well-characterized and is orchestrated by the pqs operon (pqsABCDE).[10][12] This pathway is a prime example of how bacteria synthesize signaling molecules to coordinate their collective behavior.

The enzymatic cascade is as follows:

  • Activation of Anthranilate: The enzyme PqsA (anthranilate-CoA ligase) activates anthranilic acid to anthraniloyl-CoA.[13]

  • Condensation: PqsD and PqsBC mediate the condensation of anthraniloyl-CoA with a β-keto fatty acid, leading to the formation of 2-heptyl-4(1H)-quinolone (HHQ).[10]

  • Hydroxylation: The FAD-dependent monooxygenase PqsH hydroxylates HHQ at the C-3 position to produce the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone.[10][14]

AQ_Biosynthesis_Pseudomonas cluster_pqs pqs Operon Anthranilate Anthranilic Acid PqsA PqsA Anthranilate->PqsA AnthraniloylCoA Anthraniloyl-CoA PqsDBC PqsD, PqsBC AnthraniloylCoA->PqsDBC HHQ 2-Heptyl-4(1H)-quinolone (HHQ) PqsH PqsH HHQ->PqsH PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) PqsA->AnthraniloylCoA PqsDBC->HHQ PqsH->PQS

Caption: Biosynthetic pathway of 2-alkyl-4(1H)-quinolones in P. aeruginosa.

Chapter 3: From Source to Substance: Extraction and Isolation Protocols

The successful isolation of quinolin-4(1H)-one derivatives hinges on a carefully planned extraction and purification strategy that takes into account the physicochemical properties of the target compounds and the nature of the source material.

General Workflow

A typical workflow for the isolation of these alkaloids involves sequential extraction with solvents of increasing polarity, followed by chromatographic separation. The rationale behind this approach is to first remove non-polar lipids and pigments with solvents like hexane or petroleum ether, and then extract the more polar alkaloids with solvents such as ethyl acetate, chloroform, or methanol.

Extraction_Workflow Start Dried & Ground Source Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Liquid-Liquid Partitioning (e.g., EtOAc/H2O) Filtration->Partition CC Column Chromatography (Silica Gel) Partition->CC Fractions Fraction Collection & TLC Analysis CC->Fractions Purification Preparative HPLC/HSCCC Fractions->Purification End Pure Quinolin-4(1H)-one Derivative Purification->End

Caption: A generalized workflow for the extraction and isolation of quinolin-4(1H)-one derivatives.

Detailed Protocol: Isolation of Dictamnine from Dictamnus dasycarpus

This protocol is adapted from a successful isolation of dictamnine, obacunone, and fraxinellone from the root bark of Dictamnus dasycarpus.[15][16]

Step 1: Supercritical Fluid Extraction (SFE)

  • Rationale: SFE using carbon dioxide is an efficient and green alternative to traditional solvent extraction, offering high selectivity and leaving no solvent residue.

  • Pack 500 g of air-dried and ground root bark of D. dasycarpus into a 1 L extraction vessel.

  • Perform a static extraction for 1 hour, followed by a 6.5-hour dynamic extraction.

  • Extraction Conditions:

    • Pressure: 30 MPa

    • Temperature: 45 °C

    • CO2 Flow Rate: 2 L/min

  • Depressurize the supercritical fluid directly into a separation vessel to collect the crude extract. This should yield approximately 17.3 g of crude extract.[15]

Step 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

  • Rationale: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus minimizing irreversible adsorption and sample denaturation. It is particularly effective for separating components in complex natural product extracts.

  • Two-Phase Solvent System Preparation:

    • Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:0.8:1.3:0.9.[15][16]

    • Thoroughly equilibrate the mixture in a separatory funnel and allow the phases to separate. The upper organic phase will serve as the stationary phase, and the lower aqueous phase will be the mobile phase.

  • Sample Preparation:

    • Dissolve 1.0 g of the crude SFE extract in a 1:1 mixture of the stationary and mobile phases.

  • HSCCC Operation:

    • Fill the multilayer coiled column entirely with the stationary phase (upper organic phase).

    • Set the apparatus to rotate at 800 rpm.

    • Pump the mobile phase (lower aqueous phase) into the column at a flow rate of 2.0 mL/min in the head-to-tail elution mode.

    • After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution.

  • Fraction Collection and Analysis:

    • Collect the effluent fractions and monitor by HPLC to identify the fractions containing dictamnine.

    • Combine the pure fractions and evaporate the solvent to yield dictamnine (approximately 47 mg with >99% purity).[15][16]

Step 3: Structural Elucidation

  • Confirm the identity and purity of the isolated dictamnine using standard spectroscopic techniques, including ESI-MS, IR, ¹H-NMR, and ¹³C-NMR.[15]

Chapter 4: Biological Activities and Therapeutic Potential

Naturally occurring quinolin-4(1H)-one derivatives exhibit a remarkable range of biological activities, making them attractive lead compounds for drug discovery.

Antimicrobial Activity

Many quinolin-4(1H)-ones isolated from both plants and microorganisms show significant antibacterial and antifungal properties.[1] For instance, 2-alkyl-4(1H)-quinolones from Evodia rutaecarpa are active against Helicobacter pylori.[7] Compounds isolated from Dictamnus dasycarpus have shown moderate inhibitory activity against Bacillus subtilis, Candida albicans, and Pseudomonas aeruginosa.[17]

Anticancer Activity

The quinolin-4(1H)-one scaffold is present in several potent anticancer agents. Graveoline, isolated from Ruta graveolens, has demonstrated cytotoxic activity against A375 cutaneous melanoma cells.[1] Extracts of Zanthoxylum austrosinense, which contain quinoline alkaloids, exhibit anti-proliferative effects on various human tumor cell lines.[18]

Other Pharmacological Effects

Beyond antimicrobial and anticancer effects, these compounds have been reported to have anti-inflammatory, immunomodulatory, anti-stress, and anti-oxidative properties.[1] Skimmianine, a common furoquinoline alkaloid, is a potent antiacetylcholinesterase agent, suggesting its potential in the management of neurodegenerative diseases.[5]

Table 1: Selected Naturally Occurring Quinolin-4(1H)-one Derivatives and Their Biological Activities

Compound NameNatural SourceBiological ActivityQuantitative Data (IC₅₀/MIC)Reference(s)
DictamnineDictamnus dasycarpusAntibacterialMIC: 32-64 µg/mL vs. B. subtilis, P. aeruginosa[17]
SkimmianineRuta graveolensAntiacetylcholinesterase-[5]
GraveolineRuta graveolensCytotoxic-[1]
PunarnavineBoerhaavia diffusaHepatoprotective, Immunomodulatory-[1]
2-Heptyl-4-quinolone (HHQ)Pseudomonas aeruginosaAntibacterialMIC: 0.1–0.5 mg/mL vs. H. pylori[8]
2-Nonyl-4-quinolone (H9)Pseudomonas aeruginosaAntibacterialMIC: 0.1–0.5 mg/mL vs. H. pylori[8]
2-n-Octyl-4-quinolone N-oxide (N8)Pseudomonas aeruginosaAntitubercularMIC: 50 µg/mL vs. M. tuberculosis[8]
HMNQBurkholderia thailandensisAntibacterialWeak activity vs. E. coli K12[9]
HQNOBurkholderia thailandensisAntibacterialInhibits B. subtilis 168[9]

Conclusion and Future Outlook

The quinolin-4(1H)-one scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Nature provides a rich and diverse chemical library of these derivatives, each with unique biological properties. A thorough understanding of their natural sources, biosynthetic pathways, and effective isolation techniques is paramount for advancing their development into next-generation therapeutic agents. Future research should focus on exploring untapped biodiversity for new quinolin-4(1H)-one derivatives, elucidating the enzymatic machinery responsible for their production to enable synthetic biology approaches, and further investigating their mechanisms of action to unlock their full therapeutic potential.

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  • Quinolones: from antibiotics to autoinducers. (2007). FEMS Microbiology Reviews. Retrieved February 7, 2026, from [Link]

  • IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). Molecules. Retrieved February 7, 2026, from [Link]

  • The scaffold-forming steps of plant alkaloid biosynthesis. (2020). Natural Product Reports. Retrieved February 7, 2026, from [Link]

  • (PDF) Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. (2008). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Isolation from clinical sources of Burkholderia cepacia possessing characteristics of Burkholderia gladioli. (1996). Journal of Infection. Retrieved February 7, 2026, from [Link]

  • Quinolone antibiotics. (2010). MedChemComm. Retrieved February 7, 2026, from [Link]

  • Extraction and isolation of dictamnine, obacunone and fraxinellone from Dictamnus dasycarpus Turcz. by supercritical fluid extraction and high-speed counter-current chromatography. (2011). Scite.ai. Retrieved February 7, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 7, 2026, from [Link]

  • Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. (2021). ACS Chemical Biology. Retrieved February 7, 2026, from [Link]

  • Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto. (2022). International Journal of Molecular Sciences. Retrieved February 7, 2026, from [Link]

  • Two new alkaloids isolated from Dictamnus dasycarpus Turcz. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. (2021). Current Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Enzymatic oxidations in the biosynthesis of complex alkaloids. (1996). The Plant Cell. Retrieved February 7, 2026, from [Link]

  • Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. (2023). Frontiers in Cellular and Infection Microbiology. Retrieved February 7, 2026, from [Link]

  • ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. (2001). Annual Review of Plant Physiology and Plant Molecular Biology. Retrieved February 7, 2026, from [Link]

  • Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus. (2021). Natural Product Research. Retrieved February 7, 2026, from [Link]

  • Alkaloids and their Biosynthesis. (2024). YouTube. Retrieved February 7, 2026, from [Link]

  • Economic Uses, Specific Metabolites and Molecular Biology Research of the Genus Zanthoxylum. (2023). International Journal of Molecular Sciences. Retrieved February 7, 2026, from [Link]

  • 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. (2017). European Journal of Clinical Microbiology & Infectious Diseases. Retrieved February 7, 2026, from [Link]

  • 4-Quinolone Signalling in Pseudomonas aeruginosa: Old Molecules, New Perspectives. (2010). Sensors. Retrieved February 7, 2026, from [Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2020). Molecules. Retrieved February 7, 2026, from [Link]

  • Synthesis of some quinoline-2(1H)-one and 1, 2, 4 - triazolo [4, 3 -a] quinoline derivatives as potent anticonvulsants. (2012). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 2-Hexylquinolin-4(1H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-hexylquinolin-4(1H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Quinolone Scaffold

Quinolin-4(1H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substituent at the 2-position of the quinolone ring plays a crucial role in modulating this biological activity. The 2-hexyl derivative, in particular, has been a subject of interest for its potential as a quorum sensing inhibitor in pathogenic bacteria and as a precursor for more complex molecular architectures.

The synthesis of 2-alkyl-4(1H)-quinolones is most classically and efficiently achieved through the Conrad-Limpach reaction, a robust and reliable method first described in 1887.[1] This two-step procedure involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][3] This application note will detail a reliable protocol for the synthesis of 2-hexylquinolin-4(1H)-one, commencing with the preparation of the requisite β-ketoester, ethyl 3-oxononanoate.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 2-hexylquinolin-4(1H)-one is strategically divided into two key stages, as depicted in the workflow diagram below. This approach allows for the isolation and purification of the intermediate β-ketoester, ensuring a higher purity of the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Ethyl 3-Oxononanoate cluster_stage2 Stage 2: Conrad-Limpach Synthesis A Heptanoyl Chloride C Pyridine, Dichloromethane A->C B Meldrum's Acid B->C D Intermediate Acyl Meldrum's Acid C->D Acylation E Ethanol, Reflux D->E Ethanolysis F Ethyl 3-Oxononanoate E->F G Ethyl 3-Oxononanoate I Toluene, Acetic Acid (cat.) G->I H Aniline H->I J Intermediate β-Aminoacrylate I->J Condensation K High-Boiling Solvent (e.g., Diphenyl Ether) J->K Thermal Cyclization (~250 °C) L 2-Hexylquinolin-4(1H)-one K->L Conrad_Limpach_Mechanism Aniline Aniline Aminoacrylate β-Aminoacrylate Intermediate Aniline->Aminoacrylate + β-Ketoester (Condensation) BetaKetoester Ethyl 3-Oxononanoate BetaKetoester->Aminoacrylate Quinolone 2-Hexylquinolin-4(1H)-one Aminoacrylate->Quinolone Thermal Cyclization (~250 °C)

Sources

analytical methods for 2-Hexylquinolin-4(1H)-one detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification and Structural Validation of 2-Hexylquinolin-4(1H)-one

Executive Summary & Core Directive

This guide details the analytical workflow for the detection and quantification of 2-Hexylquinolin-4(1H)-one (C6-AQ), a structural analog of the Pseudomonas aeruginosa quorum-sensing molecule HHQ.

Unlike rigid standard operating procedures (SOPs), this protocol emphasizes the chemical causality governing the analysis. The core challenge in analyzing 2-alkyl-4-quinolones (AQs) is their keto-enol tautomerism (4-quinolone vs. 4-hydroxyquinoline) and their amphiphilic nature. This protocol utilizes Acidified Liquid-Liquid Extraction (LLE) to stabilize the protonated form and LC-MS/MS for sub-nanomolar quantification. A secondary GC-MS protocol is provided for structural confirmation via silylation.

Chemical Context & Mechanism

To successfully detect 2-Hexylquinolin-4(1H)-one, one must understand its behavior in solution.

  • Tautomeric Equilibrium: In aqueous phases, the molecule exists in equilibrium between the keto (1H-one) and enol (4-hydroxy) forms.

  • Ionization Logic: We utilize 0.1% Formic Acid in the mobile phase.[1] This lowers the pH below the pKa of the quinolone nitrogen (approx pKa ~ 2-3), forcing the equilibrium toward the protonated cation (

    
    ), which is stable and highly responsive in ESI(+) mode.
    
  • Solubility: The C6-alkyl chain renders the molecule lipophilic. Extraction requires a semi-polar organic solvent (Ethyl Acetate) to disrupt hydrophobic binding in biological matrices (e.g., proteins, biofilms).

Diagram 1: Analytical Workflow & Tautomerism Logic

Analytical Workflow Sample Biological Matrix (Plasma/Culture) LLE LLE Extraction (Ethyl Acetate + 0.1% AcOH) Sample->LLE Protein ppt & Lipid solubilization Tautomer Tautomeric Control (pH < 3 stabilizes [M+H]+) LLE->Tautomer Acidification Deriv Derivatization (BSTFA/TMCS) LLE->Deriv Dry & Reconstitute LCMS LC-MS/MS (Quantification) Tautomer->LCMS ESI(+) Mode GCMS GC-MS (Structural ID) Deriv->GCMS Volatilization

Caption: Workflow stabilizing the analyte via acidification for LC-MS or silylation for GC-MS.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation alone often traps hydrophobic AQs in the pellet. LLE with ethyl acetate ensures high recovery (>85%).

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • Glacial Acetic Acid

  • Internal Standard (IS): 5,6,7,8-tetradeutero-2-heptyl-4-quinolone (HHQ-d4) or Nalidixic Acid (economical alternative).

Step-by-Step:

  • Aliquot: Transfer 200 µL of biological sample (plasma, supernatant) to a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (1 µM stock). Vortex 10s.

  • Acidify: Add 200 µL of Acidified Ethyl Acetate (Ethyl acetate + 0.1% acetic acid).

    • Why? The acid disrupts protein binding and ensures the quinolone is in a favorable state for organic partitioning.

  • Extract: Vortex vigorously for 60 seconds. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully remove 150 µL of the upper organic layer to a fresh glass vial.

  • Repeat: Repeat extraction (Steps 3-5) once more to maximize recovery. Combine organic layers.

  • Dry: Evaporate to dryness under nitrogen stream or vacuum concentrator (SpeedVac) at 35°C.

  • Reconstitute: Dissolve residue in 100 µL of 50:50 MeOH:H2O (0.1% Formic Acid) .

    • Critical: Match the reconstitution solvent to your initial mobile phase conditions to prevent peak distortion.

Protocol 2: LC-MS/MS Quantification (The Gold Standard)

Rationale: Triple quadrupole MS (QqQ) in MRM mode provides the necessary selectivity to distinguish 2-Hexyl (C6) from its abundant homolog 2-Heptyl (HHQ, C7).

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Note: C8 columns are also acceptable but C18 provides better retention for the hexyl chain.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Profile:

Time (min) % B Flow Rate (mL/min) Description
0.00 5 0.4 Initial equilibration
1.00 5 0.4 Load/Desalt
6.00 95 0.4 Linear ramp to elute hydrophobic AQs
7.50 95 0.4 Wash column
7.60 5 0.4 Return to initial

| 10.00 | 5 | 0.4 | Re-equilibration |

MS/MS Parameters (ESI Positive):

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C

  • Desolvation Temp: 400°C

MRM Transitions (2-Hexylquinolin-4(1H)-one, MW 229.32):

  • Precursor Ion: 230.2

    
    
    
    
    
  • Quantifier Ion: 159.1

    
    
    
    • Mechanism:[1][3][4][5] Cleavage of the alkyl chain, leaving the stable hydroxyquinoline core ion. This is a signature transition for 2-alkyl-4-quinolones.

  • Qualifier Ion: 202.1

    
    
    
    • Mechanism:[1][3][4][5] Neutral loss of CO (Carbon Monoxide, -28 Da), characteristic of the cyclic ketone structure.

Diagram 2: MS Fragmentation Pathway

Fragmentation Logic Precursor Precursor Ion [M+H]+ = 230.2 Frag1 Quantifier [Core]+ = 159.1 Precursor->Frag1 Alkyl Chain Loss (C6H13 cleavage) Frag2 Qualifier [M+H - CO]+ = 202.1 Precursor->Frag2 Ring Contraction (-CO, -28 Da)

Caption: Primary fragmentation pathways used for MRM transition selection.

Protocol 3: GC-MS Structural Confirmation

Rationale: While LC-MS is quantitative, GC-MS provides spectral "fingerprinting." However, the polar -OH/NH groups cause peak tailing and adsorption. Silylation is mandatory.

Derivatization Protocol:

  • Take the dried extract from Protocol 1 (Step 7).

  • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Add 50 µL anhydrous Pyridine (catalyst/solvent).

  • Incubate at 60°C for 30 minutes .

    • Mechanism:[1][3][4][5] Replaces active hydrogens on the 4-hydroxy tautomer with Trimethylsilyl (TMS) groups, rendering the molecule volatile.

  • Inject 1 µL into GC-MS (Splitless).

GC Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: EI Source (70 eV). Look for the TMS-derivative mass shift (MW + 72 Da for mono-TMS).

Validation & Troubleshooting

Linearity & Range:

  • Prepare a 7-point calibration curve in matrix-matched solvent (e.g., blank plasma extract) from 1 nM to 1000 nM.

  • Acceptance Criteria:

    
    .
    

Common Issues:

Issue Cause Solution
Peak Tailing (LC) Silanol interactions with basic nitrogen. Ensure mobile phase has 0.1% Formic Acid.[1] Use "End-capped" columns (e.g., BEH/CSH).
Low Recovery pH during extraction was too high. Ensure Ethyl Acetate is acidified (0.1% Acetic Acid) to keep AQ protonated.

| Carryover | Lipophilic sticking to injector. | Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid. |

References

  • Lépine, F., et al. (2004). Structure of the Pseudomonas aeruginosa signaling molecule PQS analysis by electrospray ionization mass spectrometry. Biochimica et Biophysica Acta. Link

  • Ortori, C. A., et al. (2011). Quantitative profiling of the quorum sensing signal molecules produced by Pseudomonas aeruginosa infections. Analytical and Bioanalytical Chemistry.[1][2][4][6][7][8][9] Link

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[8] International Journal of Medical Microbiology. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography (BSTFA).Link

Sources

Application Note: 2-Hexylquinolin-4(1H)-one in Antibacterial & Anti-Virulence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4]

2-Hexylquinolin-4(1H)-one (often structurally grouped with 2-alkyl-4-quinolones or AQs) is a lipophilic signaling molecule analog. While its C7 homolog (HHQ) and C9 homolog (NHQ) are primary quorum sensing (QS) precursors in Pseudomonas aeruginosa, the C6 (hexyl) variant is frequently utilized in Structure-Activity Relationship (SAR) studies to probe receptor binding affinities (e.g., PqsR) and antimicrobial potency.

Unlike traditional antibiotics that target cell wall synthesis, AQs often function via respiratory chain inhibition (specifically the cytochrome bc1 complex) in Gram-positive bacteria (e.g., Staphylococcus aureus) or by modulating virulence gene expression in Gram-negatives.

Key Technical Challenges
  • Solubility: Highly lipophilic; prone to precipitation in aqueous media (Muller-Hinton Broth), leading to "skip wells" and false negatives.

  • Fluorescence: Many quinolones exhibit intrinsic fluorescence, potentially interfering with fluorometric viability assays (e.g., Resazurin/Alamar Blue).

  • Mode of Action: Often bacteriostatic rather than bactericidal, requiring careful endpoint selection.

Compound Preparation & Handling[4][5]

Objective: Create a stable stock solution that prevents precipitation upon dilution into assay media.

Reagents
  • Compound: 2-Hexylquinolin-4(1H)-one (Solid powder, >98% purity).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

Protocol
  • Weighing: Weigh 5–10 mg of compound into a glass vial (avoid polystyrene initially as high-concentration DMSO can leach plasticizers).

  • Primary Stock: Dissolve to 20 mM or 40 mM in 100% DMSO. Vortex for 30 seconds.

    • Expert Note: If the solution appears cloudy, sonicate at 40°C for 5 minutes. AQs can form micro-crystals that are invisible to the naked eye but affect molarity.

  • Working Stock: Dilute the Primary Stock 1:100 in culture media immediately before use to achieve a 2x concentration, ensuring the final DMSO concentration in the assay well is

    
     1% (v/v).
    

Primary Screen: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth of S. aureus (susceptible target) or P. aeruginosa (QS modulation).

Experimental Logic

Standard broth microdilution is used, but we must account for the "inoculum effect" and solvent tolerance. We utilize a cation-adjusted Muller-Hinton Broth (CAMHB) to ensure physiological relevance.

Workflow Diagram

MIC_Workflow Stock 20mM Stock (100% DMSO) Dilution Intermediate Dilution (2x Conc in Media) Stock->Dilution Dilute to prevent shock precipitation Plate 96-Well Plate (Serial Dilution) Dilution->Plate 50 µL/well Incubation Incubation 18-24h @ 37°C Plate->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate 50 µL/well Readout Readout (OD600 or Visual) Incubation->Readout

Figure 1: Critical workflow for hydrophobic compound MIC testing. Note the intermediate dilution step to buffer the transition from DMSO to aqueous media.

Step-by-Step Protocol
  • Plate Setup: Add 50 µL of CAMHB to columns 2–12 of a 96-well round-bottom plate.

  • Compound Addition: Add 100 µL of the Working Stock (e.g., 256 µM in 2% DMSO) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix 5 times, and repeat down to column 10. Discard the final 50 µL.

    • Controls: Column 11 is Growth Control (Media + DMSO + Bacteria). Column 12 is Sterility Control (Media only).

  • Inoculum Prep: Adjust bacterial culture to OD

    
     = 0.08–0.1 (approx. 
    
    
    
    CFU/mL), then dilute 1:100 in CAMHB.
  • Inoculation: Add 50 µL of diluted inoculum to wells 1–11.

    • Final System: Compound range 128 µM – 0.25 µM; DMSO = 1%; Bacteria

      
       CFU/mL.
      
  • Incubation: 18–24 hours at 37°C.

  • Readout: Read OD

    
     or visually inspect for turbidity.
    

Data Interpretation:

Observation Conclusion
Clear Well Growth Inhibition (MIC).
Cloudy Well Bacterial Growth.[1][2][3][4][5][6][7][8][9]

| Precipitate at Bottom | Compound crashed out. Invalid result. Repeat with lower max concentration. |

Advanced Assay: Biofilm Inhibition (Crystal Violet)

Rationale: AQs regulate biofilm formation. However, metabolic dyes (XTT/MTT) are not recommended for AQ assays because quinolones can inhibit respiration (electron transport), leading to false "low viability" signals even if biomass is present [1]. Crystal Violet (CV) is the robust alternative as it stains total biomass.

Protocol
  • Seeding: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (

    
     CFU/mL) in TSB + 1% Glucose (glucose promotes biofilm).
    
  • Treatment: Add 2-Hexylquinolin-4(1H)-one at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC).

  • Incubation: Static incubation for 24 hours at 37°C.

  • Washing: Gently aspirate media. Wash 2x with 200 µL PBS to remove planktonic cells.

    • Critical: Do not use a high-pressure plate washer; it will strip the biofilm.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temperature.

  • Solubilization: Wash 3x with water.[6] Air dry. Add 150 µL of 30% Acetic Acid or 95% Ethanol to solubilize the dye.

  • Quantification: Measure Absorbance at 550–590 nm.

Mechanistic Validation: Respiratory Chain Inhibition

Objective: Confirm if 2-Hexylquinolin-4(1H)-one acts via the established AQ mechanism of inhibiting the cytochrome system (similar to HQNO).

Mechanism Diagram[10]

MOA_Pathway AQ 2-Hexylquinolin-4(1H)-one Membrane Bacterial Membrane AQ->Membrane Intercalates CytoBC1 Cytochrome bc1 Complex (Respiratory Chain) AQ->CytoBC1 Inhibits (Q-site) Membrane->CytoBC1 Accesses binding site ElectronFlow Electron Transport CytoBC1->ElectronFlow Blocks ATP ATP Synthesis ElectronFlow->ATP Reduces SCV Small Colony Variant (Slow Growth phenotype) ATP->SCV Energy Starvation

Figure 2: Mechanism of Action. The compound targets the respiratory chain, leading to ATP depletion and potential selection for small colony variants (SCVs).

Validation Protocol (ATP Depletion)
  • Culture: Grow S. aureus to mid-log phase (OD

    
     0.5).
    
  • Exposure: Aliquot into tubes. Treat with 2-Hexylquinolin-4(1H)-one (at 1x MIC) vs. Control (DMSO).

  • Timepoints: Harvest samples at 0, 30, and 60 minutes.

  • Lysis & Assay: Lyse bacteria (using bead beating or lysostaphin). Quantify ATP using a standard Luciferase-Luciferin luminescence kit.

  • Result: A rapid drop in ATP levels compared to control confirms respiratory disruption [2].

References

  • Reen, F. J., et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour.[10] FEMS Microbiology Reviews, 35(6), 1131–1151.

  • Kalia, V. C., et al. (2013). Quorum sensing inhibitors as antipathogens: biotechnological applications. Biotechnology Advances, 31(2), 224-245.

  • Hazan, R., et al. (2016). Homeostatic selection of small colony variants of Staphylococcus aureus in response to Pseudomonas aeruginosa 4-hydroxy-2-heptylquinoline N-oxide. mBio, 7(2).

  • Heeb, S., et al. (2011). Quinolones: from antibiotics to autoinducers.[11] FEMS Microbiology Reviews, 35(2), 247-274.

Sources

Application Note: Antiviral Profiling of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental setup for evaluating 2-hexylquinolin-4(1H)-one , a lipophilic analog of the 2-alkyl-4-quinolone class. While quinolones are classically known as gyrase inhibitors in bacteria, recent studies indicate their potential as antiviral agents against RNA viruses (e.g., HCV, SARS-CoV-2) and Herpesviruses via polymerase inhibition or viral entry blockade. The presence of the C6-hexyl chain enhances membrane permeability but introduces significant solubility challenges in aqueous media. This protocol addresses the critical "solubility-bioactivity" trade-off, ensuring that observed antiviral effects are pharmacological and not artifacts of precipitation or aggregate formation.

Part 1: Compound Management & Formulation

Rationale: 2-Hexylquinolin-4(1H)-one is highly hydrophobic (


). Standard aqueous dilutions will result in micro-precipitation, leading to false negatives (loss of compound) or false positives (aggregate-induced cytotoxicity).
Protocol A: Stock Preparation & Quality Control
  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade

    
     99.9%.
    
    • Avoid: Ethanol (evaporation alters concentration) or aqueous buffers (immediate precipitation).

  • Solubilization:

    • Weigh 10 mg of 2-hexylquinolin-4(1H)-one.

    • Dissolve in DMSO to achieve a 20 mM Master Stock.

    • Critical Step: Sonicate in a water bath at 37°C for 10 minutes to ensure complete dissolution. Visual inspection must show no turbidity.

  • Storage: Aliquot into amber glass vials (avoid polystyrene, which lipophilic compounds can leach). Store at -20°C.

Protocol B: The "Step-Down" Dilution Method

Do not dilute the Master Stock directly into the cell culture media in one step.

  • Intermediate Plate: Prepare 100x concentrations in 100% DMSO.

    • Example: For a 10 µM final assay concentration, prepare a 1 mM intermediate in DMSO.

  • Final Dosing: Spike the cell culture media with the intermediate solution (1:100 dilution).

    • Result: Final DMSO concentration is exactly 1%.

    • Validation: Inspect media under 40x microscopy. If "needles" or "oil droplets" are visible, the compound has crashed out. Reduce concentration or add 0.5% BSA (Bovine Serum Albumin) as a carrier protein.

Part 2: Cytotoxicity Profiling (The Foundation)

Objective: Determine the


 (50% Cytotoxic Concentration) to ensure antiviral activity is not secondary to host cell death.
Workflow
  • Cell Line: Vero E6 (kidney epithelial) or Huh-7 (liver), depending on the target virus.

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Apply 2-hexylquinolin-4(1H)-one in a 2-fold serial dilution (e.g., 100 µM down to 0.78 µM).

    • Control: Vehicle (1% DMSO in media).

    • Positive Control:[1] Puromycin (10 µg/mL).

  • Readout: Use MTS or CCK-8 assay at 48h post-treatment. Avoid MTT if possible, as quinolones can sometimes reduce tetrazolium salts non-enzymatically, causing background noise.

Data Output Structure:

Concentration (µM) Absorbance (450nm) % Viability (Normalized) SD
100 0.210 12.5% ± 2.1
50 0.850 92.0% ± 3.5
25 0.910 98.5% ± 1.2

| CC50 | ~68.5 µM | | |

Part 3: Antiviral Efficacy Assays

Objective: Quantify the


 (50% Effective Concentration).
Protocol C: Plaque Reduction Assay (Gold Standard)

This assay measures the compound's ability to prevent the formation of viral plaques (zones of cell death).

  • Infection: Infect monolayers with virus (e.g., HSV-1 or Influenza A) at roughly 50-100 PFU (Plaque Forming Units) per well.

  • Adsorption: Incubate for 1h at 37°C.

  • Overlay & Treatment: Remove inoculum.[2] Add semi-solid overlay (Avicel or Agarose) containing 2-hexylquinolin-4(1H)-one at non-toxic concentrations (e.g., <

    
     based on the table above).
    
  • Incubation: 48–72 hours (virus dependent).

  • Fixation/Staining: Fix with 4% Formaldehyde; stain with Crystal Violet.

  • Counting: Count plaques manually or using an automated imager.

Protocol D: Viral Yield Reduction (qPCR)

For non-plaque forming viruses or high-throughput screening.

  • Infection: MOI (Multiplicity of Infection) = 0.1.

  • Treatment: Add compound immediately post-infection.

  • Harvest: Collect supernatant at peak replication time (e.g., 24h).

  • Extraction: Viral RNA/DNA extraction.

  • Quantification: RT-qPCR targeting a conserved viral gene (e.g., RdRp or Polymerase).

Part 4: Mechanism of Action (Time-of-Addition)

Scientific Integrity: To claim how the molecule works, you must define when it works. This assay distinguishes Entry Inhibitors from Replication Inhibitors.

Experimental Logic[3][4][5][6]
  • Pre-treatment (-2h to 0h): Targets host receptor or viral stability (Virucidal).

  • Co-treatment (0h to 1h): Targets viral entry/attachment.

  • Post-treatment (1h+): Targets replication enzymes (Polymerase/Helicase) or assembly.

Visualization: Experimental Workflow

Antiviral_Workflow Stock Compound Prep (20mM in DMSO) Tox Cytotoxicity (CCK-8) Determine CC50 Stock->Tox Step-down dilution Screen Antiviral Screen (Plaque/qPCR) Tox->Screen Use Non-toxic Dose Decision Is SI > 10? Screen->Decision Calc Selectivity Index MOA Time-of-Addition (Mechanism) Decision->MOA Yes Stop Discard Candidate Decision->Stop No (Too Toxic)

Caption: Figure 1. The sequential workflow for evaluating 2-hexylquinolin-4(1H)-one, prioritizing safety (cytotoxicity) before efficacy.

Visualization: Time-of-Addition Logic

TOA_Timeline cluster_Entry Phase I: Entry/Attachment cluster_Rep Phase II: Replication Time0 T = 0h (Infection) EntryDrug Add Drug (-1h to 1h) Target: Viral Envelope/Receptor Time0->EntryDrug Co-treatment RepDrug Add Drug (2h - 12h) Target: Polymerase/Helicase Time0->RepDrug Post-treatment

Caption: Figure 2. Time-of-Addition (TOA) schematic.[2][3][4] Efficacy in Phase I suggests an entry inhibitor; Phase II suggests a replication inhibitor (common for quinolones).

References

  • Vertex Pharmaceuticals & NIH. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro).[5] PubMed Central. Link

  • Daelemans, D., et al. (2011).[6] A time-of-drug addition approach to target identification of antiviral compounds.[2][7][4][6] Nature Protocols.[6] Link

  • Bergström, C. A., et al. (2013). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug Using Lipophilic Fragments. Journal of Medicinal Chemistry. Link

  • Wang, J. Y., et al. (2022).[3] Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates.[7] JoVE (Journal of Visualized Experiments).[7] Link

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2.[1][8] Molecules.[3][7][9][8][10][11][12][13][14] Link

Sources

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity and resilience is its sophisticated cell-to-cell communication system, known as quorum sensing (QS). The QS network in P. aeruginosa orchestrates the expression of virulence factors and the formation of biofilms, rendering the bacteria more tolerant to conventional antimicrobial agents.

One of the pivotal QS systems in P. aeruginosa is the pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. 2-Hexylquinolin-4(1H)-one is an analog of the native signaling molecule 2-heptyl-4(1H)-quinolone (HHQ). It acts as an antagonist to the PqsR receptor, a key transcriptional regulator in this pathway. By competitively binding to PqsR, 2-Hexylquinolin-4(1H)-one can effectively disrupt the entire pqs signaling cascade, leading to a downregulation of virulence factor production and a potential increase in susceptibility to other antimicrobials.

This application note provides a detailed, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of 2-Hexylquinolin-4(1H)-one against P. aeruginosa. As this compound is a virulence inhibitor rather than a classic antibiotic, we will also discuss the nuances of interpreting MIC results in the context of quorum sensing inhibition.

Physicochemical Properties of 2-Hexylquinolin-4(1H)-one

PropertyEstimated ValueRationale and Significance
Molecular Formula C₁₅H₁₉NOBased on the quinolinone core and a hexyl side chain.
Molecular Weight ~229.31 g/mol Calculated based on the molecular formula. Essential for preparing stock solutions of known molarity.
XLogP3-AA ~4.4Extrapolated from analogs[1][2]. This high value indicates significant hydrophobicity, a critical consideration for solvent selection and stock solution preparation to prevent precipitation in aqueous assay media.
Appearance Likely a white to off-white solidTypical for quinolinone compounds.

Mechanism of Action: Inhibition of the PqsR Receptor

The pqs quorum sensing system in P. aeruginosa is a complex regulatory network. The transcriptional regulator PqsR is activated by its native ligand, 2-heptyl-4(1H)-quinolone (HHQ). This activation leads to the upregulation of the pqsA-E operon, which is responsible for the synthesis of more HHQ and its conversion to the potent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) by the monooxygenase PqsH[3][4][5]. PQS further enhances PqsR activation and controls the expression of numerous virulence factors, including pyocyanin, elastase, and rhamnolipids, and is also involved in iron acquisition[4].

2-Hexylquinolin-4(1H)-one, due to its structural similarity to HHQ, acts as a competitive antagonist. It occupies the ligand-binding site of PqsR without inducing the conformational change necessary for its activation. This effectively blocks the downstream signaling cascade, leading to a reduction in virulence factor production.

Caption: Pqs quorum sensing pathway and inhibition by 2-Hexylquinolin-4(1H)-one.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[6].

Materials and Reagents
  • 2-Hexylquinolin-4(1H)-one powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pseudomonas aeruginosa strain (e.g., PAO1 for research, or clinical isolates)

  • Quality Control Strain: Pseudomonas aeruginosa ATCC 27853

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or plate reader (optional, for OD measurements)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Step 1: Preparation of Stock Solution

The hydrophobicity of 2-Hexylquinolin-4(1H)-one necessitates the use of a solvent for the initial stock solution. DMSO is the recommended solvent.

  • Causality: The goal is to create a high-concentration stock that can be diluted into the aqueous assay medium without precipitation. DMSO is an effective solvent for many hydrophobic compounds and is miscible with water. However, DMSO itself can have antimicrobial effects at higher concentrations. Therefore, it is critical to ensure the final concentration in the assay wells is non-inhibitory[7]. A final concentration of ≤1% v/v is generally considered safe for most bacteria, though this should be verified.

  • Calculation: To prepare a 10 mg/mL (10,000 µg/mL) stock solution:

    • Weigh 10 mg of 2-Hexylquinolin-4(1H)-one powder.

    • Dissolve in 1 mL of sterile DMSO.

  • Procedure:

    • Aseptically weigh the compound into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • This stock solution can be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Inoculum Preparation

Standardization of the bacterial inoculum is one of the most critical steps for reproducibility.

  • Causality: The MIC value is highly dependent on the initial number of bacterial cells. A standardized inoculum ensures that results are consistent and comparable across experiments and laboratories. The CLSI/EUCAST standard is approximately 5 x 10⁵ CFU/mL in the final well volume.

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done by adding more bacteria or more saline.

    • Within 15 minutes of standardization, dilute this suspension 1:100 in CAMHB (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB). This will be the working inoculum, with a density of approximately 1-2 x 10⁶ CFU/mL.

Step 3: Preparation of the 96-Well Plate

This protocol uses a 2-fold serial dilution method.

  • Causality: A serial dilution series allows for the determination of the MIC over a range of concentrations. The use of a multichannel pipette enhances precision and speed.

  • Procedure:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of CAMHB to the wells in column 1.

    • Add 2 µL of the 10 mg/mL stock solution of 2-Hexylquinolin-4(1H)-one to the wells in column 1. This results in an initial concentration of 100 µg/mL.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no bacteria). It will also serve as the DMSO control. Add 1 µL of DMSO to a well in this column to ensure the highest concentration of DMSO used does not inhibit growth.

Step 4: Inoculation and Incubation
  • Causality: Adding a precise volume of the standardized inoculum to each well ensures the final cell density is correct. Incubation provides the necessary time for bacterial growth.

  • Procedure:

    • Add 10 µL of the working inoculum (from Step 2) to each well from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate with a breathable membrane or place it in a container with a moistened paper towel to prevent evaporation.

    • Incubate at 35 ± 2 °C for 16-20 hours in ambient air.

mic_workflow stock Prepare 10 mg/mL Stock in 100% DMSO plate_prep Prepare 96-Well Plate with Serial Dilutions stock->plate_prep inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum 1:100 in CAMHB inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate plate_prep->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read Read MIC Endpoint incubate->read

Caption: Workflow for the broth microdilution MIC assay.

Data Analysis and Interpretation

Reading the MIC

The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism as detected by the naked eye.

  • Procedure:

    • After incubation, examine the plate against a dark background.

    • The growth control (column 11) should be turbid.

    • The sterility control (column 12) should be clear.

    • Find the lowest concentration of 2-Hexylquinolin-4(1H)-one where there is no visible growth (i.e., the well is clear). This is the MIC value.

Interpretation for a Quorum Sensing Inhibitor

For a compound like 2-Hexylquinolin-4(1H)-one, the traditional MIC may be very high or not achievable, as it is not designed to kill the bacteria but to inhibit its virulence. Therefore, it is crucial to also assess its effect at sub-inhibitory concentrations.

  • Sub-MIC Virulence Assays: It is highly recommended to perform secondary assays on the supernatant from wells with concentrations below the MIC. For example, one can measure the production of pyocyanin (a blue-green pigment characteristic of P. aeruginosa) or elastase activity. A significant reduction in these virulence factors at concentrations that do not inhibit growth is a strong indicator of quorum sensing inhibition.

Quality Control
  • The P. aeruginosa ATCC 27853 strain should be run with each batch of tests against a standard antibiotic with a known MIC range (e.g., levofloxacin, ceftazidime). The resulting MIC for the control antibiotic should fall within the acceptable range published by CLSI/EUCAST. This validates the testing methodology.

  • The growth control must show adequate growth.

  • The sterility control must remain clear.

  • The DMSO control should show growth comparable to the growth control, confirming that the solvent is not inhibiting bacterial growth at the concentrations used.

Summary of Controls and Expected Results

Well/ColumnCompoundBacteriaDMSOExpected ResultInterpretation
Columns 1-10 Serial DilutionsYesYes (decreasing conc.)Growth or No GrowthDetermines the MIC value.
Column 11 NoYesNoTurbidValidates bacterial viability and growth medium.
Column 12 NoNoYes (highest conc.)ClearConfirms medium and DMSO sterility.
QC Strain Control AntibioticATCC 27853VariesMIC within rangeValidates the entire testing procedure.

Conclusion

Determining the MIC of 2-Hexylquinolin-4(1H)-one requires a meticulous approach that adheres to standardized protocols while also considering the compound's specific mechanism of action. Due to its hydrophobicity, careful preparation of the stock solution in DMSO is paramount. Furthermore, as a quorum sensing inhibitor, the true efficacy of this compound may not be reflected in a traditional growth-inhibition MIC. Therefore, complementing the MIC assay with virulence factor analysis at sub-inhibitory concentrations will provide a more comprehensive understanding of its potential as an anti-pathogenic agent. This detailed protocol provides researchers with a robust framework to accurately assess the in vitro activity of this promising class of compounds.

References

  • PubChem. (n.d.). 2-Heptyl-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Czapla, M. A., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 187, 106269. Available at: [Link]

  • PubChem. (n.d.). 2-Octylquinolin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, J., & Zhang, L. (2015). Pseudomonas aeruginosa quorum sensing. Methods in Molecular Biology, 1333, 3-23. Available at: [Link]

  • PubChem. (n.d.). 4(1H)-Quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(E)-undec-1-enyl]-1H-quinolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Rasamiravaka, T., et al. (2017). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology, 8, 1317. Available at: [Link]

  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing in Pseudomonas aeruginosa and its relationship to biofilm development. Microbiology Spectrum, 4(5). Available at: [Link]

  • PubChem. (n.d.). (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the recommended amount of DMSO that can be used to effectively solubilize an organic compound for a MIC/MBC determination experiment?. Retrieved from [Link]

Sources

Application Note: In Vivo Characterization of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Hexylquinolin-4(1H)-one (C6-AQ) is a structural analog of the Pseudomonas aeruginosa quorum sensing signal molecules HHQ (2-heptyl) and PQS (2-heptyl-3-hydroxy). Unlike the fluoroquinolone antibiotics (e.g., ciprofloxacin) which target DNA gyrase, 2-alkyl-4-quinolones primarily modulate bacterial virulence, immune response, and inter-kingdom signaling.

Scientific Premise: The C6 alkyl chain length confers distinct lipophilicity (LogP ~3.5–4.0) compared to the natural C7 ligand. In vivo testing typically targets two biological hypotheses:

  • Quorum Sensing Inhibition (QSI): Competitive antagonism of the PqsR (MvfR) receptor, reducing bacterial virulence without exerting selective pressure for resistance.

  • Immune Modulation: Suppression of host cytokine responses (TNF-α, IL-6) via aryl hydrocarbon receptor (AhR) independent or dependent pathways.

Critical Challenge: The primary failure point in testing alkyl-quinolones is bioavailability . These compounds are highly lipophilic and prone to rapid precipitation in aqueous physiological fluids. This protocol prioritizes a solubility-enhancing formulation strategy to ensure valid in vivo exposure.

Formulation & Preparation Strategy

Core Directive: Do NOT use simple DMSO/Saline dilutions for IV/IP administration. The compound will precipitate upon contact with blood, causing micro-embolisms and erratic PK data.

Recommended Vehicle: HP-β-CD Complex

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic hexyl tail, improving solubility and stability.

ComponentConcentrationFunction
2-Hexylquinolin-4(1H)-one 5 – 20 mg/mLActive Pharmaceutical Ingredient (API)
HP-β-CD 20% (w/v)Solubilizing agent/Host molecule
DMSO 2 - 5% (v/v)Co-solvent (Initial dissolution)
PBS (pH 7.4) q.s.Aqueous phase

Preparation Protocol:

  • Dissolve 2-Hexylquinolin-4(1H)-one in 100% DMSO to create a 200 mg/mL stock.

  • Prepare a 25% (w/v) HP-β-CD solution in PBS.

  • Slowly add the DMSO stock to the HP-β-CD solution while vortexing vigorously.

  • Sonicate at 37°C for 20 minutes until the solution is clear.

  • Filter sterilize (0.22 µm PVDF membrane). Note: Nylon filters may bind the drug.

Workflow A: Pharmacokinetics (PK) & Tolerability

Before efficacy testing, you must establish the half-life (


) and Volume of Distribution (

). Alkyl-quinolones often exhibit rapid clearance due to hepatic oxidation of the alkyl chain.
Experimental Design (Murine)
  • Species: Male C57BL/6 mice (8-10 weeks).

  • Group Size: n=3 per timepoint (Total 27 mice).

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO).

Bioanalytical Quantification (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition (MRM): Monitor parent ion

    
     (approx. m/z 230) 
    
    
    
    fragment m/z 159 (quinolinone core).
  • Internal Standard: 2-Heptyl-4-quinolone (HHQ) or deuterated analog.

PK_Workflow cluster_0 Phase I: Administration cluster_1 Phase II: Sampling cluster_2 Phase III: Analysis Admin_IV IV Bolus (Tail Vein) 10 mg/kg Blood Serial Bleeding (Saphenous) Admin_IV->Blood Admin_PO Oral Gavage (PO) 20 mg/kg Admin_PO->Blood Timepoints T = 5, 15, 30 min 1, 2, 4, 8, 24 hr Blood->Timepoints Plasma Plasma Separation (4°C, 3000g) Blood->Plasma Extract Protein Ppt (Acetonitrile) Plasma->Extract LCMS LC-MS/MS Quantification Extract->LCMS

Figure 1: Pharmacokinetic workflow ensuring capture of rapid distribution phase (alpha-phase) common in quinolones.

Workflow B: Efficacy (Antivirulence Model)

Model Selection: Pseudomonas aeruginosa Acute Pneumonia or Burn Infection. Rationale: 2-Hexylquinolin-4(1H)-one is hypothesized to act as a "signal jammer" (QSI). It does not kill bacteria directly (unlike ciprofloxacin) but inhibits the production of virulence factors (pyocyanin, elastase) controlled by the Pqs system.

Protocol: Murine Acute Pneumonia Model
  • Inoculum Preparation:

    • Strain: P. aeruginosa PAO1 (or PA14).

    • Grow to mid-log phase (

      
       0.5).
      
    • Wash and resuspend in PBS to

      
       CFU/mouse.
      
  • Infection:

    • Anesthetize mice (Ketamine/Xylazine).

    • Intranasal administration (20 µL/naris).

  • Treatment Regimen:

    • Group 1: Vehicle Control (HP-β-CD).

    • Group 2: 2-Hexylquinolin-4(1H)-one (20 mg/kg SC, q12h) starting 2h post-infection.

    • Group 3: Positive Control (Ciprofloxacin 10 mg/kg).

  • Endpoints:

    • Primary: Survival (Kaplan-Meier) over 72 hours.

    • Secondary: Bacterial Load (Lung CFU) at 24h.

    • Mechanistic: Cytokine levels (IL-6, TNF-α) in Bronchoalveolar Lavage Fluid (BALF).

Mechanism of Action Visualization

MOA_Pathway cluster_bact Bacterial Cell (P. aeruginosa) PqsR PqsR Receptor (Virulence Regulator) Virulence Virulence Factors (Pyocyanin, Elastase) PqsR->Virulence Upregulates HHQ Natural Ligand (HHQ/PQS) HHQ->PqsR Activates Hexyl 2-Hexylquinolin-4(1H)-one (Inhibitor) Hexyl->PqsR Competes/Blocks Host Host Immune Response (Inflammation/Sepsis) Hexyl->Host Direct Anti-inflammatory? (AhR Pathway) Virulence->Host Tissue Damage

Figure 2: Mechanistic hypothesis. The hexyl analog competes with natural ligands for the PqsR receptor, dampening virulence factor production.

Data Analysis & Interpretation Standards

Validating the "Quorum Quenching" Effect

If 2-Hexylquinolin-4(1H)-one is working as a QSI and not an antibiotic, you should observe:

  • Survival: Increased survival in treated mice.

  • CFU Counts: Similar bacterial load to vehicle control in the early phase (24h).

    • Note: This is counter-intuitive. QSIs do not kill bacteria; they disarm them. If CFU drops drastically, the compound has off-target bactericidal activity (like a standard antibiotic).

  • Histology: Significantly reduced lung tissue necrosis despite high bacterial presence.

Troubleshooting
  • Issue: Rapid clearance (

    
     min).
    
    • Solution: Switch to subcutaneous (SC) administration or use an osmotic pump for continuous infusion.

  • Issue: Toxicity (weight loss >15%).

    • Solution: Check for off-target mitochondrial toxicity (common with some quinolones). Reduce dose or increase HP-β-CD ratio.

References

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. (Discusses the structural biology of alkyl-quinolones and PQS systems). Link

  • Starkey, M., et al. (2014). "Pseudomonas aeruginosa quorum sensing and virulence factors." Annual Review of Microbiology. (Context for PqsR inhibition targets). Link

  • Heshmatipour, Z., et al. (2023). "Synthesis and biological evaluation of 2-alkyl-4-quinolones." Journal of Medical Chemistry. (Provides synthesis and lipophilicity data for C6 vs C7 analogs). Link

  • Werner, N., et al. (2019). "Lipophilicity Determination of Quaternary (Fluoro)Quinolones." PMC. (Methodology for LogP and formulation of lipophilic quinolones). Link

  • Wolfson, J.S., et al. (1991). "Pharmacokinetics of quinolones: newer aspects."[1] European Journal of Clinical Microbiology. (Foundational PK data for the quinolone scaffold). Link

Sources

Application Note: 2-Hexylquinolin-4(1H)-one for Quorum Sensing Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to using 2-Hexylquinolin-4(1H)-one (HHQ analog) as a tool for studying and inhibiting the Pseudomonas aeruginosa Quinolone Signal (PQS) quorum sensing (QS) system. It includes the mechanism of action, detailed experimental protocols, and data interpretation guidelines.

Introduction: Targeting Bacterial Communication

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This coordinated behavior is crucial for processes like biofilm formation, virulence factor production, and antibiotic resistance, making QS an attractive target for novel anti-pathogenic strategies.[3][4]

Pseudomonas aeruginosa, a formidable opportunistic pathogen, employs a complex QS network composed of at least four interconnected systems: las, rhl, pqs, and iqs.[5][6] The pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signal molecules, is a clinically relevant target due to its central role in controlling virulence.[7][8]

The key signaling molecule of this system is 2-heptyl-3-hydroxy-4(1H)-quinolone, known as the Pseudomonas Quinolone Signal (PQS).[9] Its immediate precursor is 2-heptyl-4(1H)-quinolone (HHQ).[7] These molecules bind to the transcriptional regulator PqsR (also known as MvfR), activating it to control the expression of virulence genes and the PQS biosynthesis operon itself.[10][11]

2-Hexylquinolin-4(1H)-one: A PqsR Antagonist

2-Hexylquinolin-4(1H)-one is a synthetic analog of the natural PQS precursor, HHQ. Its structural similarity allows it to act as a competitive antagonist of the PqsR receptor.

Mechanism of Action: By binding to the ligand-binding pocket of PqsR, 2-Hexylquinolin-4(1H)-one prevents the native autoinducers (HHQ and PQS) from activating the receptor. This blockade disrupts the entire PQS signaling cascade, leading to a significant reduction in the production of key virulence factors and a diminished capacity for biofilm formation. This targeted inhibition, without directly affecting bacterial viability, imposes less selective pressure for the development of resistance compared to traditional antibiotics.[8]

PQS Signaling Pathway and Inhibition

The following diagram illustrates the native PQS pathway and the inhibitory action of 2-Hexylquinolin-4(1H)-one.

PQS_Pathway cluster_bacterium P. aeruginosa Cell pqsABCD pqsABCD Operon PqsABCD_E PqsA-D, PqsE Enzymes pqsABCD->PqsABCD_E Expression HHQ HHQ (2-heptyl-4-quinolone) PqsABCD_E->HHQ Biosynthesis PqsH PqsH (Monooxygenase) HHQ->PqsH Substrate PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsH->PQS Conversion PqsR_inactive PqsR (Inactive) PQS->PqsR_inactive Binds & Activates PQS_out PQS (extracellular) PQS->PQS_out Transport PqsR_active PqsR (Active) pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds & Upregulates virulence_genes Virulence Genes (pyocyanin, elastase, etc.) PqsR_active->virulence_genes Binds & Upregulates pqsA_promoter->pqsABCD Drives Expression (Positive Feedback) Inhibitor 2-Hexylquinolin-4(1H)-one Inhibitor->PqsR_inactive Competitive Binding

Caption: PQS pathway and antagonism by 2-Hexylquinolin-4(1H)-one.

Experimental Design and Protocols

To effectively study the inhibitory properties of 2-Hexylquinolin-4(1H)-one, a series of validated assays should be performed. It is critical to first establish that the compound does not inhibit bacterial growth at the tested concentrations.

Preliminary Assay: Minimum Inhibitory Concentration (MIC)

Objective: To determine the concentration range of 2-Hexylquinolin-4(1H)-one that does not affect the viability of P. aeruginosa. This ensures that any observed reduction in virulence is due to QS inhibition, not a bactericidal or bacteriostatic effect.

Protocol:

  • Prepare a stock solution of 2-Hexylquinolin-4(1H)-one in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a rich medium like Luria-Bertani (LB) broth.

  • Inoculate each well with an overnight culture of P. aeruginosa (e.g., PAO1 or PA14) diluted to a final OD₆₀₀ of ~0.02.

  • Include positive (bacteria, no compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours with shaking.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring OD₆₀₀.

  • For all subsequent QS inhibition assays, use concentrations well below the MIC (e.g., MIC/4, MIC/8).

Core Assays: Quantifying Virulence Factor Inhibition

The following assays measure the production of key virulence factors regulated by the PQS system.

ParameterPyocyanin AssayElastase (LasB) AssayBiofilm Assay
Bacterial Strain P. aeruginosa PAO1, PA14P. aeruginosa PAO1, PA14P. aeruginosa PAO1, PA14
Growth Medium Pseudomonas Broth P (PBP)Tryptic Soy Broth (TSB)M63 Minimal Medium or LB
Inhibitor Conc. Sub-MIC (e.g., 25, 50, 100 µM)Sub-MIC (e.g., 25, 50, 100 µM)Sub-MIC (e.g., 25, 50, 100 µM)
Incubation Time 24-48 hours18-24 hours24-48 hours (static)
Incubation Temp. 37°C with shaking37°C with shaking37°C
Quantification OD₅₂₀ of acidic extractOD₄₉₅ of ECR supernatantOD₅₉₅ of solubilized CV

Principle: Pyocyanin is a blue-green phenazine pigment whose production is tightly controlled by PqsR. Its quantity can be measured spectrophotometrically after extraction.[12]

Procedure:

  • Grow P. aeruginosa in PBP medium supplemented with sub-MIC concentrations of 2-Hexylquinolin-4(1H)-one for 24-48 hours at 37°C.

  • Centrifuge 3 mL of the culture supernatant at 4,500 x g for 10 minutes.

  • Transfer the supernatant to a new tube and add 2 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which turns blue).

  • Separate the chloroform layer and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer, turning it pink.

  • Measure the absorbance of the top pink layer at 520 nm (OD₅₂₀).

  • Calculate the pyocyanin concentration (µg/mL) using the formula: Concentration = OD₅₂₀ x 17.072 .[13][14]

  • Normalize the pyocyanin concentration to cell density (OD₆₀₀) of the original culture.

Principle: LasB is a major protease regulated by the QS network. Its activity can be quantified by its ability to degrade Elastin Congo Red (ECR), releasing the red dye.[15]

Procedure:

  • Grow P. aeruginosa in TSB with the inhibitor for 18-24 hours.

  • Centrifuge cultures to obtain cell-free supernatant.

  • Prepare reaction tubes containing 900 µL of ECR buffer (100 mM Tris, 1 mM CaCl₂, pH 7.5) and 10 mg of ECR substrate.

  • Add 100 µL of the bacterial supernatant to each tube.

  • Incubate at 37°C for 3-6 hours with shaking.

  • Stop the reaction by adding 1 mL of 0.7 M sodium phosphate buffer (pH 6.0) and placing on ice.

  • Centrifuge to pellet the remaining ECR.

  • Measure the absorbance of the supernatant at 495 nm (OD₄₉₅).

  • A control with uninoculated medium should be used to measure background.

Principle: QS is critical for biofilm maturation. The crystal violet (CV) assay quantifies the total biofilm biomass attached to a surface.[16][17][18]

Procedure:

  • Dilute an overnight culture of P. aeruginosa 1:100 into fresh medium containing the inhibitor in a 96-well flat-bottom plate.

  • Incubate the plate under static conditions at 37°C for 24-48 hours.

  • Carefully discard the planktonic (free-floating) cells and gently wash the wells twice with phosphate-buffered saline (PBS).

  • Fix the remaining biofilm by air-drying or heat-fixing at 60°C for 1 hour.[16]

  • Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.[19]

  • Remove the CV solution and wash the wells thoroughly with water until the negative control wells are clear.

  • Dry the plate completely.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid or absolute ethanol to each well.

  • Incubate for 15-30 minutes and measure the absorbance at 595 nm (OD₅₉₅).

Experimental Workflow Diagram

Workflow cluster_assays Virulence Inhibition Assays start Start: Prepare Inhibitor Stock & P. aeruginosa Culture mic Step 1: Determine MIC (Growth Inhibition Assay) start->mic select_conc Select Sub-MIC Concentrations mic->select_conc pyocyanin Pyocyanin Assay select_conc->pyocyanin elastase Elastase Assay select_conc->elastase biofilm Biofilm Assay select_conc->biofilm analyze Step 3: Data Analysis Normalize to Controls pyocyanin->analyze elastase->analyze biofilm->analyze interpret Step 4: Interpretation Assess QS Inhibition analyze->interpret end End: Conclude Efficacy interpret->end

Caption: General workflow for testing a quorum sensing inhibitor.

Data Interpretation and Trustworthiness

  • Controls are Key: Every experiment must include a positive control (P. aeruginosa with solvent/vehicle only) and a negative control (sterile medium). The positive control represents 100% virulence factor production, against which the inhibitor-treated samples are compared.

  • Normalization: To account for minor variations in cell growth (even below MIC), it is best practice to normalize virulence factor measurements to the final cell density (OD₆₀₀) of the culture. For example, the final result for pyocyanin would be (OD₅₂₀ / OD₆₀₀).

  • Dose-Response: A trustworthy inhibitor will show a dose-dependent effect, where increasing concentrations of 2-Hexylquinolin-4(1H)-one result in a greater percentage of inhibition of pyocyanin, elastase, or biofilm formation.

  • Statistical Significance: Experiments should be performed with at least three biological replicates. Use appropriate statistical tests (e.g., t-test or ANOVA) to confirm that the observed inhibition is statistically significant compared to the untreated control.

By following these detailed protocols and guidelines, researchers can reliably investigate the efficacy of 2-Hexylquinolin-4(1H)-one as a specific inhibitor of the PQS quorum sensing system, providing a valuable tool for dissecting bacterial pathogenesis and developing new anti-virulence therapies.

References

  • Dubern, J. F., & Diggle, S. P. (2008). Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. RSC Publishing. [Link]

  • Rampioni, G., et al. (2018). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology. [Link]

  • Lu, C., et al. (2012). Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa. Chemistry & Biology. [Link]

  • Al-Shabib, N. A., et al. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Bio-protocol. [Link]

  • Farrow, J. M., et al. (2016). Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa. PLoS Pathogens. [Link]

  • Whiteley, M., et al. (2017). Pseudomonas aeruginosa Quorum Sensing. Microbiology Spectrum. [Link]

  • Defoirdt, T. (2018). Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. Trends in Biotechnology. [Link]

  • Wikipedia. (n.d.). Pseudomonas quinolone signal. Wikipedia. [Link]

  • Al-Jadabi, N., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. [Link]

  • Basic Science Series. (2023). Decoding Quorum Sensing in Pseudomonas aeruginosa. YouTube. [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. [Link]

  • Arif, H., et al. (2021). The LasB Elastase of Pseudomonas aeruginosa Acts in Concert with Alkaline Protease AprA To Prevent Flagellin-Mediated Immune Recognition. mBio. [Link]

  • Tan, P., et al. (2020). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences. [Link]

  • Lim, C. S., et al. (2020). Inhibition of Pseudomonas aeruginosa Quorum Sensing by Curcuma xanthorrhiza Roxb. Extract. Journal of Pure and Applied Microbiology. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. [Link]

  • ResearchGate. (2013). Pyocyanin Chloroform extraction protocol? [Link]

  • Karahasan, N., & Nisli, G. (2000). Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. Turkish Journal of Biology. [Link]

  • Flynn, M. K., et al. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers in Cellular and Infection Microbiology. [Link]

  • Storz, M. P., et al. (2012). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. Bioorganic & Medicinal Chemistry. [Link]

  • Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell. [Link]

  • Al-Mathkhury, H. J. F., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. PLoS ONE. [Link]

  • LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing to Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews. [Link]

  • D'Angelo, F., et al. (2018). Quorum Sensing and Phytochemicals. International Journal of Molecular Sciences. [Link]

  • Onbas, T., et al. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. Journal of Basic and Clinical Health Sciences. [Link]

  • Park, H., et al. (2002). LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. FEMS Immunology & Medical Microbiology. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]

  • Callahan, J. E., & Castaldi, M. J. (2015). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Thangamani, S., et al. (2023). Chemical Optimization of Selective Pseudomonas aeruginosa LasB Elastase Inhibitors and Their Impact on LasB-Mediated Activation of IL-1β in Cellular and Animal Infection Models. ACS Infectious Diseases. [Link]

  • Zhao, X., et al. (2020). Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases. Frontiers in Microbiology. [Link]

  • Roy, R., et al. (2020). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. [Link]

  • ResearchGate. (2021). Pyocyanin quantification assay. [Link]

  • Maura, D., & Rahme, L. G. (2017). Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. ACS Chemical Biology. [Link]

Sources

Application Note: Mechanistic Elucidation of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Hexylquinolin-4(1H)-one (2-HQ) is a synthetic and naturally occurring analog of the Pseudomonas aeruginosa quorum sensing (QS) precursor 2-heptyl-4(1H)-quinolone (HHQ). Belonging to the class of 2-alkyl-4-quinolones (AQs), its mechanism of action (MoA) is distinctively dual-faceted, exhibiting properties of both a signal modulator and a respiratory inhibitor .

While the C7-alkyl variant (HHQ) is the canonical precursor to the Pseudomonas Quinolone Signal (PQS), the C6-alkyl variant (2-HQ) is critical for Structure-Activity Relationship (SAR) studies. It serves as a probe to decouple lipophilicity-driven membrane insertion from specific receptor-ligand interactions.

Mechanistic Hypotheses

This guide details the experimental workflows to validate two primary mechanisms:

  • PqsR (MvfR) Receptor Modulation: Competitive antagonism or partial agonism at the ligand-binding domain (LBD) of the PqsR transcriptional regulator.

  • Respiratory Chain Inhibition: Disruption of electron transport at the Cytochrome bc1 complex (Complex III) or NADH dehydrogenases, particularly in Gram-positive pathogens like Staphylococcus aureus.

Experimental Workflow: The "AQ-Tract" System

The following decision tree outlines the logical progression from synthesis verification to mechanistic confirmation.

ExperimentalWorkflow Start Compound Validation (NMR/HPLC >98%) Screen1 PqsR Reporter Assay (pqsA-lux) Start->Screen1 Decision1 Luminescence Response? Screen1->Decision1 PathA Agonist Profile (Mimics HHQ) Decision1->PathA Increase PathB Antagonist Profile (Inhibits HHQ) Decision1->PathB Decrease Screen2 Respirometry (Seahorse XF / Clark) PathA->Screen2 PathB->Screen2 TargetID Target: Cyt bc1 vs NADH Dehydrogenase Screen2->TargetID

Caption: The "AQ-Tract" workflow segregates signaling modulation (QS) from bioenergetic inhibition (Respiration) to define the specific MoA of 2-HQ.

Protocol A: Quorum Sensing Modulation (PqsR Interaction)

Rationale

2-HQ shares the quinolone core with HHQ but lacks one methylene unit in the alkyl chain. This assay determines if 2-HQ can trigger the conformational change in the PqsR regulator required to bind the pqsABCDE promoter.

Materials
  • Strain: P. aeruginosa PA14

    
     (biosynthetic mutant incapable of producing native AQs) harboring plasmid pEBP-pqsA::lux.
    
  • Media: LB Broth (buffered to pH 7.0 with MOPS to prevent alkaline lysis of AQs).

  • Ligands:

    • Test: 2-Hexylquinolin-4(1H)-one (dissolved in DMSO).

    • Control (Agonist): HHQ (10 µM).

    • Control (Antagonist): 2-heptyl-4-hydroxyquinoline N-oxide (HQNO).[1]

Step-by-Step Methodology
  • Inoculation: Grow the reporter strain overnight in LB + Carbenicillin (plasmid maintenance). Dilute 1:100 into fresh media.

  • Plate Setup: In a white-walled 96-well plate (opaque bottom), dispense 198 µL of diluted culture.

  • Induction:

    • Agonism Mode: Add 2 µL of 2-HQ (Final conc: 0.1 – 50 µM).

    • Antagonism Mode: Add 2 µL of 2-HQ + 10 µM HHQ (constant background).

  • Measurement: Incubate at 37°C with orbital shaking. Measure Luminescence (RLU) and OD600 every 30 minutes for 12 hours using a multimode reader (e.g., Tecan Spark).

  • Data Processing: Normalize RLU to OD600 to account for growth differences.

Expected Results & Interpretation
OutcomeObservation (vs. DMSO)Mechanistic Implication
Agonist High RLU/OD (similar to HHQ)2-HQ binds PqsRLBD and induces DNA binding.
Antagonist Low RLU/OD (in presence of HHQ)2-HQ competes for the pocket but fails to fold PqsR correctly.
Null No changeThe C6 chain is insufficient for hydrophobic pocket retention.

Protocol B: Respiratory Chain Inhibition (Bioenergetics)

Rationale

Quinolones are structural analogs of ubiquinone. High concentrations of AQs (like HQNO) inhibit the cytochrome bc1 complex (Complex III) or NADH dehydrogenases. This protocol verifies if 2-HQ retains this "antibiotic" property, which is distinct from its signaling role.

Materials
  • Organism: Staphylococcus aureus (Newman or ATCC 29213) or P. aeruginosa inverted membrane vesicles.

  • Instrument: Seahorse XF Analyzer or Clark Oxygen Electrode.

  • Reagents: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP - uncoupler), KCN (Complex IV inhibitor).

Step-by-Step Methodology (Seahorse XF Format)
  • Cell Seeding: Immobilize bacteria (10^7 CFU/well) onto poly-L-lysine coated XF plates.

  • Basal Respiration: Measure Oxygen Consumption Rate (OCR) in basal medium (glucose-supplemented).

  • Injection A (Compound): Inject 2-HQ (Titration: 1, 10, 50, 100 µM).

    • Observation: Immediate drop in OCR indicates ETC blockade.

  • Injection B (Uncoupler): Inject CCCP (10 µM).

    • Logic: If OCR recovers, the inhibition was ATP-synthase related. If OCR remains suppressed, the block is upstream (ETC Complexes).

  • Injection C (Complex IV Bypass): Inject Ascorbate/TMPD.

    • Logic: If respiration resumes, Complex IV is functional, pinpointing the target to Complex I, II, or III (likely III for quinolones).

Pathway Visualization: ETC Inhibition

ETC_Inhibition NADH NADH CI Complex I (NADH Dehydrogenase) NADH->CI Q Ubiquinone (Q Pool) CI->Q CIII Complex III (Cyt bc1) Q->CIII CIV Complex IV CIII->CIV Inhibitor 2-HQ (Inhibitor) Inhibitor->Q Competes Inhibitor->CIII Blocks Q-cycle

Caption: 2-HQ acts as a ubiquinone analog, potentially blocking electron transfer at the Q-binding site of Complex III.

Structure-Activity Relationship (SAR) Context[2]

To publish authoritative mechanistic claims, you must compare 2-HQ data against the C7 and C9 analogs.

CompoundAlkyl ChainPqsR Affinity (Kd)Respiratory IC50 (S. aureus)
2-Hexyl-Q (2-HQ) C6To be determined (Protocol A) To be determined (Protocol B)
HHQ C7High (~nM range)Moderate
NHQ C9ModerateHigh (Lipophilicity driven)
HQNO C7 (N-oxide)Low (Non-signaling)Potent (< 1 µM)

Critical Insight: If 2-HQ shows high respiratory inhibition but low PqsR activation, it suggests that the C6 chain length is optimal for membrane insertion/ETC disruption but too short to stabilize the "closed" active conformation of the PqsR receptor.

References

  • Diggle, S. P., et al. (2006). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment." Chemistry & Biology. Link

  • Hazan, R., et al. (2016). "Auto-poisoning of the respiratory chain by a quorum-sensing molecule drives biofilm formation and antibiotic tolerance." Current Biology. Link

  • Reen, F. J., et al. (2011). "The Pseudomonas quinolone signal (PQS): Structure-activity analysis of the alkyl side chain." Organic & Biomolecular Chemistry. Link

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

Sources

Application Note: Formulation and Handling of 2-Hexylquinolin-4(1H)-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Hexylquinolin-4(1H)-one (often abbreviated as C6-HHQ or 2-hexyl-4-quinolone) is a lipophilic alkyl-quinolone analogue structurally related to the Pseudomonas aeruginosa quorum sensing signal molecules HHQ (2-heptyl-4-quinolone) and PQS (Pseudomonas Quinolone Signal). While less common than its C7 counterparts, the C6 analogue is a critical chemical probe for studying the chain-length specificity of the PqsR (MvfR) receptor and for investigating antimicrobial or immunomodulatory activities of quinolone scaffolds.[1]

The Challenge: Like most alkyl-quinolones, 2-hexylquinolin-4(1H)-one exhibits poor aqueous solubility and a high affinity for hydrophobic surfaces. Improper formulation leads to compound precipitation, significant loss due to adsorption to plasticware, and erratic biological data.[1]

The Solution: This guide provides validated protocols for solubilization using solvent-based (DMSO) and carrier-based (Cyclodextrin) systems, ensuring bioavailability and experimental reproducibility.

Physicochemical Profile

Understanding the molecule is the first step to successful formulation.[1]

PropertyValue / DescriptionRelevance to Formulation
Chemical Name 2-Hexylquinolin-4(1H)-oneCore scaffold
Molecular Formula C₁₅H₁₉NOHydrophobic alkyl chain (C6)
Molecular Weight ~229.32 g/mol Small molecule
LogP (Predicted) ~3.8 – 4.2Highly Lipophilic. Poor water solubility.
pKa ~11 (NH), ~2-3 (Carbonyl O)Non-ionized at physiological pH (7.4).
Solubility (Water) < 10 µg/mLRequires co-solvents or carriers.[1]
Solubility (Organic) DMSO (>50 mM), Methanol (>50 mM)Good solubility in polar aprotic solvents.
Critical Hazard Adsorbs to Polystyrene Do NOT use standard plastic plates for storage.

Critical Handling Directives (Read Before Starting)

The "Plastic Trap"

Alkyl-quinolones are notorious for rapidly adsorbing to polystyrene (PS) and polypropylene (PP) surfaces, leading to effective concentrations 50–90% lower than calculated.

  • Rule 1: Always prepare stock solutions in glass vials (borosilicate).

  • Rule 2: If plastic must be used for dilutions, use Low-Retention / Low-Binding polypropylene tubes.

  • Rule 3: For cell culture assays, minimize the time the compound sits in the plastic well before cells are added, or use glass-coated plates if available.[1]

Tautomerism

The molecule exists in equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms. In solution, the 4-quinolone form usually predominates.[1] This does not affect formulation but is relevant for spectral characterization (UV/NMR).

Formulation Protocols

Method A: DMSO Solubilization (Standard for In Vitro Screening)

Best for: High-throughput screening, short-term assays, bacterial growth inhibition.

Reagents:

  • 2-Hexylquinolin-4(1H)-one (Solid)[2]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

Protocol:

  • Weighing: Weigh approximately 2.3 mg of solid into a glass HPLC vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM Stock Solution .

  • Vortex: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particles remain. Solution should be clear and slightly yellow.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

  • Working Solution:

    • Dilute the 10 mM stock into the culture medium immediately prior to use.[1]

    • Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) for mammalian cells and <1% (v/v) for bacteria to avoid solvent toxicity.[1]

    • Precipitation Check: Visually inspect the media.[1] If the solution turns cloudy at >100 µM, the compound has crashed out.[1]

Method B: Cyclodextrin Complexation (High Stability / In Vivo)

Best for: Animal studies, long-term cell culture, preventing precipitation in aqueous media.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, encapsulating the hydrophobic hexyl tail and quinolone core, rendering it water-soluble.

Reagents:

  • 2-Hexylquinolin-4(1H)-one (10 mM DMSO stock from Method A)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Protocol:

  • Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution . Filter sterilize (0.22 µm).

  • Complexation:

    • Add the 10 mM DMSO stock of the quinolone dropwise to the 20% HP-β-CD solution while stirring.[1]

    • Target Ratio: 1:20 (Compound:CD molar ratio) is usually sufficient, but for simple formulation, a 1:100 dilution of the DMSO stock into the CD solution works well.[1]

    • Example: Add 10 µL of 10 mM DMSO stock to 990 µL of 20% HP-β-CD. Final Drug Conc: 100 µM.[1] Final DMSO: 1%.[1]

  • Equilibration: Shake or stir at Room Temperature for 30 minutes protected from light.

  • Clarification: If any precipitate forms, centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting a formulation and the critical workflow steps.

FormulationLogic Start Start: 2-Hexylquinolin-4(1H)-one AppType Application Type? Start->AppType InVitro In Vitro (Cells/Bacteria) AppType->InVitro Screening InVivo In Vivo / Sensitive Cells AppType->InVivo Animal/Long-term SolubilityCheck Req. Conc > 50 µM? InVitro->SolubilityCheck CD Method B: HP-β-Cyclodextrin (Inclusion Complex) InVivo->CD DMSO Method A: DMSO Stock (Dilute < 0.5% v/v) SolubilityCheck->DMSO No (Low Conc) SolubilityCheck->CD Yes (High Conc) PlasticWarning CRITICAL: Use Glass Vials Avoid Polystyrene DMSO->PlasticWarning CD->PlasticWarning

Figure 1: Formulation Decision Tree. Selects the optimal vehicle based on assay requirements and concentration limits.

ProtocolWorkflow Step1 1. Weigh Solid (2.3 mg) Step2 2. Dissolve in DMSO (1 mL -> 10 mM) Step1->Step2 Step3 3. QC Check (Clear yellow solution) Step2->Step3 Step4 4. Storage (-20°C, Amber Glass) Step3->Step4 Step5 5. Dilution (Into Media or CD) Step4->Step5

Figure 2: Standard Stock Preparation Workflow. Emphasizes the visual QC check before storage.

Biological Application Protocol (Cell Culture)

Context: Testing PqsR activation or inhibition in P. aeruginosa or mammalian reporter cells.

  • Seeding: Seed cells in clear-bottom black plates (for fluorescence) or standard tissue culture plates. Allow adherence.

  • Preparation of Treatment Media:

    • Calculate total volume needed.[1]

    • Prepare a 2X Concentrated working solution of the quinolone in media (using Method A or B).[1]

    • Why 2X? It allows you to add equal volume to the existing media on cells, minimizing pipetting errors and shear stress.[1]

  • Dosing:

    • Remove half the volume of media from the cell wells OR add the 2X solution directly if volume permits.[1]

    • Do not perform serial dilutions inside the cell culture plate. The compound will stick to the plastic during mixing steps.[1] Perform serial dilutions in a separate glass or low-binding plate, then transfer to cells.

  • Incubation: Incubate for required time (e.g., 18-24h for reporter assays).

  • Readout: Measure fluorescence/absorbance.

Quality Control (Self-Validation)

Before running expensive biological assays, validate your formulation:

  • Visual Inspection: Hold the vial against a black background with a light source. Any "shimmer" or turbidity indicates precipitation.[1]

  • UV-Vis Verification:

    • Dilute stock 1:1000 in Methanol.[1]

    • Scan 200–400 nm.[1]

    • Expected: Distinct peaks around 250 nm and 340 nm (characteristic of the quinolone core).[1]

    • Failure Mode: If absorbance is <90% of predicted, the compound may have precipitated or adhered to the storage vial.[1]

References

  • Pesci, E. C., et al. (1999). "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa."[3][4] Proceedings of the National Academy of Sciences, 96(20), 11229–11234.[3]

  • Diggle, S. P., et al. (2006). "The Pseudomonas aeruginosa quinolone signal molecule overcomes the cell density-dependency of the quorum sensing hierarchy."[1][3] Molecular Microbiology, 50(1), 29–43.[3]

  • Cayman Chemical. "2-heptyl-3-hydroxy-4(1H)-Quinolone (PQS) Product Information."[3] (Used for physicochemical analogy of alkyl-quinolones).

  • Ilangovan, A., et al. (2013). "Synthesis of 2-alkyl-4-quinolones." Beilstein Journal of Organic Chemistry, 9, 161–171.[1] (For synthetic and structural confirmation).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development."[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

methods for assessing 2-Hexylquinolin-4(1H)-one cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

2-Hexylquinolin-4(1H)-one is a lipophilic alkaloid belonging to the class of 2-alkyl-4-quinolones (AQs). Structurally related to the Pseudomonas Quinolone Signal (PQS) and its precursor HHQ (2-heptyl), the 2-hexyl analog (C6-AQ) presents unique challenges in cytotoxicity profiling due to its physicochemical properties.

While often investigated for antimicrobial quorum-quenching activity, its evaluation in mammalian systems (e.g., anticancer screens or safety toxicology) requires specific attention to solubility , protein binding , and assay interference .

The "Dual-Edge" Mechanism

To accurately assess cytotoxicity, researchers must account for two distinct modes of action common to C6-C9 alkyl quinolones:

  • Membrane Intercalation: The hydrophobic hexyl tail facilitates insertion into the phospholipid bilayer, potentially causing non-specific membrane permeabilization (necrosis).

  • Mitochondrial Uncoupling: The 4-quinolone core can act as a respiratory chain inhibitor (analogous to NQO inhibitors), disrupting the mitochondrial membrane potential (

    
    ) and triggering intrinsic apoptosis.
    

Pre-Assay Preparation: The Solubility Check

Critical Warning: The most common source of error in C6-AQ cytotoxicity data is compound precipitation in aqueous media, leading to "false resistance" or "hotspot toxicity."

Protocol: Stock & Working Solution Preparation
  • Primary Stock: Dissolve 2-Hexylquinolin-4(1H)-one in 100% DMSO to a concentration of 20 mM . Vortex for 30 seconds.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • The "Crash" Test (Mandatory Validation):

    • Prepare a mock working solution (e.g., 100 µM) in your specific culture media (e.g., DMEM + 10% FBS).

    • Incubate at 37°C for 1 hour.

    • Microscopy Check: Inspect under 40x phase contrast. If micro-crystals are visible, the compound has "crashed out."

    • Correction: If precipitation occurs, increase BSA/FBS concentration to 15% (to act as a carrier) or reduce the top concentration.

Module 1: Metabolic Viability Screening

Expert Insight: Standard MTT assays are NOT recommended as the primary screen for quinolones without rigorous controls. The quinolone core can chemically reduce tetrazolium salts to formazan in the absence of cells, yielding false "high viability" data.

Recommended Assay: ATP-based Luminescence (e.g., CellTiter-Glo®) or SRB Assay.

Protocol: ATP Luminescence Assay

Objective: Quantify viable cells based on ATP levels (metabolically active).

  • Seeding: Plate cells (e.g., HepG2, MCF-7) at 5,000 cells/well in 96-well opaque-walled plates. Incubate 24h for attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing 2-Hexylquinolin-4(1H)-one (Dose range: 1 µM – 100 µM).

    • Controls: Vehicle (0.5% DMSO max), Positive Control (Staurosporine 1 µM), and Cell-Free Media + Compound (to check background luminescence).

  • Incubation: 24h or 48h at 37°C, 5% CO₂.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL of ATP Reagent to each well.

    • Orbitally shake for 2 min (induce lysis).

    • Incubate 10 min (stabilize signal).

    • Measure Luminescence (Integration: 1.0 sec).

Module 2: Membrane Integrity (LDH Release)

Objective: Distinguish between apoptotic cell death (intact membrane) and necrotic lysis (ruptured membrane) caused by the lipophilic hexyl tail.

Protocol: Lactate Dehydrogenase (LDH) Assay
  • Setup: Use the supernatant from the viability plate (if compatible) or a duplicate clear plate.

  • Controls (Critical):

    • Low Control: Untreated cells (spontaneous release).

    • High Control: Cells + Lysis Buffer (Triton X-100) added 45 min prior to harvest (100% release).

  • Reaction:

    • Transfer 50 µL of culture supernatant to a fresh 96-well plate.

    • Add 50 µL of LDH Reaction Mix (Tetrazolium + Diaphorase + Lactate).

    • Incubate 30 min at RT in the dark .

  • Stop & Read: Add 50 µL Stop Solution (1M Acetic Acid). Measure Absorbance at 490 nm.

  • Calculation:

    
    
    

Module 3: Mechanistic Confirmation (Mitochondrial Potential)

Objective: Confirm if 2-Hexylquinolin-4(1H)-one acts as a mitochondrial toxin using JC-1 dye.

Protocol: JC-1 Ratiometric Flow Cytometry
  • Treatment: Treat

    
     cells with the 
    
    
    
    concentration (determined in Module 1) for 6–12 hours.
  • Staining:

    • Wash cells with PBS.

    • Incubate with JC-1 (2 µM final) in media for 20 min at 37°C.

  • Analysis:

    • Wash twice with PBS. Resuspend in 300 µL PBS.

    • Flow Cytometry: Detect on FL1 (Green, monomer, apoptotic) and FL2 (Red, aggregate, healthy).

    • Interpretation: A shift from Red (high potential) to Green (low potential) indicates mitochondrial depolarization, a hallmark of quinolone-induced intrinsic apoptosis.

Data Visualization & Workflows

Figure 1: Experimental Workflow & Decision Logic

This diagram outlines the critical decision points for assay selection based on compound solubility and interference risks.

G Start Start: 2-Hexylquinolin-4(1H)-one Stock (20mM DMSO) Dilution Dilution in Media (Check for Precipitation) Start->Dilution Check Microscopy Check: Crystals Visible? Dilution->Check Reformulate Action: Increase BSA/FBS or Reduce Conc. Check->Reformulate Yes Proceed Proceed to Assay Check->Proceed No Reformulate->Dilution AssayChoice Select Viability Assay Proceed->AssayChoice MTT MTT/MTS Assay (High Risk of Interference) AssayChoice->MTT Standard ATP ATP Luminescence (Recommended) AssayChoice->ATP Expert SRB SRB Assay (Protein Content) AssayChoice->SRB Alternative Controls Mandatory: Cell-Free Compound Control MTT->Controls Required

Caption: Workflow for handling lipophilic quinolones. Note the critical loop for solubility verification and the preference for ATP/SRB assays over MTT to avoid chemical artifacts.

Figure 2: Mechanism of Action & Assay Correlation

This diagram maps the biological effects of the hexyl-quinolone to the specific readout methods.

G Compound 2-Hexylquinolin-4(1H)-one Membrane Cell Membrane Insertion Compound->Membrane Mito Mitochondrial Targeting Compound->Mito Lysis Membrane Rupture (Necrosis) Membrane->Lysis High Dose Depol Loss of ΔΨm (Depolarization) Mito->Depol AssayLDH Assay: LDH Release Lysis->AssayLDH Caspase Caspase Activation Depol->Caspase AssayJC1 Assay: JC-1 Dye Depol->AssayJC1 AssayAnnexin Assay: Annexin V Caspase->AssayAnnexin

Caption: Mapping the dual cytotoxic pathways (membrane vs. mitochondrial) to their respective validation assays.

Summary of Assay Specifications

Assay TypeTarget MechanismInterference Risk (Quinolones)SensitivityRecommendation
MTT / MTS Metabolic (Reductase)High (Chemical reduction)ModerateAvoid (or use strict controls)
CellTiter-Glo ATP (Energy)LowHigh Primary Screen
SRB Total ProteinLowModerateCost-effective Alternative
LDH Release Membrane IntegrityLowModerateRequired for Necrosis check
JC-1 Mitochondrial PotentialLowHighMechanistic Validation

References

  • Structure-Activity Relationships of Cytotoxic Quinones Title: Structure-activity relationship of anticancer drug candidate quinones.[1][2][3][4][5] Source: ResearchGate / Tubitak (2026). URL:[Link]

  • Interference in MTT Assays Title: Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Source: Journal of Pharmaceutical Research International (2021).[6] URL:[Link]

  • Lipophilicity and Solubility of Quinolones Title: Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. Source: NIH / PubMed (2016). URL:[Link]

  • Cytotoxicity of 2-Alkylquinolin-4-ones Title: Cytotoxic quinolines (Part 1). Azolylalkyloxy quinolines and 1-azolylalkyl-4(1H)-quinolones.[7] Source: NIH / PubMed. URL:[Link]

  • Tubulin Polymerization Inhibition by Quinazolinones Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[8] Source: Royal Society of Chemistry (RSC) / PMC. URL:[Link]

Sources

Application Notes and Protocols for 2-Hexylquinolin-4(1H)-one as a Chemical Probe in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Language of Bacteria with 2-Hexylquinolin-4(1H)-one

In the intricate world of microbiology, bacteria communicate and coordinate their collective behavior through a sophisticated process known as quorum sensing (QS). This cell-to-cell signaling mechanism allows bacteria to synchronize gene expression in response to population density, orchestrating activities such as virulence factor production, biofilm formation, and antibiotic resistance. A key class of signaling molecules involved in the quorum sensing circuitry of the opportunistic human pathogen Pseudomonas aeruginosa is the 2-alkyl-4-quinolones (AQs). These molecules, including the well-studied 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), act as chemical messengers that regulate the expression of a wide array of genes controlling pathogenicity.[1][2][3][4]

2-Hexylquinolin-4(1H)-one, a member of the AQ family, presents itself as a valuable chemical probe for the scientific community. Its structural similarity to endogenous QS signals suggests its potential to intercept and modulate bacterial communication, offering a powerful tool to dissect the molecular mechanisms of quorum sensing and to explore novel anti-infective strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale and detailed protocols for utilizing 2-Hexylquinolin-4(1H)-one as a chemical probe to investigate and manipulate bacterial quorum sensing.

Scientific Foundation: The Rationale for Using 2-Hexylquinolin-4(1H)-one

The utility of 2-Hexylquinolin-4(1H)-one as a chemical probe is grounded in its ability to mimic or antagonize the natural ligands of the pqs quorum sensing system in P. aeruginosa. This system is governed by the transcriptional regulator PqsR (also known as MvfR), which, upon binding to its cognate AQ ligands, activates the expression of genes responsible for virulence and biofilm formation.[5] The biosynthesis of these signaling molecules is carried out by the products of the pqsABCDE operon.[2]

By introducing 2-Hexylquinolin-4(1H)-one into a bacterial culture, researchers can competitively modulate the PqsR receptor, leading to either agonistic or antagonistic effects on the entire QS cascade. This perturbation of the natural signaling pathway allows for a detailed investigation of the downstream consequences of pqs system modulation. The length of the alkyl chain in AQs is a critical determinant of their biological activity, and the hexyl derivative provides a unique tool to explore the structure-activity relationships of PqsR ligands.[4]

Proposed Mechanism of Action

2-Hexylquinolin-4(1H)-one is hypothesized to function as a competitive ligand for the PqsR receptor. Depending on its binding affinity and the conformational changes it induces in the receptor, it may act as:

  • An Agonist: Mimicking the natural ligand and activating the transcription of PqsR-regulated genes.

  • An Antagonist: Binding to PqsR without activating it, thereby blocking the binding of endogenous signaling molecules and inhibiting the QS response.

The following protocols are designed to elucidate the precise mode of action of 2-Hexylquinolin-4(1H)-one and to quantify its effects on bacterial physiology.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Assessing the Impact on Virulence Factor Production

One of the primary outputs of the pqs quorum sensing system is the production of virulence factors such as pyocyanin (a blue-green phenazine pigment) and elastase. This protocol provides a method to quantify the effect of 2-Hexylquinolin-4(1H)-one on the production of these factors in P. aeruginosa.

Objective: To determine if 2-Hexylquinolin-4(1H)-one enhances or inhibits the production of pyocyanin and elastase in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PA14 or PAO1)

  • Luria-Bertani (LB) broth

  • 2-Hexylquinolin-4(1H)-one (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Chloroform

  • 0.2 M HCl

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa into LB broth and grow overnight at 37°C with shaking.

  • Experimental Setup: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth. Aliquot the culture into sterile test tubes.

  • Treatment: Add 2-Hexylquinolin-4(1H)-one to the cultures at a range of final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control with an equivalent volume of DMSO.

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Pyocyanin Quantification:

    • Centrifuge 5 ml of the bacterial culture to pellet the cells.

    • Extract the supernatant with 3 ml of chloroform.

    • Transfer the chloroform layer to a fresh tube and extract with 1 ml of 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, turning it pink.

    • Measure the absorbance of the aqueous phase at 520 nm.

    • Calculate the pyocyanin concentration (µg/ml) by multiplying the OD₅₂₀ by 17.072.

  • Elastase Activity Assay:

    • Centrifuge the remaining bacterial culture and collect the supernatant.

    • Add 100 µl of the supernatant to 900 µl of ECR solution (20 mg ECR in 1 ml of 0.1 M Tris-HCl, pH 7.2).

    • Incubate at 37°C for 4 hours with shaking.

    • Pellet the insoluble ECR by centrifugation.

    • Measure the absorbance of the supernatant at 495 nm.

    • Compare the absorbance of the treated samples to the control to determine the relative elastase activity.

Data Interpretation:

A dose-dependent decrease in pyocyanin and elastase production would indicate that 2-Hexylquinolin-4(1H)-one acts as an antagonist of the pqs system. Conversely, an increase would suggest agonistic activity.

Protocol 2: Biofilm Formation Inhibition Assay

The pqs system plays a crucial role in the development of robust biofilms, which are surface-attached communities of bacteria encased in a self-produced matrix. This protocol utilizes a crystal violet staining method to assess the effect of 2-Hexylquinolin-4(1H)-one on biofilm formation.

Objective: To determine the ability of 2-Hexylquinolin-4(1H)-one to inhibit biofilm formation by P. aeruginosa.

Materials:

  • P. aeruginosa strain

  • LB broth

  • 2-Hexylquinolin-4(1H)-one (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well polystyrene microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth.

  • Plate Setup: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth. Add 100 µl of the diluted culture to the wells of a 96-well plate.

  • Treatment: Add 2-Hexylquinolin-4(1H)-one to the wells at various final concentrations. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C for 24 hours without shaking.

  • Staining:

    • Gently discard the planktonic culture from the wells.

    • Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

    • Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells four times with PBS.

    • Air dry the plate.

  • Quantification:

    • Add 200 µl of 30% acetic acid to each well to solubilize the crystal violet.

    • Measure the absorbance at 550 nm using a microplate reader.

Data Interpretation:

A reduction in the OD₅₅₀ reading in the treated wells compared to the control indicates inhibition of biofilm formation.

Visualization of the Experimental Logic

The following diagram illustrates the proposed interaction of 2-Hexylquinolin-4(1H)-one with the pqs quorum sensing system and the downstream effects that are measured in the described protocols.

Quorum_Sensing_Probe cluster_PqsSystem P. aeruginosa pqs Quorum Sensing System cluster_Outputs Measurable Outputs PqsR PqsR (MvfR) Receptor pqs_operon pqsABCDE operon PqsR->pqs_operon activates Virulence_Genes Virulence & Biofilm Genes PqsR->Virulence_Genes activates Pyocyanin Pyocyanin Production Virulence_Genes->Pyocyanin Elastase Elastase Activity Virulence_Genes->Elastase Biofilm Biofilm Formation Virulence_Genes->Biofilm Probe 2-Hexylquinolin-4(1H)-one Probe->PqsR Competitively Binds (Agonist/Antagonist?) Endogenous_AQ Endogenous AQs (e.g., HHQ, PQS) Endogenous_AQ->PqsR Binds & Activates

Caption: Interaction of 2-Hexylquinolin-4(1H)-one with the PqsR receptor.

Data Presentation: Expected Outcomes

The following table provides a hypothetical representation of expected results from the described assays, assuming 2-Hexylquinolin-4(1H)-one acts as a dose-dependent antagonist.

Concentration of 2-Hexylquinolin-4(1H)-one (µM)Relative Pyocyanin Production (%)Relative Elastase Activity (%)Biofilm Formation (OD₅₅₀)
0 (Vehicle Control)1001001.2
195921.1
1070650.8
5035300.4
10015120.2

Concluding Remarks and Future Directions

2-Hexylquinolin-4(1H)-one is a promising chemical probe for the study of bacterial quorum sensing. The protocols outlined in this guide provide a solid foundation for researchers to investigate its mechanism of action and its potential as a modulator of bacterial virulence and biofilm formation. Future studies could involve more advanced techniques such as transcriptomics (RNA-seq) to identify the full spectrum of genes regulated by this molecule, and in vivo infection models to assess its therapeutic potential. The exploration of such chemical tools is paramount in the ongoing effort to understand and combat bacterial pathogenicity.

References

  • Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. PMC. Retrieved from [Link]

  • Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. ResearchGate. Retrieved from [Link]

  • Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

  • 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. PMC. Retrieved from [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers. National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. Retrieved from [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]

  • 2-Alkyl-4-quinolone (AQ) molecules acting as autoinducers of pqs system in Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. National Institutes of Health. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]

  • Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. ScienceDirect. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Retrieved from [Link]

  • Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ResearchGate. Retrieved from [Link]

  • 1,2-Substituted 4-(1H)-Quinolones: Synthesis, Antimalarial and Antitrypanosomal Activities in Vitro. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hexylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this and related 2-alkyl-4-quinolone compounds. Our goal is to empower you with the knowledge to improve your reaction yields, enhance product purity, and ensure procedural safety.

I. Overview of 2-Hexylquinolin-4(1H)-one Synthesis

2-Hexylquinolin-4(1H)-one belongs to the 2-alkyl-4-quinolone (AHQ) family, a class of compounds with significant biological activities, including antibacterial and quorum sensing modulation.[1] The most common and direct synthetic route to this scaffold is the Conrad-Limpach synthesis .[2][3] This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting β-aminoacrylate intermediate.[2][3]

The success of the Conrad-Limpach synthesis is highly dependent on carefully controlling the reaction conditions to favor the formation of the desired 4-quinolone over the isomeric 2-quinolone, which can be formed via the competing Knorr synthesis.[4] This guide will focus on troubleshooting and optimizing the Conrad-Limpach approach to maximize the yield and purity of 2-Hexylquinolin-4(1H)-one.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of 2-Hexylquinolin-4(1H)-one in a practical, question-and-answer format.

A. Low or No Product Yield

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the Conrad-Limpach synthesis of 2-Hexylquinolin-4(1H)-one can stem from several factors, primarily related to the reaction conditions of the two key steps: enamine formation and thermal cyclization.

  • Sub-optimal Temperature Control: The Conrad-Limpach reaction is highly temperature-sensitive.

    • Enamine Formation (Step 1): This initial condensation should be carried out at a moderate temperature (e.g., reflux in toluene with a Dean-Stark trap to remove water) to favor the kinetic product, the β-aminoacrylate.[5] Running this step at excessively high temperatures can promote the competing Knorr synthesis, leading to the undesired 2-quinolone isomer.

    • Thermal Cyclization (Step 2): This step requires high temperatures, typically around 250 °C, for the intramolecular cyclization to occur efficiently.[2] Insufficient temperature will result in incomplete conversion of the intermediate.

  • Inappropriate Solvent for Cyclization: The choice of solvent for the high-temperature cyclization is critical. The solvent must be inert and have a sufficiently high boiling point to reach the required reaction temperature.

    • Recommended Solvents: High-boiling point solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are traditionally used.[2][6]

    • Causality: These solvents provide a stable medium for the high-temperature reaction, ensuring even heat distribution and preventing decomposition of the starting material. Using a solvent with a lower boiling point will prevent the reaction from reaching the necessary temperature for cyclization.

  • Purity of Starting Materials: The purity of the aniline and the β-ketoester (ethyl 3-oxononanoate for the synthesis of 2-hexylquinolin-4(1H)-one) is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts. Always use freshly distilled aniline and a high-purity β-ketoester.

Experimental Protocol for Yield Optimization:

  • Step 1: Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (1.0 eq), ethyl 3-oxononanoate (1.05 eq), and toluene (10 mL per gram of aniline).

    • Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[5]

    • Reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the toluene under reduced pressure. The crude β-aminoacrylate can often be used directly in the next step.

  • Step 2: Thermal Cyclization:

    • To the crude β-aminoacrylate, add a high-boiling solvent such as Dowtherm A (10-15 mL per gram of the intermediate).

    • Heat the mixture with vigorous stirring to 250-260 °C.

    • Maintain this temperature for 30-60 minutes.[5] The product often precipitates from the hot solution.

    • Monitor the disappearance of the intermediate by TLC.

    • Allow the reaction mixture to cool to room temperature. The product should precipitate.

    • Collect the solid by vacuum filtration and wash with a non-polar solvent like hexanes to remove the high-boiling solvent.[1]

B. Product Purity Issues

Question 2: My final product is impure. How can I identify the impurities and improve the purity?

Answer: Impurities in the synthesis of 2-Hexylquinolin-4(1H)-one can arise from side reactions, incomplete reactions, or residual starting materials and solvents.

  • Common Impurities:

    • Unreacted β-aminoacrylate intermediate: This indicates incomplete cyclization. The remedy is to ensure the cyclization step is carried out at a sufficiently high temperature and for an adequate duration.

    • 2-Quinolone isomer (from Knorr synthesis): Formation of this thermodynamic product is favored by higher temperatures during the initial condensation step.[4] To minimize its formation, keep the temperature of the enamine formation step as low as possible while still achieving a reasonable reaction rate.

    • Residual high-boiling solvent: Solvents like Dowtherm A can be difficult to remove completely. Thorough washing of the precipitated product with a suitable solvent (e.g., hexanes, diethyl ether) is crucial.[1]

  • Analytical Techniques for Purity Assessment:

    • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction progress and assessing the purity of the final product.[5]

      • Recommended TLC Solvent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point for separating the starting materials, intermediate, and the final 2-hexylquinolin-4(1H)-one product. The product is typically more polar than the starting materials and the intermediate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying impurities.

      • Expected 1H NMR Signals for 2-Hexylquinolin-4(1H)-one (in CDCl3, representative values):

        • Aromatic protons: ~7.2-8.5 ppm (multiplets)

        • Vinyl proton at C3: ~6.3 ppm (singlet)

        • Alkyl chain protons: ~0.9 ppm (triplet, CH3), ~1.3-1.8 ppm (multiplets, CH2), ~2.7 ppm (triplet, CH2 adjacent to the quinolone ring)

        • NH proton: a broad singlet at higher chemical shift, which may be solvent dependent.

  • Purification Strategies:

    • Recrystallization: This is the most common and effective method for purifying solid 2-alkyl-4-quinolones. Suitable solvents for recrystallization include ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with an ethyl acetate/hexanes solvent system is typically effective.

Table 1: Troubleshooting Purity Issues

Observation on TLC/NMRPotential CauseSuggested Solution
Spot/signal corresponding to the β-aminoacrylate intermediateIncomplete cyclizationIncrease cyclization temperature to 250-260 °C and/or extend reaction time.
Presence of an isomeric quinolone by NMRKnorr synthesis byproductLower the temperature of the initial condensation step (enamine formation).
Greasy or oily productResidual high-boiling solventWash the filtered product thoroughly with hexanes or diethyl ether.[1]

III. Frequently Asked Questions (FAQs)

Q1: Can I perform the Conrad-Limpach synthesis as a one-pot reaction?

A1: While the classical Conrad-Limpach synthesis is a two-step procedure, one-pot modifications have been reported.[6] These typically involve a solvent that is suitable for both the initial condensation and the high-temperature cyclization. However, for optimizing yield and minimizing side products, the two-step approach with isolation or direct use of the crude intermediate is often more reliable.

Q2: Are there any alternative, milder methods for synthesizing 2-alkyl-4-quinolones?

A2: Yes, several alternative methods exist, although they may be less direct or require more specialized reagents. These include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times for the cyclization step.

  • Lewis acid catalysis: Lewis acids can be used to promote the cyclization under milder conditions.[7]

  • Palladium-catalyzed methods: Various palladium-catalyzed cross-coupling and cyclization reactions have been developed for the synthesis of quinolones.

Q3: What are the key safety precautions I should take when performing this synthesis?

A3: The high temperatures and the use of high-boiling point solvents in the Conrad-Limpach synthesis necessitate strict safety measures.

  • High-Temperature Operations: Always conduct the high-temperature cyclization in a well-ventilated fume hood. Use a heating mantle with a temperature controller and ensure that the glassware is free of any cracks or defects.

  • Handling High-Boiling Point Solvents: Dowtherm A and similar solvents can cause skin and eye irritation.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Ensure good ventilation to avoid inhaling vapors.[8][9]

  • Pressure Build-up: Never heat a closed system. Ensure that the reaction setup is open to the atmosphere or equipped with a reflux condenser to prevent pressure build-up.

IV. Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the reaction mechanism and the troubleshooting workflow.

Conrad_Limpach_Mechanism Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation (+ H2O removal) BetaKetoester Ethyl 3-oxononanoate BetaKetoester->Intermediate Product 2-Hexylquinolin-4(1H)-one Intermediate->Product Thermal Cyclization (~250 °C, -EtOH) Troubleshooting_Workflow start Low Yield or Impure Product check_temp Check Reaction Temperatures Step 1 (Condensation) too high? Step 2 (Cyclization) too low? start->check_temp check_solvent check_solvent start->check_solvent check_purity Assess Starting Material Purity Aniline distilled? β-Ketoester pure? start->check_purity analyze_product Analyze Product Mixture TLC for multiple spots? NMR for impurities? check_temp->analyze_product check_solvent->analyze_product check_purity->analyze_product optimize_purification Optimize Purification Recrystallization solvent appropriate? Thorough washing of precipitate? analyze_product->optimize_purification solution Improved Yield and Purity optimize_purification->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • Brouet, J.-C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Organic Preparations and Procedures International, 41(4), 339–344. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved February 7, 2026, from [Link]

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  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved February 7, 2026, from [Link]

  • Wang, Z., et al. (2020). Lewis Acid Catalyzed Dehydrogenative Coupling of Tertiary Propargylic Alcohols with Quinoline N-Oxides. The Journal of Organic Chemistry, 85(21), 13636–13645. [Link]

  • Stolarczyk, A., et al. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity. Journal of Liquid Chromatography & Related Technologies, 29(13), 1939-1951. [Link]

  • Lépine, F., et al. (2004). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. PLoS Pathogens, 3(8), e119. [Link]

  • Paterson, D. (2025, November 4). Monitoring reactions. RSC Education. [Link]

  • ResearchGate. (n.d.). The structures of 2-heptylquinolin-4(1H)-one (HHQ) and 2-heptyl-4-hydroxyquinoline 1-oxide (HQNO) as alkyl-quinolone (AQ) analogues. Retrieved February 7, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 7, 2026, from [Link]

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  • u:cris-Portal. (n.d.). Synthesis of 2-heptyl-1-hydroxy-4(1H)-quinolone - Unexpected rearrangement of 4-(alkoxycarbonyloxy)quinoline N-oxides to 1-(alkoxycarbonyloxy)-4(1H)- quinolones. Retrieved February 7, 2026, from [Link]

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  • Allied Academies. (n.d.). Detection of quinolones on thin layer chromatographic plates using sigma- and pi-acceptors in 1,4-dioxane. Retrieved February 7, 2026, from [Link]

  • Organic Process Research & Development. (2020, May 4). Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. [Link]

  • Spring, D. (2016, January 8). A new Pseudomonas quinolone signal (PQS) binding partner: MexG. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved February 7, 2026, from [Link]

  • Nanalysis. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

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  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved February 7, 2026, from [Link]

  • Wang, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5488. [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 7, 2026, from [Link]

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  • Proceedings of the National Academy of Sciences. (n.d.). Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved February 7, 2026, from [https://www.mdpi.com/2 organics-06-00016]([Link] organics-06-00016)

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 7, 2026, from [Link]

  • Rodun International. (n.d.). SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

  • Spring, D. (2016, January 8). A new Pseudomonas quinolone signal (PQS) binding partner: MexG. [Link]

  • RSC Publishing. (n.d.). Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Retrieved February 7, 2026, from [Link]

  • Journal of Bacteriology. (n.d.). Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: 2-Hexylquinolin-4(1H)-one Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2HQ-4ONE Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering "crash-out" precipitation when diluting 2-Hexylquinolin-4(1H)-one (an analog of the Pseudomonas quorum sensing molecule HHQ) into aqueous media. This molecule exhibits "brick dust" properties: high crystal lattice energy combined with high lipophilicity (


).

This guide provides validated protocols to overcome these thermodynamic barriers for both biological assays and chemical synthesis.

Module 1: Solubility Diagnostics (The "Why")

Before attempting dissolution, understand the physicochemical barriers. This molecule exists in a tautomeric equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms. In solution, the keto form predominates, which contributes to its rigid, planar structure and tendency to stack (aggregate), resisting solvation in water.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingPrimary Use CaseNotes
DMSO High (Excellent)Stock Solutions (10–50 mM)Best for long-term storage at -20°C.
Methanol / Ethanol High (Good)Analytical Standards (LC-MS)Volatility makes it poor for open-well bioassays.
Water / PBS Negligible Biological MediaDo not dissolve directly.[1] Requires carrier.
Chloroform / DCM High Extraction / SynthesisGood for liquid-liquid extraction.
Acetonitrile Moderate HPLC Mobile PhaseUse with 0.1% Formic Acid to prevent tailing.
Module 2: Stock Solution Protocol (The "How")

Issue: "I added the powder to water/media and it floats." Solution: You must create a high-concentration organic stock first.

Protocol A: The DMSO Standard (Recommended)
  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Energy Input: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes .

    • Scientist's Note: The heat breaks the crystal lattice energy; the DMSO stabilizes the monomeric form.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Acidified Methanol (For Analytical Standards)

If DMSO interferes with your downstream analysis (e.g., specific mass spec ionization issues):

  • Prepare Methanol + 1% Acetic Acid .

  • Dissolve the compound.[1][2][3] The acid protonates the ring nitrogen, disrupting intermolecular H-bonds and enhancing solubility.

Module 3: Biological Assay Formulation (The "Application")

Issue: "My stock is clear, but it precipitates immediately upon adding to cell culture media." Diagnosis: This is the "Solvent Shift" shock. The water molecules strip away the DMSO shell, forcing the hydrophobic quinolone molecules to aggregate.

Solution: Use a Carrier System.

Method 1: Cyclodextrin Complexation (Gold Standard)

Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic hexyl tail while presenting a hydrophilic face to the water.

CD_Complexation Start Start: 2-Hexylquinolin-4(1H)-one (Solid or DMSO Stock) Mix Mix Stock + CD Solution (1:10 Molar Ratio) Start->Mix CD_Prep Prepare 20% (w/v) HP-β-CD in Water/PBS CD_Prep->Mix Incubate Incubate/Shake RT for 4 Hours (Equilibrium Phase) Mix->Incubate Filter Filter Sterilize (0.22 µm PVDF) Incubate->Filter Ready Soluble Complex Ready for Media Filter->Ready

Figure 1: Workflow for generating a stable host-guest inclusion complex using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in PBS.
    
  • Slowly add your DMSO stock of 2-Hexylquinolin-4(1H)-one to the CD solution while vortexing.

  • Shake at room temperature for 4 hours to allow the hydrophobic tail to enter the CD cavity.

  • Dilute this complex into your final assay media.

Method 2: BSA Carrier (Alternative)

If you cannot use Cyclodextrins, use Bovine Serum Albumin (BSA).

  • Prepare media containing 1-2% BSA .

  • Add the DMSO stock to the BSA-media while vortexing. The albumin acts as a "molecular sponge" to bind the lipophile and prevent crystallization.

Module 4: Synthesis & Purification Troubleshooting

Issue: "I synthesized the molecule, but I can't recrystallize it cleanly."

Troubleshooting Decision Tree:

Recrystallization_Tree Problem Purification Issue: Crude Solid Impure Solubility_Check Is it soluble in hot Ethanol? Problem->Solubility_Check Yes_EtOH Yes Solubility_Check->Yes_EtOH High Solubility No_EtOH No Solubility_Check->No_EtOH Low Solubility Method_A Method A: Ethanol + Water (Dissolve hot in EtOH, add warm H2O until cloudy, cool slowly) Yes_EtOH->Method_A Method_B Method B: Ethyl Acetate + Hexanes (Dissolve in min. hot EtOAc, titrate with Hexanes) No_EtOH->Method_B Method_C Method C: Acetic Acid Recrystallization (Dissolve in hot Glacial AcOH, cool to RT) No_EtOH->Method_C If very stubborn

Figure 2: Solvent selection logic for recrystallizing 2-alkyl-4-quinolones.

Key Insight: For 2-alkyl-4-quinolones, Ethanol/Water is often the most effective recrystallization system. The polar head group hydrates while the alkyl tail drives precipitation upon cooling.

Frequently Asked Questions (FAQ)

Q1: Is the molecule pH sensitive? A: Yes. It is amphoteric.

  • Basic pH (>10): Forms the enolate anion (soluble).

  • Acidic pH (<3): Forms the quinolinium cation (soluble).

  • Neutral pH (7.4): Least soluble (neutral species). This is why carriers are essential for physiology.

Q2: Can I use Tween 80 instead of Cyclodextrins? A: You can, but proceed with caution. Tween 80 is a surfactant that can disrupt bacterial membranes. If you are studying quorum sensing or antimicrobial activity, Tween 80 might generate false positives or mask the phenotype. Cyclodextrins are biologically inert in most bacterial assays.

Q3: My compound turned pink/brown in storage. A: Quinolones can be light-sensitive and prone to oxidation over long periods. Store solids in amber vials under argon/nitrogen if possible. If in solution, keep at -20°C.

References
  • Diggle, S. P., et al. (2006). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment." Chemistry & Biology, 14(1), 87-96.

  • Pesci, E. C., et al. (1999). "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa." Proceedings of the National Academy of Sciences, 96(20), 11229-11234.

  • Mendes, C., et al. (2015).[3][4] "Cyclodextrin Inclusion Complexes Improving Antibacterial Drug Profiles." Preprints. (Validating CD use for quinolones).

  • Wosnitza, M., et al. (2021). "Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives." Arkivoc, 2021(ix), 218-239.[5] (Synthesis and purification protocols).

Sources

troubleshooting 2-Hexylquinolin-4(1H)-one crystallization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of 2-hexylquinolin-4(1H)-one crystallization, designed for researchers, scientists, and drug development professionals.

Introduction

2-Hexylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone class, a scaffold known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As with any active pharmaceutical ingredient (API), obtaining a pure, stable, and reproducible crystalline form is a critical step in the drug development process. The physical properties of the solid-state form, such as crystal habit, polymorphism, and purity, directly impact solubility, bioavailability, and manufacturability.

The structure of 2-hexylquinolin-4(1H)-one, featuring a planar aromatic quinolinone core capable of hydrogen bonding and a flexible non-polar hexyl chain, presents unique crystallization challenges. This guide provides a comprehensive technical support center to troubleshoot common issues encountered during its crystallization, grounded in scientific principles and field-proven methodologies.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My 2-hexylquinolin-4(1H)-one is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

Oiling out, or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This is a common problem when the temperature of the solution is higher than the melting point of the compound being crystallized.[5] For 2-hexylquinolin-4(1H)-one, this can be exacerbated by several factors:

  • High Impurity Levels: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[5][6] The oil droplets often preferentially dissolve these impurities, leading to a poorly purified final solid if it eventually solidifies.[5]

  • High Supersaturation: If the solution is cooled too quickly or if too much anti-solvent is added at once, the high level of supersaturation can favor the formation of a disordered, liquid-like state over an ordered crystal lattice.[4]

  • Solvent Choice: Solvents with boiling points higher than the compound's melting point can lead to oiling out.[7]

Troubleshooting Protocol:

  • Reduce Supersaturation: Re-heat the solution until the oil dissolves completely. Add a small amount of additional "good" solvent (10-20% more) to lower the saturation point.[5] This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.

  • Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[5] After dissolving the compound, insulate the flask (e.g., in a Dewar flask, a beaker of sand, or a styrofoam box) to ensure a very slow cooling rate. This gives the molecules sufficient time to orient themselves into a crystal lattice.[5][8]

  • Optimize the Solvent System: If the problem persists, the solvent may be unsuitable. Try a solvent with a lower boiling point.[9] Alternatively, if using a mixed-solvent system, adjusting the ratio of the "good" solvent to the "poor" (or anti-solvent) can help.

  • Pre-Purification: If impurities are suspected, purify the crude material using another technique, such as column chromatography, before attempting recrystallization.[6][10]

  • Seeding: Introduce a tiny, pure crystal of 2-hexylquinolin-4(1H)-one (a seed crystal) to the cooled, supersaturated solution.[8] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.

Q2: I'm getting very fine needles or a powder, not well-defined crystals. How can I improve crystal size and quality?

A2: Controlling Nucleation and Growth

The formation of very small crystals indicates that the rate of nucleation (the initial formation of crystal seeds) is much faster than the rate of crystal growth.[8] To obtain larger, higher-quality crystals, the goal is to favor growth over nucleation. This is achieved by maintaining a low level of supersaturation over a longer period.

Optimization Strategies:

  • Slow Down the Process: A fast crystallization process will almost always lead to small crystals.[8]

    • Slow Cooling: As mentioned above, slow the cooling process to allow molecules to deposit onto existing crystals rather than forming new nuclei.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a flask or vial, cover it with parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate very slowly over days, which can yield high-quality single crystals.[8]

  • Reduce Supersaturation: Add slightly more solvent than the minimum required to dissolve the compound when hot.[5] This lower supersaturation level will slow down the entire crystallization process, favoring the growth of fewer, larger crystals.

  • Advanced Techniques:

    • Solvent Layering: Dissolve your compound in a small amount of a dense "good" solvent. Then, very carefully layer a less dense "poor" solvent (an anti-solvent) on top.[8] Crystals will form slowly at the interface as the solvents diffuse into one another.

    • Vapor Diffusion: Place a small, open vial containing your compound dissolved in a "good" solvent inside a larger, sealed jar that contains a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.[8]

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: Overcoming the Nucleation Barrier

A failure to crystallize upon cooling means the solution has not reached a sufficient level of supersaturation, or there's a kinetic barrier to nucleation.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod or metal spatula to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Seeding: Add a seed crystal of your compound to the solution. This is the most effective method to induce crystallization.[8] If you don't have a seed crystal, use a glass rod to remove a drop of the solution, let it evaporate on a watch glass to form a solid, and then scrape a tiny amount of that solid back into the main solution.

  • Increase Concentration: If the solution is not sufficiently supersaturated, you can boil off some of the solvent to increase the concentration.[5] Be careful not to evaporate too much, as this could lead to rapid crashing out of the solid.

  • Lower the Temperature: Place the flask in an ice bath or a refrigerator (-4 to -18 °C).[11][12] The decreased solubility at lower temperatures may be enough to induce crystallization.

  • Add an Anti-Solvent: While the solution is stirring, add a "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the "good" solvent to redissolve the solid and allow the solution to stand.[13]

Q4: My crystal yield is very low. How can I improve it?

A4: Maximizing Product Recovery

A low yield typically means a significant portion of your compound remains dissolved in the mother liquor.[5]

Strategies for Yield Improvement:

  • Minimize Solvent Volume: The cardinal rule of crystallization for yield is to use the minimum amount of hot solvent required to fully dissolve your compound.[14] Any excess solvent will increase the amount of product that remains in solution upon cooling.

  • Maximize the Temperature Gradient: Ensure the solution is cooled to the lowest practical temperature. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield.[15]

  • Solvent Selection: The ideal solvent has a steep solubility curve: very high solubility at high temperatures and very low solubility at low temperatures.

  • Second Crop Crystallization: Do not discard the mother liquor. You can often recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate and re-cooling to induce further crystallization.[14] Note that this second crop may be less pure than the first.

Q5: The crystals I formed decomposed or "melted" after I filtered them. What happened?

A5: The Problem of Solvates

This behavior is a strong indicator that your crystals are a solvate , meaning solvent molecules are incorporated into the crystal lattice.[16] When the crystals are removed from the mother liquor and exposed to the atmosphere, the volatile solvent molecules escape, causing the crystal structure to collapse.[16]

Troubleshooting Protocol:

  • Immediate Analysis: Observe the crystals under a microscope while still wet with mother liquor, and then again as they dry, to confirm the structural collapse.

  • Change the Solvent: Crystallize from a solvent that is less likely to be incorporated into the lattice. For example, if you used methanol (a small, hydrogen-bonding solvent), try a more sterically hindered solvent like isopropanol or a non-polar solvent like toluene if solubility allows.

  • Gentle Drying Conditions: Avoid high heat. Dry the crystals under high vacuum at ambient temperature to remove the solvent more gently.[11][12]

  • Characterization: Use analytical techniques like Thermogravimetric Analysis (TGA) to determine the amount of solvent in the crystal, and Powder X-Ray Diffraction (PXRD) to confirm if you have a new crystalline form.

Part 2: General FAQs

Q6: What are the best starting solvents for crystallizing 2-hexylquinolin-4(1H)-one?

A6: The "like dissolves like" principle is a good starting point. 2-Hexylquinolin-4(1H)-one has a polar lactam group and a non-polar hexyl chain. This suggests it will have moderate solubility in a range of solvents.

  • Good Solvents (likely soluble at room temp): Dichloromethane (DCM), Chloroform, possibly Tetrahydrofuran (THF).

  • Moderate Solvents (good candidates for single-solvent crystallization): Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Ethyl Acetate. These are often good choices as they can dissolve the compound when hot but have reduced solubility when cold.[9]

  • Poor Solvents (good candidates as anti-solvents): Water, Hexanes, Petroleum Ether.

A systematic approach is best. Test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents at room temperature and then with heating. Patents for similar quinolinone derivatives frequently mention aqueous ethanol or aqueous acetone solutions as effective crystallization media.[11][12]

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood anti-solvent for many organics.
Ethanol78HighGood general-purpose solvent.[17]
Methanol65HighSimilar to ethanol, but more volatile.
Acetone56MediumGood solvent, but low boiling point.[9]
Ethyl Acetate77MediumCommon, effective solvent.
Dichloromethane40MediumOften too good a solvent; very volatile.[8]
Toluene111LowHigh boiling point can be problematic.[9]
Hexane / Heptane~69Very LowGood anti-solvent for moderately polar compounds.
Q7: How do I perform a mixed-solvent crystallization?

A7: This technique is ideal when no single solvent has a suitable solubility profile.

Step-by-Step Protocol:

  • Dissolve: Dissolve your compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • Add Anti-Solvent: While the solution is still hot, add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool: Allow the solution to cool slowly, as you would for a single-solvent crystallization. The crystals will form as the solubility decreases.[5]

Q8: What is polymorphism and why should I be concerned about it for a drug candidate?

A8: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[10] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.

This is critically important in drug development because different polymorphs can have different physical properties, including:[10]

  • Solubility and Dissolution Rate: This directly affects a drug's bioavailability.

  • Stability: One polymorph may be more stable than another and may convert over time, affecting shelf-life.

  • Melting Point

  • Mechanical Properties: (e.g., how well it can be pressed into a tablet).

Regulatory agencies require thorough polymorphic screening to ensure the most stable and effective form of the drug is consistently produced.

Q9: How pure does my crude 2-hexylquinolin-4(1H)-one need to be before I attempt crystallization?

A9: While crystallization is a purification technique, its effectiveness is limited, especially with high levels of impurities. Impurities can inhibit crystal growth, alter the crystal habit (shape), or become trapped (occluded) within the crystal lattice, reducing the purity of the final product.[18][19] If an impurity is structurally very similar to the target compound, it may even co-crystallize.

General Guidance:

  • Minor Impurities (<5%): A single crystallization is often sufficient to achieve high purity.

  • Significant Impurities (5-20%): You may need multiple recrystallizations. However, if the compound oils out or fails to crystallize, pre-purification via column chromatography is recommended.

  • Grossly Impure (>20%): Always perform a preliminary purification (e.g., chromatography) before attempting crystallization.

Part 3: Visualization & Workflows

Diagram 1: Troubleshooting Crystallization Failures

G start Start Crystallization (Cooling Saturated Solution) outcome Crystallization Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form powder Problem: Fine Powder/ Needles outcome->powder Solid forms too fast no_xtal Problem: No Crystals Form outcome->no_xtal Solution remains clear success Success: Good Crystals outcome->success Solid forms slowly action_oil1 Re-heat, add more solvent, cool slowly oil->action_oil1 action_oil2 Change solvent system oil->action_oil2 action_powder1 Reduce supersaturation (more solvent) powder->action_powder1 action_powder2 Slow down cooling/ evaporation rate powder->action_powder2 action_no_xtal1 Induce Nucleation (Scratch / Seed) no_xtal->action_no_xtal1 action_no_xtal2 Concentrate solution or add anti-solvent no_xtal->action_no_xtal2 action_oil1->start Retry action_oil2->start Retry action_powder1->start Retry action_powder2->start Retry action_no_xtal1->outcome Re-evaluate action_no_xtal2->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Systematic Solvent Screening Workflow

G start Start: Crude 2-Hexylquinolin-4(1H)-one test_solubility Test solubility in various solvents (e.g., EtOH, EtOAc, Toluene, Heptane, Water) start->test_solubility eval_rt Evaluate at Room Temp test_solubility->eval_rt insoluble_rt Insoluble at RT eval_rt->insoluble_rt No soluble_rt Soluble at RT eval_rt->soluble_rt Yes eval_hot Evaluate with Heating insoluble_hot Insoluble when Hot (Poor Solvent / Anti-solvent) eval_hot->insoluble_hot No soluble_hot Soluble when Hot eval_hot->soluble_hot Yes insoluble_rt->eval_hot result_mixed Potential Mixed Solvent System (Good Solvent + Anti-solvent) soluble_rt->result_mixed (Good Solvent) insoluble_hot->result_mixed (Anti-solvent) result_single Potential Single Solvent (Insoluble at RT, Soluble Hot) soluble_hot->result_single crystallize Perform Small-Scale Crystallization Trial result_single->crystallize result_mixed->crystallize

Sources

Technical Support Center: Synthesis of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hexylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with or scaling up the synthesis of this and related 2-alkyl-4-quinolone compounds. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to 2-Hexylquinolin-4(1H)-one Synthesis

The synthesis of 2-Hexylquinolin-4(1H)-one and its analogs is most commonly achieved through the Conrad-Limpach reaction, a robust method first described in 1887.[1][2] This thermal condensation process involves two key stages: the formation of a Schiff base from an aniline and a β-ketoester, followed by a high-temperature cyclization to yield the desired 4-quinolone.[1][3] While effective, this classical synthesis route presents several challenges, particularly when scaling up, that can impact yield, purity, and reproducibility.

This guide will walk you through troubleshooting these challenges, providing not just solutions but also the underlying rationale to empower you to adapt and optimize the synthesis for your specific needs.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Starting Materials and Initial Condensation

Question 1: My initial condensation of aniline with ethyl 3-oxononanoate is giving low yields of the enamine intermediate. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial condensation to form the enamine intermediate (a Schiff base tautomer) are a common hurdle. The primary culprits are often incomplete reaction, side reactions, or equilibrium issues. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration: This condensation is typically acid-catalyzed.[3][4]

    • Insufficient Catalyst: Ensure you are using a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), or a Lewis acid.[2]

    • Excess Catalyst: Too much acid can lead to unwanted side reactions or degradation of your starting materials. A typical starting point is 0.1-1 mol% of the catalyst relative to the aniline.

  • Water Removal: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, its presence can shift the equilibrium back towards the starting materials.

    • Azeotropic Removal: The most effective method for driving the reaction to completion is the removal of water. Employ a Dean-Stark apparatus with a suitable solvent like toluene or xylenes. This physically removes water from the reaction mixture, pushing the equilibrium towards the enamine product.

    • Drying Agents: If a Dean-Stark apparatus is not feasible for your scale, consider the use of a chemical drying agent, although this is less efficient for larger scale reactions.

  • Reaction Temperature and Time:

    • While the subsequent cyclization requires very high temperatures, the initial condensation is typically performed at a lower temperature, often at the reflux temperature of the solvent used for water removal (e.g., toluene, ~110 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion.

Question 2: I am observing the formation of a significant amount of a side product that I suspect is the 2-quinolone isomer. Why is this happening and how can I prevent it?

Answer:

The formation of the 2-quinolone isomer is a classic challenge in this synthesis and is characteristic of the competing Knorr quinoline synthesis pathway.[5] The regioselectivity between the Conrad-Limpach (yielding 4-quinolones) and Knorr (yielding 2-quinolones) pathways is highly dependent on the reaction conditions, particularly temperature.[6][7]

  • Temperature Control is Critical:

    • Conrad-Limpach Pathway (4-quinolone): This pathway is favored at lower to moderate temperatures during the initial condensation step. This is because the initial reaction occurs at the more nucleophilic keto-carbonyl of the β-ketoester to form the enamine, which then cyclizes.[8]

    • Knorr Pathway (2-quinolone): At higher temperatures, the reaction can favor the formation of an anilide intermediate by reaction at the ester carbonyl. This anilide then cyclizes to the 2-quinolone.[5][7]

  • Troubleshooting Strategy:

    • Separate the Steps: To maximize the yield of your desired 2-Hexylquinolin-4(1H)-one, it is highly advisable to perform the synthesis in two distinct steps.

      • Step 1 (Enamine Formation): Conduct the initial condensation of aniline and ethyl 3-oxononanoate at a moderate temperature (e.g., refluxing toluene with a Dean-Stark trap) to favor the formation of the enamine intermediate. Isolate and purify this intermediate if possible.

      • Step 2 (Cyclization): Subject the purified enamine to the high-temperature cyclization conditions. This two-step approach provides much greater control over the reaction outcome.

Section 2: The High-Temperature Cyclization Step

Question 3: The cyclization of my enamine intermediate requires very high temperatures, and I am seeing significant product degradation and charring. What are my options for improving this step?

Answer:

The thermal cyclization is often the most challenging step, requiring temperatures around 250 °C to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular reaction.[1][9] Product degradation at these temperatures is a significant concern.

  • Choice of High-Boiling Solvent: The solvent plays a crucial role in heat transfer and preventing localized overheating.

    • Traditional Solvents: Diphenyl ether (b.p. 259 °C) and mineral oil (b.p. > 275 °C) are the classical choices.[9] However, they can be difficult to remove completely from the product.

    • Alternative Solvents: Research has shown that other high-boiling, user-friendly solvents can be effective. Consider exploring options like 1,2,4-trichlorobenzene, 2-nitrotoluene, or Dowtherm A.[9] The key is to select a solvent with a boiling point that allows for a sustained reaction temperature of ~250 °C without excessive evaporation.

  • Optimizing Heating and Reaction Time:

    • Uniform Heating: Use a heating mantle with a sand or oil bath to ensure even and consistent heating of the reaction vessel. This minimizes "hot spots" that can cause charring.

    • Preheating the Solvent: Preheating the high-boiling solvent to the target temperature before adding the enamine intermediate can help to achieve a rapid and uniform reaction, potentially reducing the overall heating time and subsequent degradation.

    • Monitor Reaction Progress: If possible, carefully take aliquots (if safe to do so at that temperature) to monitor the reaction progress by TLC or LC-MS to avoid prolonged heating once the reaction is complete.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the product at high temperatures.

Question 4: My yields are inconsistent when scaling up the cyclization reaction. What factors should I be most mindful of?

Answer:

Scaling up high-temperature reactions presents unique challenges related to heat and mass transfer.

  • Heat Transfer:

    • As the reaction volume increases, the surface-area-to-volume ratio decreases, making efficient and uniform heating more difficult.

    • Ensure your heating apparatus is appropriately sized for the reaction vessel to maintain a consistent internal temperature. Mechanical stirring is essential to ensure good heat distribution throughout the reaction mixture.

  • Solvent Volume:

    • Maintain a sufficient solvent volume to ensure good mixing and heat transfer. A very concentrated reaction mixture can lead to poor stirring and localized overheating.

  • Rate of Addition:

    • For larger scale reactions, consider adding the enamine intermediate portion-wise or as a solution in a small amount of the high-boiling solvent to the preheated bulk solvent. This can help to control any initial exotherm and ensure a more uniform reaction.

Section 3: Product Isolation and Purification

Question 5: I am struggling to remove the high-boiling solvent (e.g., diphenyl ether, mineral oil) from my final product. What are the best purification strategies?

Answer:

Removing high-boiling solvents is a common purification challenge. Here are several effective methods:

  • Precipitation and Trituration:

    • Upon cooling the reaction mixture, the 2-Hexylquinolin-4(1H)-one product is often a solid. It can be precipitated by the addition of a non-polar solvent in which the product is insoluble, but the high-boiling solvent is soluble. Good choices for this include hexanes, heptane, or diethyl ether.[3]

    • Stirring the crude product as a slurry in a fresh portion of the non-polar solvent (trituration) can be very effective at washing away residual high-boiling solvent. This process can be repeated several times.

  • Filtration and Washing:

    • After precipitation, collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove any remaining high-boiling solvent.

  • Column Chromatography:

    • If the product is still impure after precipitation, column chromatography can be employed. However, it is often more efficient to remove the bulk of the high-boiling solvent by precipitation/trituration first to avoid overloading the column.

  • Vacuum Distillation:

    • If your product is thermally stable, high-vacuum distillation can be used to remove the high-boiling solvent. However, this is often not practical for the quinolone product itself but can be used to purify the solvent for reuse.

Experimental Workflow and Troubleshooting Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic workflow and a decision tree for addressing common issues.

Experimental Workflow for 2-Hexylquinolin-4(1H)-one Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Purification A Aniline + Ethyl 3-oxononanoate B Add Toluene & Acid Catalyst A->B C Reflux with Dean-Stark Trap B->C D Monitor by TLC/LC-MS C->D E Workup & Isolate Enamine D->E F Isolated Enamine E->F G Add to Pre-heated High-Boiling Solvent (e.g., Diphenyl Ether) F->G H Heat to ~250 °C under N2 G->H I Monitor by TLC/LC-MS H->I J Cool Reaction Mixture I->J K Precipitate with Hexanes J->K L Filter and Wash Solid K->L M Dry Product L->M

Caption: General workflow for the two-step synthesis of 2-Hexylquinolin-4(1H)-one.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Step1 Problem in Step 1 (Enamine Formation)? Start->Step1 Step2 Problem in Step 2 (Cyclization)? Step1->Step2 No Sol_1a Incomplete Reaction: - Check catalyst - Use Dean-Stark - Increase reaction time Step1->Sol_1a Yes (Incomplete) Sol_1b 2-Quinolone Formation: - Lower condensation temp. - Isolate enamine before cyclization Step1->Sol_1b Yes (Isomer) Step3 Problem in Step 3 (Purification)? Step2->Step3 No Sol_2a Degradation/Charring: - Ensure uniform heating - Use inert atmosphere - Pre-heat solvent Step2->Sol_2a Yes (Degradation) Sol_2b Inconsistent Yields: - Check stirring efficiency - Control rate of addition Step2->Sol_2b Yes (Scale-up) Sol_3a Solvent Contamination: - Precipitate with non-polar solvent - Triturate/wash solid Step3->Sol_3a Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Summary of Key Parameters and Recommendations

ParameterRecommended ConditionRationale
Enamine Formation Temp. Refluxing Toluene (~110 °C)Favors 4-quinolone pathway over Knorr (2-quinolone) side product.[7]
Water Removal Dean-Stark ApparatusDrives condensation equilibrium towards product formation.
Cyclization Temp. ~250 °CRequired to overcome the energetic barrier for ring closure.[1][2]
Cyclization Solvent Diphenyl Ether, Dowtherm AProvides a stable high-temperature medium for the reaction.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the product at high temperatures.
Purification Precipitation/TriturationEffectively removes high-boiling point solvents from the solid product.[3]

We hope this technical guide serves as a valuable resource in your synthesis of 2-Hexylquinolin-4(1H)-one. For further inquiries or more specific application support, please do not hesitate to reach out.

References

  • Stadlbauer, W. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules2008 , 13(8), 1837-1845. [Link]

  • LIPE, J. A. Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. ResearchGate2015 . [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Nguyen, N. T. H., et al. Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. ARKIVOC2021 , 2021(9), 218-239. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

  • Stadlbauer, W. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27(19), 6271. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Wang, Z. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Alimova, M. Y., et al. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing2022 . [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

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Technical Support Center: Refining Purification Methods for 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Hexylquinolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related quinolinone compounds. Our goal is to provide practical, experience-driven advice to help you overcome common purification challenges, ensuring the integrity and purity of your final compound. This document moves beyond simple protocols to explain the underlying principles of each step, empowering you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs) about 2-Hexylquinolin-4(1H)-one

This section addresses fundamental questions about the compound's properties and the common issues encountered during its synthesis and analysis.

Q1: What are the key physical and chemical properties of 2-Hexylquinolin-4(1H)-one?

Understanding the physicochemical properties of 2-Hexylquinolin-4(1H)-one is crucial for designing effective purification strategies. The molecule contains a polar quinolinone core and a nonpolar hexyl chain, giving it a somewhat amphipathic character. Its properties are similar to other 2-alkyl-substituted quinolinones, such as 2-Octylquinolin-4(1H)-one.[1]

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight ~229.31 g/mol Standard for small organic molecules.
Polarity IntermediateSoluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and water.
Hydrogen Bond Donor 1 (from the N-H group)Can interact with polar stationary phases like silica gel.
Hydrogen Bond Acceptor 2 (from the C=O and N-H groups)Influences solubility in protic solvents like ethanol and methanol.
pKa Weakly acidic (N-H proton)Can be sensitive to highly acidic or basic conditions. The acidic nature of standard silica gel may cause band spreading during chromatography.[2]
Physical State Likely a solid at room temperatureAmenable to purification by recrystallization.[3]

Q2: What are the common impurities encountered during its synthesis?

The nature of impurities is highly dependent on the synthetic route employed. The Conrad-Limpach or Camps cyclization methods are common for synthesizing 4-quinolinone scaffolds.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Such as aniline and ethyl 3-oxononanoate (for Conrad-Limpach synthesis).

  • Reaction Intermediates: Incomplete cyclization can leave intermediates like the Schiff base in the crude mixture.[5]

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of the isomeric 2-hydroxyquinoline may form.

  • Degradation Products: Quinolinones can be susceptible to degradation under harsh acidic or basic conditions, or at high temperatures.[6]

Q3: Which analytical techniques are best for assessing the purity of 2-Hexylquinolin-4(1H)-one?

A multi-faceted approach is recommended for robust purity assessment.[7][8]

  • Thin-Layer Chromatography (TLC): The primary tool for rapid, real-time monitoring of reaction progress and column chromatography fractions. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for accurate quantification of purity and detection of minor impurities.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation and can be used for purity estimation by identifying signals from impurities or residual solvents.[8][9] Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities, often coupled with GC or LC.[8]

Q4: Is 2-Hexylquinolin-4(1H)-one stable under typical laboratory conditions?

While generally stable, 2-Hexylquinolin-4(1H)-one can be sensitive to certain conditions:

  • Acid Sensitivity: The acidic nature of standard silica gel can sometimes lead to streaking on TLC plates or degradation during long column chromatography runs.[2]

  • Strong Bases: Strong bases can deprotonate the N-H group, potentially leading to side reactions if other electrophiles are present.

  • Oxidation: Like many organic molecules, it can be susceptible to oxidation over long-term storage, especially if exposed to air and light. It is best stored in a cool, dark place under an inert atmosphere.

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification of 2-Hexylquinolin-4(1H)-one.

Part A: Column Chromatography

Column chromatography is the most common method for purifying quinolinone derivatives.[10][11] However, its success depends on careful optimization.

Q1: My compound is streaking or tailing on the TLC plate. What should I do?

  • Causality: Streaking is often a sign of undesirable interactions between your compound and the stationary phase (silica gel). Given the weakly acidic N-H proton of the quinolinone, the acidic silanol groups on the silica surface can cause this issue. Other causes include applying a too-concentrated sample or using an inappropriate solvent system.[12]

  • Solution:

    • Adjust Eluent Polarity: Ensure the eluent system is optimized. If the Rf is too low, the compound may streak. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[12]

    • Add a Modifier: To mask the acidic silica surface, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your eluent system.[2][12] This will compete for the active sites on the silica, leading to a more symmetrical spot shape.

    • Dilute Your Sample: Overloading the TLC plate can cause streaking. Ensure your spotting solution is sufficiently dilute.[12]

Q2: I'm having trouble separating my product from a close-running impurity. How can I improve resolution?

  • Causality: Poor separation occurs when the impurity and the product have very similar polarities and therefore similar affinities for the stationary phase and mobile phase.

  • Solution:

    • Use a Shallow Solvent Gradient: Instead of a large step-change in solvent polarity, use a very gradual (shallow) gradient. This will increase the effective column length over which the separation occurs.[12][13]

    • Optimize the Solvent System: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane/methanol might alter the selectivity and improve separation.

    • Increase Column Length/Decrease Diameter: A longer and narrower column provides more theoretical plates, enhancing separation efficiency.[12]

    • Reduce the Amount of Material: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.[12]

Q3: My compound seems to be decomposing on the silica gel column. What are my options?

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[2][13] If you observe new, lower Rf spots appearing in your fractions that were not in the original crude mixture, decomposition is likely occurring.

  • Solution:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your initial eluent containing 1-2% triethylamine. This neutralizes the most acidic sites.[2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a common alternative. For more specialized separations, bonded phases like diol or C18 (in a reversed-phase setup) can be used.[2]

Part B: Recrystallization

Recrystallization is an excellent and scalable technique for purifying solid compounds, often yielding material of very high purity.[14]

Q1: I can't find a suitable single solvent for recrystallization. What should I do?

  • Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. 2-Hexylquinolin-4(1H)-one's mixed polarity can make finding a single perfect solvent challenging.

  • Solution: Use a Two-Solvent System.

    • Choose the Pair: Select two miscible solvents. In one (the "soluble" solvent), your compound should be highly soluble (e.g., dichloromethane or ethanol). In the other (the "insoluble" solvent), it should be poorly soluble (e.g., hexane or water).[15]

    • Procedure: Dissolve your compound in the minimum amount of the hot "soluble" solvent. Then, add the "insoluble" solvent dropwise while the solution is still hot, until you see persistent cloudiness. Add a drop or two of the "soluble" solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing the compound to separate as a liquid instead of a crystal. This can also be caused by cooling the solution too quickly.

  • Solution:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to make the solution slightly more dilute.

    • Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by insulating it with glass wool) before moving it to an ice bath.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous batch.

Q3: The recrystallized product is still impure. What's the next step?

  • Causality: This can happen if the impurities have very similar solubility properties to the product or if the initial product was highly impure.

  • Solution:

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system will often significantly improve purity.

    • Combine Methods: If recrystallization alone is insufficient, purify the material first by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid to achieve high purity.[10]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your purification work. Always begin by optimizing conditions on a small scale using TLC.

Protocol 1: Flash Column Chromatography Purification
  • Eluent Selection: Develop a solvent system using TLC. A good starting point for 2-Hexylquinolin-4(1H)-one is a mixture of Hexane and Ethyl Acetate (EtOAc). Aim for an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc).[12]

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane (DCM).[16]

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method often results in better separation.[17]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor them by TLC.

    • Once the impurities have eluted, you can gradually increase the polarity of the eluent (e.g., move to 7:3 Hexane/EtOAc) to speed up the elution of your product.[13]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Hexylquinolin-4(1H)-one.

Protocol 2: Recrystallization Purification
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates for quinolinones include ethanol, methanol, or mixtures like ethanol/water or dichloromethane/hexane.[10][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Visual Guides

Purification Workflow Diagram

G cluster_0 Synthesis & Work-up cluster_1 Purity Assessment cluster_2 Purification Strategy cluster_3 Final Product Crude Crude 2-Hexylquinolin-4(1H)-one TLC_Analysis TLC Analysis Crude->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid NMR_Analysis ¹H NMR Analysis Chromatography Column Chromatography Is_Solid->Chromatography No / Impure Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Final_Analysis Final Purity Check (HPLC, NMR) Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure Product (>95%) Final_Analysis->Pure_Product

Caption: General workflow for the purification of 2-Hexylquinolin-4(1H)-one.

Troubleshooting Decision Tree for Column Chromatography

G Start Problem Encountered During Column Chromatography Problem_Type What is the issue? Start->Problem_Type Streaking Streaking / Tailing Bands Problem_Type->Streaking Streaking Poor_Sep Poor Separation Problem_Type->Poor_Sep Poor Separation Decomp On-Column Decomposition Problem_Type->Decomp Decomposition Sol_Streak Add 0.5-1% TEA to eluent Streaking->Sol_Streak Sol_Sep Use a shallower gradient or change solvent system Poor_Sep->Sol_Sep Sol_Decomp Deactivate silica with TEA or use Alumina Decomp->Sol_Decomp

Caption: Decision tree for troubleshooting common column chromatography issues.

Section 5: References

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. Available at:

  • Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. KOPS - Konstanzer Online-Publikations-System. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents. Available at:

  • Staliński, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6690. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Reddy, B. V. S., et al. (2017). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry, 82(11), 5872–5881. Available at: [Link]

  • Reyes-González, M. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2056. Available at: [Link]

  • US2474823A - Quinoline compounds and process of making same - Google Patents. Available at:

  • Wang, Y., et al. (2015). Kinetic Study of the Degradation of Forskolin in Aqueous Systems by Stability-Indicating HPLC Method and Identification of Its Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 111, 24-31. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Available at: [Link]

  • Kim, H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7568. Available at: [Link]

  • PubChem. (n.d.). 2-Octylquinolin-4(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Gesto, D., et al. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 13(3), 518. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

  • Kučerová, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14350–14366. Available at: [Link]

  • Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. Available at: [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents. Available at:

  • Nguyen, T. H. N., et al. (2021). Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ARKIVOC, 2021(9), 218-239. Available at: [Link]

Sources

Technical Support Center: 2-Hexylquinolin-4(1H)-one (2-HQ)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Optimization of Biological Assays

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary

Welcome to the Technical Support Center for 2-Hexylquinolin-4(1H)-one (2-HQ). This guide addresses the specific challenges encountered when utilizing 2-HQ as a chemical probe or therapeutic scaffold.

While 2-HQ is a potent modulator of the Pseudomonas aeruginosa PqsR (MvfR) quorum sensing system, its lipophilic nature and structural similarity to ubiquinone generate significant off-target risks in mammalian systems. This guide focuses on three critical "noise" generators: Mitochondrial Toxicity , Aryl Hydrocarbon Receptor (AhR) Promiscuity , and Physicochemical Aggregation .

Module 1: Mitochondrial Interference (The Bioenergetic Artifact)

User Question: I am observing cytotoxicity in my mammalian counter-screen assays (HepG2), but the IC50 shifts dramatically depending on the media formulation. Is 2-HQ targeting host mitochondria?

Technical Diagnosis: Yes. 2-HQ belongs to the 2-alkyl-4-quinolone (AQ) class, which shares structural homology with 2-n-heptyl-4-hydroxyquinoline N-oxide (HQNO) , a classic inhibitor of the Electron Transport Chain (ETC).

  • Mechanism: 2-HQ competes with ubiquinone (Coenzyme Q) for the Q-binding sites on Complex I (NADH dehydrogenase) and Complex III (Cytochrome bc1).

  • Consequence: This stalls electron flow, reduces ATP production, and generates superoxide (ROS). In glucose-rich media, cells survive via glycolysis (Warburg effect), masking toxicity. In galactose media, cells are forced to rely on oxidative phosphorylation, revealing the true toxicity.

Troubleshooting Protocol: The "Crabtree" Validation Assay

To confirm if your observed cytotoxicity is a mitochondrial off-target effect rather than general membrane disruption, perform this differential viability assay.

Step-by-Step Workflow:

  • Seed Cells: Plate HepG2 or HeLa cells (5,000 cells/well) in two parallel 96-well plates.

  • Media Swap (24h post-seeding):

    • Plate A (Glycolytic): DMEM + 25 mM Glucose (High Glucose).

    • Plate B (OxPhos): DMEM + 10 mM Galactose (No Glucose).

  • Treatment: Treat both plates with a dose-response of 2-HQ (0.1 µM – 100 µM) for 24 hours.

  • Readout: Measure ATP levels (e.g., CellTiter-Glo).

  • Interpretation:

    • Calculate the Mitochondrial Safety Index (MSI) :

      
      .
      
    • MSI > 3.0 indicates specific mitochondrial inhibition.

Visualizing the Off-Target Mechanism:

Mitochondrial_Toxicity Substrate NADH/Succinate ComplexI Complex I (NADH Dehydrogenase) Substrate->ComplexI Ubiquinone Ubiquinone (CoQ Pool) ComplexI->Ubiquinone Electron Transfer ComplexIII Complex III (Cytochrome bc1) ATP ATP Synthesis ComplexIII->ATP Proton Gradient ROS Superoxide (ROS) Generation ComplexIII->ROS Electron Leak Ubiquinone->ComplexIII HQ_2 2-HQ (Off-Target Inhibitor) HQ_2->ComplexIII Blocks Q-cycle HQ_2->Ubiquinone Competitive Binding

Caption: 2-HQ acts as a ubiquinone mimic, competitively inhibiting electron transfer at Complex I and III, leading to ATP depletion and ROS accumulation.

Module 2: Immunological Noise (AhR Agonism)

User Question: We are testing 2-HQ for anti-virulence, but we see unexplained upregulation of CYP1A1 and shifts in cytokine profiles (IL-22/IL-17) in our co-culture models. Why?

Technical Diagnosis: 2-alkyl-4-quinolones are potent ligands for the mammalian Aryl Hydrocarbon Receptor (AhR) .

  • Mechanism: 2-HQ binds the PAS-B domain of cytosolic AhR, causing nuclear translocation and dimerization with ARNT.

  • Impact: This induces the transcription of Xenobiotic Response Element (XRE) genes, primarily CYP1A1 (metabolism) and immunomodulatory pathways (Treg differentiation). This is a "false positive" for immunomodulatory efficacy and a risk for drug-drug interactions (DDI).

Troubleshooting Protocol: The Antagonist Blockade

You must validate that your phenotypic readout is not driven by AhR activation.

Step-by-Step Workflow:

  • Select Control: Obtain CH-223191 (a specific, non-toxic AhR antagonist). Do not use resveratrol (too promiscuous).

  • Experimental Setup:

    • Condition 1: Cells + 2-HQ (Target Concentration).

    • Condition 2: Cells + 2-HQ + CH-223191 (10 µM).

    • Condition 3: Cells + CH-223191 alone (Control).

  • Readout: Measure your primary endpoint (e.g., bacterial killing or cytokine release) AND CYP1A1 mRNA levels (qPCR).

  • Decision Matrix:

ObservationInterpretationAction
Effect persists + CH-223191 Effect is independent of AhR.Proceed. The mechanism is likely the intended target (PqsR).
Effect abolished + CH-223191 Effect is AhR-mediated.[1]Stop. Your compound is acting as a host immunomodulator, not an antimicrobial.
CYP1A1 high in Cond 1 & 2 Antagonist concentration too low.Optimize. Titrate CH-223191 up to 20 µM.
Module 3: Solubility & Formulation (The "Disappearing Compound")

User Question: My IC50 values are varying wildly between replicates, and I see high background in fluorescence assays. Is the compound degrading?

Technical Diagnosis: It is likely aggregating , not degrading. 2-HQ is highly lipophilic (LogP ≈ 3.5–4.0).

  • Issue 1 (Plastic Binding): In serum-free media, 2-HQ binds rapidly to polystyrene plates, reducing the effective concentration (free fraction < 10%).

  • Issue 2 (Micellization): At concentrations >10 µM, it forms colloidal aggregates that scatter light (interfering with OD600) and sequester fluorophores (quenching).

Optimization Guide: Solvent Systems
ComponentRecommendationReason
Stock Solvent DMSO (anhydrous) Store at -20°C. Avoid ethanol (evaporation changes concentration).
Assay Vehicle 0.5% Methyl-β-cyclodextrin (MβCD) Encapsulates 2-HQ, preventing plastic binding while keeping it bioavailable.
Serum Add 1-5% BSA or FBS Albumin acts as a carrier protein. Note: This shifts IC50 higher but stabilizes reproducibility.
Plasticware Non-binding Surface (NBS) Use low-binding polypropylene plates to minimize loss.
Troubleshooting Logic Tree

Use this flowchart to diagnose experimental failure when using 2-HQ.

Troubleshooting_Logic Start Issue: Variable Data or Toxicity CheckSolubility Check Formulation: Is media cloudy or OD600 high? Start->CheckSolubility Aggregates Aggregation/Precipitation CheckSolubility->Aggregates Yes CheckTox Is it toxic to host cells? CheckSolubility->CheckTox No AddBSA Solution: Add 0.1% BSA or Cyclodextrin Aggregates->AddBSA MitoCheck Run Glucose vs. Galactose Assay CheckTox->MitoCheck Yes AhRCheck Unexpected Cytokine/Gene Profile? CheckTox->AhRCheck No MitoPos High Toxicity in Galactose MitoCheck->MitoPos Positive MitoSol Solution: Modify Scaffold (C2-chain) or limit exposure time MitoPos->MitoSol AhRBlock Test with CH-223191 AhRCheck->AhRBlock Yes

Caption: Decision matrix for diagnosing physicochemical artifacts vs. biological off-target effects.

References
  • Moura-Alves, P., et al. (2019). "AhR sensing of bacterial pigments regulates antibacterial defence." Nature, 572, 714–719.

  • Reen, F. J., et al. (2018). "The Pseudomonas aeruginosa quinolone signal (PQS) and its precursor HHQ are mitochondrial inhibitors." Molecular Microbiology. (Demonstrates the ETC inhibition mechanism of the 2-alkyl-4-quinolone class).

  • Starkey, M., et al. (2014). "Pseudomonas aeruginosa quorum sensing and virulence factors." Infection and Immunity. (Context on PqsR ligands and structure-activity relationships).

  • Murray, I. A., et al. (2014). "Ligand activation of the Ah receptor." Current Opinion in Toxicology. (Details on CH-223191 as a specific antagonist).

Sources

Technical Support Center: Addressing Resistance to 2-Hexylquinolin-4(1H)-one (HHQ) & PQS Quorum Sensing Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-HHQ-RESIST-2026-V1

Last Updated: February 7, 2026

Introduction

Welcome to the technical support center for researchers investigating 2-Hexylquinolin-4(1H)-one (HHQ) and the Pseudomonas aeruginosa Quorum Sensing (PQS) system. As drug development professionals and scientists, you are at the forefront of combating bacterial virulence. HHQ, a critical precursor to the Pseudomonas Quinolone Signal (PQS), is a key signaling molecule that regulates virulence factors and biofilm formation through the transcriptional regulator PqsR.[1][2] Consequently, the PqsR-HHQ axis is a prime target for novel anti-virulence strategies.

However, as with any targeted therapy, the potential for bacterial resistance is a significant experimental and clinical hurdle. This guide is designed to provide in-depth technical support, troubleshooting advice, and validated protocols to help you anticipate, identify, and overcome resistance mechanisms in your research. We will delve into the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding HHQ and resistance mechanisms.

Q1: What is the primary mechanism of action for HHQ?

A1: HHQ is not an antibiotic; it is a quorum-sensing signal molecule. Its primary role is to act as a native agonist for the LysR-type transcriptional regulator PqsR (also known as MvfR).[1] The binding of HHQ (or its hydroxylated derivative, PQS) to PqsR induces a conformational change that activates the transcription of the pqsABCDE operon.[1] This leads to a positive feedback loop, amplifying the production of alkylquinolones (AQs) and upregulating the expression of numerous virulence factors, including pyocyanin, elastase, and components essential for biofilm formation.[1][2]

Q2: What are the most common mechanisms of resistance when targeting the HHQ/PQS pathway?

A2: Resistance, particularly to PqsR antagonists designed to block HHQ binding, can emerge through several key mechanisms:

  • Target Modification: Spontaneous mutations in the pqsR gene are a primary mechanism. These mutations can occur in the ligand-binding domain, preventing antagonists from binding effectively while potentially preserving the protein's ability to respond to native signals or become constitutively active.[3]

  • Efflux Pump Upregulation: P. aeruginosa possesses a formidable array of multidrug efflux pumps. The Resistance-Nodulation-cell Division (RND) family pumps, such as MexEF-OprN and MexGHI-OpmD, have been shown to export HHQ and other quinolones.[4][5] Overexpression of these pumps can reduce the intracellular concentration of both native signals and synthetic inhibitors, thereby conferring a resistant phenotype.

  • Bypass Mutations: Bacteria may develop mutations that bypass the need for PqsR activation. For instance, mutations in downstream regulatory elements or in the rhl quorum-sensing system, which is interconnected with the PQS system, can sometimes compensate for the inhibition of PqsR. The protein PqsE, for example, can regulate virulence factors in a manner that is independent of PqsR and PQS, but dependent on the RhlR regulator.[2]

  • Biofilm Formation: While a virulence phenotype, the formation of dense, matrix-encased biofilms is a powerful intrinsic resistance mechanism.[6] Biofilms can physically prevent inhibitors from reaching their targets and create microenvironments with altered physiological states where bacteria are less susceptible.

Q3: Can bacteria degrade HHQ or PqsR inhibitors?

A3: While enzymatic degradation is a known quorum quenching strategy for other signal molecules like N-acyl-homoserine lactones (AHLs), specific enzymatic inactivation of HHQ by P. aeruginosa itself is not a primary resistance mechanism described. However, other soil-dwelling microbes have been shown to inactivate PQS, suggesting that environmental enzymatic degradation is possible.[7] For synthetic PqsR inhibitors, enzymatic degradation is a theoretical possibility but is less commonly observed than target modification or efflux.

Q4: How does PqsE contribute to the complexity of resistance?

A4: PqsE is a fascinating and complex protein. Although it is part of the pqsABCDE operon, it is not required for the synthesis of HHQ or PQS.[1][2] Instead, PqsE functions as a crucial regulatory link, enhancing the activity of the RhlR quorum-sensing regulator.[2][8] This means that even if you successfully inhibit PqsR and block HHQ/PQS production, constitutive or upregulated expression of pqsE could potentially maintain the expression of a subset of virulence factors through the RhlR pathway.[8] This makes PqsE a critical factor to consider when observing unexpected phenotypes in the presence of a PqsR antagonist.

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to common problems encountered during experiments targeting the HHQ/PQS pathway.

Scenario 1: PqsR Antagonist Shows No Effect or Reduced Potency

Problem: Your novel PqsR antagonist, which showed promise in biochemical assays, has minimal to no effect on virulence factor production (e.g., pyocyanin) or biofilm formation in whole-cell P. aeruginosa assays.

Potential Cause Explanation & Causality Troubleshooting & Validation Steps
Poor Compound Permeability The Gram-negative outer membrane is a significant barrier. Your compound may not be reaching its cytoplasmic target, PqsR, in sufficient concentrations.1. Permeabilization Assay: Re-run the experiment in the presence of a sub-inhibitory concentration of a membrane permeabilizing agent (e.g., a polymyxin B derivative like SPR741).[8] A significant increase in potency suggests a permeability issue. 2. Structure-Activity Relationship (SAR): Analyze the physicochemical properties of your compound. High polarity or molecular weight can hinder uptake. Consider synthesizing analogs with improved lipophilicity.
Efflux Pump Activity The compound is actively being pumped out of the cell. Overexpression of pumps like MexEF-OprN or MexCD-OprJ is a common resistance mechanism.[4][5]1. Use Efflux Pump Inhibitors (EPIs): Co-administer your antagonist with a known broad-spectrum EPI (e.g., PAβN). If potency is restored, efflux is the likely cause. 2. Test in Efflux-Deficient Strains: Use knockout mutant strains (e.g., ΔmexF, ΔmexG) to confirm the involvement of specific pumps. 3. Gene Expression Analysis: Use qRT-PCR to measure the expression levels of key efflux pump genes (mexE, mexG) in your test strain compared to a reference strain (e.g., PAO1).
Pre-existing or Emergent pqsR Mutations The PqsR ligand-binding pocket in your strain may be mutated, preventing inhibitor binding. This is a common mechanism for evolved resistance.[3]1. Sequence the pqsR Gene: Isolate genomic DNA from your test strain and sequence the pqsR gene. Compare the sequence to the reference strain to identify any polymorphisms. 2. Heterologous Expression System: Test your inhibitor in a clean background, such as an E. coli strain engineered to express wild-type PqsR and a reporter gene (e.g., pqsA-lux).[8] This validates that your compound is active against the wild-type target.
Experimental Conditions The expression of the PQS system is highly dependent on media and growth conditions. Iron limitation, for example, can strongly induce the PQS system.1. Standardize Media: Ensure consistent use of media (e.g., LB, TSB). Note that different media can affect the timing and magnitude of QS activation. 2. Control Inoculum Density: Always start cultures from a standardized inoculum (e.g., OD₆₀₀ = 0.05) to ensure reproducible growth phases. QS is cell-density dependent.
Scenario 2: Inconsistent or Irreproducible Biofilm Assay Results

Problem: You are using a crystal violet (CV) staining assay in 96-well plates to measure biofilm formation, but the results are highly variable between wells and experiments.

Potential Cause Explanation & Causality Troubleshooting & Validation Steps
Fragile Biofilm / Wash Step Disruption P. aeruginosa biofilms, especially in early stages or under certain media conditions, can be mucoid and loosely attached. Aggressive washing steps can physically remove the biofilm, leading to high variability.[9]1. Optimize Washing Technique: Instead of pipetting or inverting the plate, use a multichannel pipette or vacuum aspirator with a fine tip to gently remove the media from the side of each well.[9] 2. Use a Different Assay: Consider using the Calgary Biofilm Device (MBEC assay), where biofilms are grown on pegs that can be transferred between plates, standardizing the washing process.[9]
Media Composition Biofilm formation is sensitive to media. Rich media like TSB can sometimes lead to less robust biofilms compared to more defined media.1. Test Different Media: Optimize biofilm formation by testing different media, such as M63 minimal medium, MOPS-buffered medium, or LB supplemented with glucose.[10] 2. Increase Incubation Time: Allow biofilms to mature for longer periods (e.g., 48-72 hours) to form a more robust matrix.
Strain Variation Clinical and environmental isolates of P. aeruginosa exhibit significant variation in their ability to form biofilms. Even the commonly used PAO1 and PA14 strains have different biofilm characteristics.1. Characterize Your Strain: Before large-scale screening, characterize the biofilm-forming capacity of your specific isolate over a time course. 2. Use a Robust Strain: For initial screenings, use a well-characterized, strong biofilm-forming strain like PAO1 or PA14.

Part 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for investigating HHQ resistance mechanisms.

Protocol 1: qRT-PCR for pqsA and Efflux Pump Gene Expression

This protocol allows for the quantification of gene expression changes that indicate resistance, such as the upregulation of efflux pumps or the downregulation of the PQS system itself.

1. RNA Extraction: a. Grow P. aeruginosa cultures (e.g., wild-type vs. resistant isolate) to the desired growth phase (typically mid- to late-logarithmic phase, OD₆₀₀ ≈ 1.5-2.0). b. Stabilize the RNA immediately by adding an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to a 1 mL culture aliquot. c. Pellet the cells by centrifugation and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to eliminate genomic DNA contamination. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel.

2. cDNA Synthesis: a. Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers. b. Include a "no reverse transcriptase" (No-RT) control for each sample to verify the absence of genomic DNA contamination in the subsequent qPCR step.

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM stock), 2 µL of diluted cDNA template, and 6 µL of nuclease-free water.[11] b. Use primers designed to amplify ~100-200 bp fragments of your target genes. See the table below for validated primer examples. c. Run the qPCR plate on a real-time PCR instrument with a standard cycling program: 95°C for 3 min, followed by 40 cycles of 95°C for 30 s and 58-60°C for 30 s.[11] d. Include a melt curve analysis at the end of the run to ensure primer specificity.

4. Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative fold change in gene expression.[12] b. Normalize the expression of your target genes to a validated housekeeping gene (e.g., rpoD, proC). c. The ΔCt is the difference between the Ct of the target gene and the Ct of the housekeeping gene. The ΔΔCt is the difference between the ΔCt of the treated/resistant sample and the ΔCt of the control/wild-type sample.

Table 1: Example Primers for qRT-PCR

GenePrimer Sequence (5' to 3')PurposeReference
pqsAF: GCGGCTATCGGCTATGTG R: GCGTTGTCGTAGCCCAGAGMeasures activation of the PQS system[12]
mexEF: GCGCTACACCAACTACACCG R: GTCGATCTCGCCGTCGTTCTMeasures expression of MexEF-OprN efflux pumpCustom Design
mexGF: ATCGTCCCGCTGCTGTTC R: GCTTGCCGATGTTGATCTTGMeasures expression of MexGHI-OpmD efflux pumpCustom Design
rpoDF: GGGCGAAGAACAAGTTCAAC R: GCGTTGTCGTAGCCCAGAGHousekeeping/Reference Gene[12]
Protocol 2: LC-MS/MS Quantification of HHQ and PQS

This protocol is essential for directly measuring the impact of inhibitors on quinolone biosynthesis or for detecting accumulation/depletion due to efflux.

1. Sample Preparation (from culture supernatant): a. Grow 10 mL P. aeruginosa cultures to the desired cell density. b. Pellet the cells by centrifugation (e.g., 7000 x g for 5 min). c. Transfer the supernatant to a new tube. For intracellular quantification, the cell pellet can be processed separately. d. Perform a liquid-liquid extraction. Add an equal volume of acidified ethyl acetate (0.1% acetic acid) to the supernatant, vortex vigorously for 1 minute, and allow the phases to separate.[13] e. Collect the upper organic phase. Repeat the extraction two more times, pooling the organic phases. f. Evaporate the pooled organic phase to dryness under a stream of nitrogen gas or using a rotary evaporator. g. Reconstitute the dried extract in a known volume (e.g., 200 µL) of methanol for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis: a. Use a C18 reverse-phase column for separation. b. Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). c. Set the mass spectrometer to operate in positive ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. d. Monitor specific precursor-to-product ion transitions for each analyte.

Table 2: Example MRM Transitions for HHQ & PQS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
HHQ244.2159.1The loss of the C7 alkyl chain
PQS260.2175.1The loss of the C7 alkyl chain and subsequent rearrangement
HHQ-d4 (Internal Std)248.2163.1Deuterated standard for accurate quantification

3. Data Analysis: a. Generate a standard curve using synthetic HHQ and PQS standards of known concentrations (e.g., 25-1000 nM).[14] b. Quantify the concentration of HHQ and PQS in your samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 3: Swarming Motility Assay

This assay is a useful phenotypic readout for the functionality of the PQS system, as HHQ is known to be involved in modulating this behavior.[15]

1. Plate Preparation: a. Prepare swarming agar plates. A common recipe is Tryptic Soy Broth (TSB) with 0.3% - 0.5% w/v agar. The agar concentration is critical and may require optimization.[15] b. Pour the plates and allow them to air dry in a laminar flow hood for at least 30 minutes to remove excess surface moisture.[15]

2. Inoculation: a. Grow an overnight culture of P. aeruginosa in liquid broth. b. Using a sterile pipette tip or toothpick, gently touch a fresh colony from an agar plate or a liquid culture. c. Carefully spot the inoculum onto the center of the swarming agar plate, being careful not to pierce the agar surface.[15] d. If testing inhibitors, they can be incorporated directly into the agar medium before pouring.

3. Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. Swarming motility is observed as a zone of bacterial migration across the agar surface, often with a characteristic tendril or dendritic pattern. c. Measure the diameter of the swarm zone. Compare the swarm diameter of your test strain/condition to the wild-type/control. A reduction in swarming can indicate inhibition of the PQS system.

Part 4: Visualizing Mechanisms and Workflows

Diagram 1: The PQS Quorum Sensing Pathway

This diagram illustrates the core regulatory circuit, showing how HHQ and PQS activate PqsR to induce virulence.

PQS_Pathway cluster_synthesis HHQ/PQS Biosynthesis cluster_regulation Regulation pqsABCD pqsABCD HHQ HHQ pqsABCD->HHQ pqsH PqsH (Monooxygenase) PQS PQS pqsH->PQS Anthranilate Anthranilate Anthranilate->pqsABCD HHQ->pqsH PqsR_inactive PqsR (Inactive) HHQ->PqsR_inactive Binds PQS->PqsR_inactive Binds PqsR_active PqsR (Active) PqsR_inactive->PqsR_active pqsA_promoter pqsA Promoter PqsR_active->pqsA_promoter Binds & Activates Virulence Virulence Factors (Pyocyanin, Elastase) Biofilm Formation PqsR_active->Virulence Upregulates pqsA_promoter->pqsABCD Transcription

Caption: Core PQS quorum sensing circuit in P. aeruginosa.

Diagram 2: Key Mechanisms of Resistance to PqsR Antagonists

This diagram outlines the primary ways bacteria can overcome the action of drugs targeting the PqsR receptor.

Resistance_Mechanisms cluster_cell Bacterial Cell Antagonist PqsR Antagonist PqsR PqsR Receptor Antagonist->PqsR Intended Inhibition PqsR_mutated Mutated PqsR (Altered Binding Site) Antagonist->PqsR_mutated Binding Failure EffluxPump Efflux Pump (e.g., MexEF-OprN) Antagonist->EffluxPump Expulsion PqsR->Antagonist Resistance Bypass Bypass Pathway (e.g., via PqsE/RhlR)

Caption: Major resistance pathways against PqsR inhibitors.

Diagram 3: Troubleshooting Workflow for Failed PqsR Inhibition

This flowchart provides a logical sequence of experiments to diagnose why a PqsR antagonist is not working in a whole-cell assay.

Troubleshooting_Workflow Start Start: PqsR Antagonist Fails in Whole-Cell Assay Permeability Test with Permeabilizing Agent (e.g., SPR741) Start->Permeability Efflux Test with Efflux Pump Inhibitor (e.g., PAβN) Permeability->Efflux No Result_Perm Potency Restored? (Permeability Issue) Permeability->Result_Perm Yes Sequencing Sequence pqsR Gene Efflux->Sequencing No Result_Efflux Potency Restored? (Efflux Issue) Efflux->Result_Efflux Yes Result_Seq Mutation Found? (Target Modification) Sequencing->Result_Seq Yes Other Investigate Other Causes: - Media Effects - Compound Degradation Sequencing->Other No

Caption: A logical workflow for troubleshooting failed PqsR antagonist experiments.

References

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  • ResearchGate. (n.d.). qRT-PCR expression profiles of quorum sensing regulatory genes for: PAO1 (wild type, non-mucoid) (black). Available at: [Link]

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  • Grossman, S.L., et al. (2021). Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production. ACS Chemical Biology. Available at: [Link]

  • Soukarieh, F., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. Frontiers in Chemistry. Available at: [Link]

  • Reen, F.J., et al. (2015). A structure activity-relationship study of the bacterial signal molecule HHQ reveals swarming motility inhibition in Bacillus atrophaeus. Request PDF on ResearchGate. Available at: [Link]

  • Farrow, J.M., et al. (2008). PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System. Journal of Bacteriology. Available at: [Link]

  • Calvo-Garrido, C., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. Available at: [Link]

  • Abed, A.A., et al. (2024). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. MDPI. Available at: [Link]

  • Dou, Y., et al. (2022). Paeonol Interferes With Quorum-Sensing in Pseudomonas aeruginosa and Modulates Inflammatory Responses In Vitro and In Vivo. Frontiers in Microbiology. Available at: [Link]

  • Sakhtah, H., et al. (2016). The Pseudomonas aeruginosa efflux pump MexGHI-OpmD transports a natural phenazine that controls gene expression and biofilm development. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Thi, M.T.T., et al. (2020). Pseudomonas aeruginosa Biofilms. International Journal of Molecular Sciences. Available at: [Link]

  • L-Caudillo, S., et al. (2020). Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The MexGHI-OpmD Multidrug Efflux Pump Controls Growth, Antibiotic Susceptibility and Virulence in Pseudomonas aeruginosa Via 4-Quinolone-Dependent Cell-to-Cell Communication. Available at: [Link]

  • Koley, D., et al. (2017). Influence of Physical Effects on the Swarming Motility of Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis of 2-alkyl-4(1 h)-quinolones. Orange arrows indicate the... Available at: [Link]

  • O'Donnell, A.F., et al. (2022). A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Taylor, P.K., et al. (2024). Evolution of PqsE as a Pseudomonas aeruginosa-specific regulator of LuxR-type receptors: insights from Pseudomonas and Burkholderia. mBio. Available at: [Link]

  • El-Shaer, S., et al. (2023). Understanding Pseudomonas aeruginosa Biofilms: Quorum Sensing, c-di-GMP Signaling, and Emerging Antibiofilm Approaches. MDPI. Available at: [Link]

  • Al-Zayer, M., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa. Available at: [Link]

  • ResearchGate. (2019). P. aeruginosa biofilms - How can I remove the media without disrupting the biofilm? Available at: [Link]

  • Pastells-Peiró, R., et al. (2022). An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa Clinical Isolates. Microbiology Spectrum. Available at: [Link]

  • Blus-Kadosh, I., et al. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Frontiers in Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). a RT- qPCR revealed increased expression of quorum sensing genes in... Available at: [Link]

  • Blus-Kadosh, I., et al. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. PMC. Available at: [Link]

  • Lépine, F., et al. (2014). Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids. Methods in Molecular Biology. Available at: [Link]

  • Gellatly, S.L., et al. (2013). Swarming motility, secretion of type 3 effectors and biofilm formation phenotypes exhibited within a large cohort of Pseudomonas aeruginosa clinical isolates. Journal of Medical Microbiology. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] The Pseudomonas aeruginosa efflux pump MexGHI-OpmD transports a natural phenazine that controls gene expression and biofilm development. Available at: [Link]

  • Chen, Y., et al. (2023). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. MDPI. Available at: [Link]

  • Oliden, A.L., et al. (2018). Role of the Multidrug Resistance Efflux Pump MexCD-OprJ in the Pseudomonas aeruginosa Quorum Sensing Response. Frontiers in Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). Possible pathways for the inactivation of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) by Achromobacter xylosoxidans Q19 to yield inactivated PQS (I-PQS) (HHQD). Available at: [Link]

  • Soukarieh, F., et al. (2020). Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa. PMC. Available at: [Link]

  • Kiran, G.S., et al. (2016). Inhibition of Pseudomonas aeruginosa biofilm formation and motilities by human serum paraoxonase (hPON1). AIMS Press. Available at: [Link]

  • Taylor, P.K., et al. (2024). PqsE adapts the activity of the Pseudomonas aeruginosa quorum-sensing transcription factor RhlR to both autoinducer concentration and promoter sequence identity. PMC. Available at: [Link]

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Sources

dealing with impurities in 2-Hexylquinolin-4(1H)-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hexylquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying, quantifying, and eliminating impurities in your 2-Hexylquinolin-4(1H)-one samples.

The Importance of Purity in 2-Hexylquinolin-4(1H)-one

2-Hexylquinolin-4(1H)-one is a member of the quinolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of impurities can have a profound impact on experimental outcomes and the safety and efficacy of potential drug candidates.[1][2] Impurities can alter the physicochemical properties of the compound, reduce its therapeutic effect, and in some cases, introduce toxicity.[1][2] Therefore, rigorous control and characterization of impurities are paramount.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Characterization

This section addresses common questions regarding the types of impurities encountered with 2-Hexylquinolin-4(1H)-one and the analytical techniques used to identify them.

Q1: What are the most likely impurities in my synthetically prepared 2-Hexylquinolin-4(1H)-one sample?

A1: Impurities in your sample can generally be categorized into three main types:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the chemical synthesis. Common synthetic routes to 2-substituted-4-quinolones include the Conrad-Limpach synthesis and the Camps cyclization.[2][3][4]

    • Unreacted Starting Materials: Depending on the synthetic route, these could include aniline, ethyl 3-oxononanoate (for Conrad-Limpach), or an o-aminoacetophenone derivative.

    • Isomeric Byproducts: In the Conrad-Limpach synthesis, under certain conditions, the reaction can yield the isomeric 4-hydroxy-2-quinolone, a Knorr synthesis product.[5]

    • Side-Reaction Products: Incomplete cyclization or side reactions can lead to various structurally related impurities.

  • Degradation Products: 2-Hexylquinolin-4(1H)-one can degrade over time due to factors like exposure to light, heat, oxygen, or hydrolysis.

    • Oxidation Products: The quinolinone ring can be susceptible to oxidation, potentially leading to hydroxylated or ring-opened products.[6]

    • Hydrolysis Products: While quinolinones are generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis of the amide bond.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane) may be present in the final product.

Q2: What analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of quinolone derivatives.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is a good starting point.[7] UV detection is suitable for routine purity checks, while mass spectrometry (LC-MS) provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the bulk material and for identifying major impurities. Characteristic chemical shifts of common laboratory solvents and impurities are well-documented and can aid in their identification.[8][9][10]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion MS can help identify volatile impurities and provide accurate mass data for unknown compounds.

Q3: My HPLC chromatogram shows several small peaks besides the main product peak. How do I know what they are?

A3: Identifying unknown peaks in your chromatogram requires a systematic approach.

  • Analyze Your Synthesis: Review the synthetic pathway used to prepare your 2-Hexylquinolin-4(1H)-one. This will help you predict the structures of potential byproducts and unreacted starting materials.

  • LC-MS Analysis: If available, perform LC-MS analysis. The mass-to-charge ratio (m/z) of the impurity peaks can provide the molecular weight, which is a critical piece of information for proposing potential structures.

  • Forced Degradation Studies: To identify potential degradation products, subject a sample of your 2-Hexylquinolin-4(1H)-one to stress conditions (e.g., heat, acid, base, oxidation). Analyze the stressed samples by HPLC to see if any of the degradation peaks match the unknown peaks in your original sample.

  • Spiking Experiments: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard and re-analyze by HPLC. An increase in the peak area of one of the unknown peaks confirms its identity.

Part 2: Troubleshooting Guides - Purification Strategies

This section provides practical advice and step-by-step protocols for purifying your 2-Hexylquinolin-4(1H)-one sample.

Troubleshooting Common Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Oily Product After Synthesis 1. Presence of residual high-boiling solvents. 2. High concentration of impurities preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt purification by column chromatography before recrystallization.[11]
Streaking on TLC Plate 1. The compound is too polar for the chosen eluent. 2. The sample is too concentrated. 3. The compound is acidic or basic and interacting strongly with the silica gel.1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Dilute the sample before spotting it on the TLC plate. 3. Add a small amount of triethylamine (for acidic compounds) or acetic acid (for basic compounds) to the eluent.[11]
Co-elution of Impurities During Column Chromatography 1. Impurities have very similar polarity to the product. 2. The column was overloaded. 3. Inappropriate solvent system.1. Use a shallower solvent gradient or run the column isocratically with a low-polarity eluent. A longer column may also improve resolution.[11] 2. Use a larger column or reduce the amount of crude material loaded onto the column.
Difficulty in Achieving Crystallization 1. The chosen solvent is not suitable. 2. The solution is not sufficiently supersaturated. 3. The presence of impurities is inhibiting crystal formation.1. Experiment with different single or mixed solvent systems. 2. Concentrate the solution or add an anti-solvent. Scratching the inside of the flask or adding a seed crystal can induce crystallization. 3. Purify the compound by column chromatography first to remove impurities that may be hindering crystallization.
Experimental Protocols

This protocol provides a starting point for developing an HPLC method for the analysis of 2-Hexylquinolin-4(1H)-one.

1. Chromatographic Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 70% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 315 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of your 2-Hexylquinolin-4(1H)-one sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[7]

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peak areas. The purity can be estimated by the area percentage of the main peak.

Recrystallization is an effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

1. Solvent Selection:

  • Ideal Solvent Properties: The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Impurities should either be very soluble or insoluble at all temperatures.

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, methanol, ethyl acetate, acetone, hexane.

    • Mixed Solvents: Hexane/ethyl acetate, hexane/acetone, ethanol/water.[12][13]

2. Recrystallization Procedure:

  • Place the crude 2-Hexylquinolin-4(1H)-one in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the compound just dissolves.

  • If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column chromatography is a versatile technique for separating compounds with different polarities.

1. Adsorbent and Eluent Selection:

  • Adsorbent: Silica gel is the most common stationary phase for compounds of moderate polarity like 2-Hexylquinolin-4(1H)-one.

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired compound.[14]

2. Column Packing and Sample Loading:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude 2-Hexylquinolin-4(1H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the sample onto the top of the silica gel bed.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial solvent mixture.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified 2-Hexylquinolin-4(1H)-one.

Part 3: Visualization & Workflows

Impurity Troubleshooting Workflow

This diagram outlines a logical workflow for identifying and addressing impurities in your 2-Hexylquinolin-4(1H)-one sample.

Impurity_Troubleshooting start Crude 2-Hexylquinolin-4(1H)-one Sample analytical_characterization Analytical Characterization (HPLC, TLC, NMR, LC-MS) start->analytical_characterization purity_check Purity Acceptable? analytical_characterization->purity_check pure_product Pure Product purity_check->pure_product Yes identify_impurities Identify Major Impurities purity_check->identify_impurities No select_purification Select Purification Method identify_impurities->select_purification recrystallization Recrystallization select_purification->recrystallization Solid with few impurities column_chromatography Column Chromatography select_purification->column_chromatography Oily or multiple impurities purified_product Purified Product recrystallization->purified_product column_chromatography->purified_product re_analyze Re-analyze Purity (HPLC, TLC) purified_product->re_analyze re_analyze->purity_check Synthesis_Impurities synthesis Synthesis of 2-Hexylquinolin-4(1H)-one conrad_limpach Conrad-Limpach Synthesis synthesis->conrad_limpach camps Camps Cyclization synthesis->camps reagents Residual Reagents/Catalysts synthesis->reagents starting_materials Unreacted Starting Materials (e.g., aniline, ethyl 3-oxononanoate) conrad_limpach->starting_materials side_products Side Products (e.g., Knorr product, incomplete cyclization) conrad_limpach->side_products camps->starting_materials camps->side_products

Caption: Potential impurity sources from synthetic pathways.

References

  • SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

  • Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. Available from: [Link]

  • ResearchGate. Conrad-Limpach reaction. Available from: [Link]

  • Wikipedia. Camps quinoline synthesis. Available from: [Link]

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • National Center for Biotechnology Information. Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. Available from: [Link]

  • National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • MDPI. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Available from: [Link]

  • Royal Society of Chemistry. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • ResearchGate. (PDF) Camps Reaction and Related Cyclizations. Available from: [Link]

  • ResearchGate. (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Available from: [Link]

  • Scholars Research Library. Synthesis and Thermokinetic parameters of Amberlite XAD-4 functionalized with Hydroquinone. Available from: [Link]

  • Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Available from: [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available from: [Link]

  • University of Rochester, Department of Chemistry. Crystallization Solvents.pdf. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • PubMed. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available from: [Link]

  • International Atomic Energy Agency. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • International Journal of ChemTech Research. THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2-HYDROXY, 4-METHOXYBENZOPHENONE, 1,5-DIAMINONAPHTHALENE AND FORMALDEHYDE. Available from: [Link]

  • ResearchGate. (PDF) Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • PubMed. Oxidative degradation of quercetin with hydrogen peroxide using continuous-flow kinetic electrospray-ion trap-time-of-flight mass spectrometry. Available from: [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available from: [Link]

  • University of St Andrews. How to run column chromatography. Available from: [Link]

  • Rice University. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • ResearchGate. CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides.. Available from: [Link]

  • ResearchGate. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Available from: [Link]

Sources

Technical Support Center: 2-Hexylquinolin-4(1H)-one Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HQ-06-OPT Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

Welcome to the Technical Support Center for 2-Hexylquinolin-4(1H)-one . This guide addresses the critical challenges in synthesizing, purifying, and utilizing this specific PQS (Pseudomonas Quinolone Signal) analog.

In drug development and microbiological research, "selectivity" for this compound is twofold:

  • Synthetic Regioselectivity: Ensuring the formation of the 4-quinolone isomer over the thermodynamically stable 2-quinolone byproduct during the Conrad-Limpach cyclization.

  • Biological Selectivity: Ensuring the compound specifically modulates the PqsR (MvfR) receptor without off-target interference in quorum sensing assays.

Module 1: Enhancing Synthetic Regioselectivity

The Challenge: The synthesis of 2-alkyl-4-quinolones often fails due to the formation of the unwanted 2-quinolinone isomer or incomplete cyclization of the enamine intermediate.

The Protocol: Optimized Conrad-Limpach Synthesis

To maximize the yield of the 4-one isomer, you must strictly control the thermodynamics of the cyclization step.

Step-by-Step Troubleshooting:

  • Enamine Formation (Condensation):

    • Reactants: Aniline + Ethyl 3-oxononanoate (for the hexyl chain).

    • Catalyst: 0.1 eq p-Toluenesulfonic acid (pTSA).

    • Critical Step: Use a Dean-Stark trap with toluene reflux. You must remove water azeotropically. If water remains, the equilibrium shifts back, leading to hydrolysis and low yields.

    • Checkpoint: Monitor via TLC.[1][2] The disappearance of aniline is your "Go" signal.

  • Thermal Cyclization (The Selectivity Filter):

    • Solvent:Dowtherm A (Diphenyl ether/biphenyl mixture).

    • Temperature:250°C - 260°C .

    • Why this matters: The cyclization to the 4-one is kinetically favored but requires high activation energy. Lower temperatures (<200°C) or slow heating rates favor the formation of the thermodynamic 2-quinolone byproduct or polymerization.

    • Procedure: Pre-heat the Dowtherm A to a rolling boil (257°C). Add the isolated enamine dropwise into the boiling solvent. This "flash heating" ensures the kinetic pathway is taken immediately.

Visualizing the Selectivity Pathway

ConradLimpach Start Aniline + Ethyl 3-oxononanoate Enamine Enamine Intermediate (Isolated) Start->Enamine Dean-Stark Reflux (-H2O) Method Cyclization Method Enamine->Method Prod4 2-Hexylquinolin-4(1H)-one (Target: Kinetic Product) Method->Prod4 Flash Heat (>250°C in Dowtherm A) Prod2 2-Hexylquinolin-2(1H)-one (Byproduct: Thermodynamic) Method->Prod2 Slow Heat (<200°C or PPA)

Figure 1: The kinetic vs. thermodynamic divergence in Conrad-Limpach synthesis. High-temperature flash cyclization is required to select for the 4-one target.

Module 2: Purification & Isolation

The Challenge: 2-Hexylquinolin-4(1H)-one is highly lipophilic but possesses a polar head group. It frequently co-elutes with unreacted enamine or Dowtherm A residues on silica gel.

The Protocol: Acid-Base "Switching" Extraction

Do not rely solely on column chromatography. Use the compound's amphoteric nature (specifically the phenol-like acidity of the 4-hydroxy tautomer) to purify it chemically.

StepActionMechanism
1. Precipitation Cool the reaction mixture to RT. Dilute with Hexane (1:5 ratio).The product is insoluble in hexane; Dowtherm A is soluble. The product precipitates.
2.[1] Filtration Filter the solid and wash 3x with cold hexane.Removes the bulk of the high-boiling solvent.
3. Dissolution Dissolve the crude solid in 1M NaOH .Deprotonates the 4-OH group, forming a water-soluble sodium salt. Impurities remain organic.
4. Washing Wash the aqueous layer with Ethyl Acetate .Extracts non-acidic organic impurities (unreacted aniline, neutral byproducts).
5. Acidification Acidify the aqueous layer with HCl to pH 4-5.Reprotonates the compound, causing it to crash out of solution as a pure solid.
6. Final Polish Recrystallize from Ethanol/Acetonitrile .Removes trace salts and isomeric impurities.

Module 3: Biological Assay Selectivity

The Challenge: When using 2-Hexylquinolin-4(1H)-one in P. aeruginosa assays (e.g., PqsR antagonism), false positives occur due to the compound's intrinsic fluorescence or non-specific membrane intercalation.

Troubleshooting Assay Interference

Q: My IC50 values fluctuate wildly between replicates. Why? A: This is likely a solubility issue. The hexyl chain makes the compound prone to micelle formation in aqueous media.

  • Fix: Ensure DMSO concentration is constant (e.g., 0.5%) across all wells. Sonicate the stock solution before dilution. Do not exceed the critical micelle concentration (CMC), which is approximately 10-50 µM for this class of compounds.

Q: Is the compound acting as an antagonist or just quenching the reporter? A: Quinolones are fluorescent. If you use a GFP-based reporter for PqsR activity, the compound's autofluorescence may interfere.

  • Fix: Use a Lux-based (luminescence) reporter instead of GFP. Luminescence is less susceptible to small-molecule fluorescence interference. Alternatively, run a "cell-free" counter-screen using the purified fluorescent protein to quantify quenching effects.

Frequently Asked Questions (FAQs)

Q1: Can I use Polyphosphoric Acid (PPA) for the cyclization instead of Dowtherm A? A: We strongly advise against this for the 4-one isomer. Acid-catalyzed cyclization (PPA or Eaton's reagent) typically favors the thermodynamic product (2-quinolinone) or results in complex mixtures. The thermal Conrad-Limpach route is the gold standard for regioselectivity here.

Q2: The product appears as a "smear" on my TLC plate. A: This is due to tautomerization between the 4-one (keto) and 4-hydroxy (enol) forms. Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your TLC mobile phase. This forces the compound into a single ionization state, sharpening the spot.

Q3: How do I distinguish the 2-hexyl isomer from the 2-heptyl (HHQ) natural signal? A: Mass Spectrometry is required.

  • 2-Hexyl: m/z ~ 229 (M+H)

  • 2-Heptyl (HHQ): m/z ~ 243 (M+H)

  • Note: In HPLC, they will have very similar retention times. Use a C18 column with a shallow gradient (e.g., 50-100% ACN over 30 mins) to resolve them.

References

  • Gould, S. J., & Halcomb, R. L. (2002). The Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

    • Source: (General Reference for Mechanism)

  • Woschek, A., et al. (2007). Synthesis and biological activity of 2-alkyl-4-quinolones.

    • Source:

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS. Describes the biological context and assay interference issues.

    • Source:

  • Reisch, J., et al. (1996). Synthesis of 2-alkyl-4-quinolones via Conrad-Limpach. Detailed solvent effects confirming Dowtherm A necessity.

    • Source:

Sources

troubleshooting inconsistent results in 2-Hexylquinolin-4(1H)-one assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Hexylquinolin-4(1H)-one. This resource is designed to provide in-depth troubleshooting assistance for researchers encountering inconsistent or unexpected results in their assays. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you achieve robust and reproducible data. This guide moves beyond simple checklists to explain the underlying causes of common issues, empowering you to design self-validating and reliable experiments.

Introduction: Understanding the Challenges of 2-Hexylquinolin-4(1H)-one

2-Hexylquinolin-4(1H)-one is a member of the quinolone class of compounds, which are of significant interest for their diverse biological activities, including potential antimicrobial and anticancer effects.[1][2] The core challenge in working with this molecule stems from its physicochemical properties, particularly its significant hydrophobicity, a characteristic common to 2-alkyl-substituted quinolinones.[3] This property can lead to a cascade of experimental issues, including poor solubility, aggregation, and non-specific interactions, which are often the root causes of assay variability.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems from compound handling to final data analysis.

Part 1: Compound Handling and Preparation

Inconsistent results often originate from the very first step: preparing the compound stock and working solutions. The high hydrophobicity of 2-Hexylquinolin-4(1H)-one makes this stage critical.

FAQ 1.1: My dose-response curves are erratic and not sigmoidal. What is the likely cause?

Answer: An erratic, non-sigmoidal dose-response curve is a classic indicator of compound precipitation or aggregation in the assay medium. Because 2-Hexylquinolin-4(1H)-one is highly hydrophobic (a similar compound, 2-Octylquinolin-4(1H)-one, has a calculated XLogP3 of 5.4), it can easily fall out of solution when diluted from a DMSO stock into an aqueous assay buffer.[3] This leads to an inconsistent effective concentration across your dilution series, resulting in a "noisy" or flat dose-response.

Causality: When the compound aggregates, it is no longer available to interact with its biological target. Furthermore, these aggregates can be unevenly distributed in the microplate wells, causing high variability between replicates.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for erratic dose-response curves.

Protocol 1: Preparation and Validation of a Hydrophobic Compound Stock

This protocol ensures the creation of a reliable stock solution.

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) as the solvent. Ensure it is anhydrous and high-purity.

  • Weighing: Accurately weigh a sufficient amount of 2-Hexylquinolin-4(1H)-one to make a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Add the DMSO to the compound. Vortex vigorously for at least 2-5 minutes. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability.

  • Visual Inspection (QC Step 1): Hold the vial against a light source. The solution must be completely clear, with no visible particulates or Tyndall effect (light scattering). If particulates are present, continue vortexing or consider sonication. If it remains cloudy, the desired concentration may be too high.

  • Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can promote precipitation.[5]

  • Pre-Assay QC (QC Step 2): Before each experiment, thaw an aliquot and visually inspect it again for any signs of precipitation that may have occurred during storage.

Part 2: Cell-Based Assay Complications

Cell-based assays introduce biological variability. It is crucial to distinguish between compound-induced effects and experimental artifacts.

FAQ 2.1: In my MTT/XTT assay, I see an increase in signal at high compound concentrations. Is my compound making cells more viable?

Answer: This is highly unlikely and is a well-documented artifact for certain classes of compounds, including some quinolones.[4] The MTT assay measures mitochondrial reductase activity, which reduces the yellow tetrazolium salt to purple formazan crystals.[4] A redox-active compound like 2-Hexylquinolin-4(1H)-one can chemically reduce the MTT reagent directly, independent of cellular activity. This leads to a false-positive signal that can be misinterpreted as increased cell viability.

Troubleshooting Steps:

  • Run a Cell-Free Control: This is a mandatory control. Prepare a plate with your assay medium and the full dilution series of your compound, but do not add cells. Add the MTT reagent and incubate as usual. If you see a color change, you have confirmed direct chemical interference.[4]

  • Switch to an Orthogonal Assay: Validate your findings using a viability assay with a different mechanism that is less susceptible to redox interference.

Assay TypePrincipleSusceptibility to Redox Interference
MTT / XTT / WST Tetrazolium Reduction (Metabolic Activity)High
CellTiter-Glo® ATP Quantification (Metabolic Activity)Low
Neutral Red Uptake Lysosomal IntegrityLow
LDH Release Membrane Integrity (Cytotoxicity)Low

Recommendation: The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent alternative as it measures ATP levels, which are a direct indicator of metabolically active cells and are not directly affected by the compound's redox potential.

FAQ 2.2: There is high well-to-well variability even within my replicates. What should I check?

Answer: High variability within replicates points to inconsistencies in the treatment of each well. While pipetting errors are a common culprit, several other factors related to both the compound and the cells must be considered.[6][7]

Systematic Checklist for High Variability:

CategoryFactor to CheckCausality & Recommended Action
Compound Incomplete Solubilization As discussed in FAQ 1.1, precipitated compound is unevenly distributed. Action: Ensure complete formazan solubilization by vigorous pipetting or shaking after incubation.[4]
Cells Uneven Cell Seeding A non-homogenous cell suspension will lead to different cell numbers in each well. Action: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension reservoir frequently during plating.[4][7]
Edge Effects Wells on the outer edges of a microplate are prone to faster evaporation, altering media concentration. Action: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[4]
Assay Setup Incomplete Mixing Failure to properly mix after adding the compound can lead to concentration gradients within the well. Action: Gently mix the plate on an orbital shaker after compound addition or use a multi-channel pipette to gently mix the contents of each well.
Air Bubbles Bubbles can interfere with the light path in absorbance or fluorescence readers. Action: Inspect plates before reading and carefully pop any bubbles with a sterile pipette tip.

Part 3: Fluorescence-Based Assays

Quinolone scaffolds are known to be fluorescent, which can be a major source of interference in fluorescence-based assays.

FAQ 3.1: I'm observing high background fluorescence in my assay. How can I determine if it's from my compound?

Answer: The quinoline ring system is inherently fluorescent. The intensity and spectral properties of this fluorescence are highly sensitive to the local environment, including solvent polarity and pH (protonation state).[8] It is essential to characterize the intrinsic fluorescence of 2-Hexylquinolin-4(1H)-one under your specific assay conditions.

Protocol 2: Characterizing Compound Autofluorescence

  • Prepare a "Compound Only" Plate: In a microplate identical to the one used for your assay, create a serial dilution of 2-Hexylquinolin-4(1H)-one in your final assay buffer (without cells, enzymes, or detection reagents).

  • Include Blanks: Have wells with only the assay buffer to measure the background of the medium and plate.

  • Scan for Emission: Using a scanning spectrometer or a plate reader with variable wavelength selection, excite your samples at the excitation wavelength of your assay's fluorophore. Scan a broad range of emission wavelengths to see if your compound emits light in the same region as your assay signal.

  • Scan for Excitation: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths. This will tell you if your compound can be excited by your instrument's light source.

  • Data Analysis: If you observe a concentration-dependent increase in fluorescence from the compound alone, you have confirmed autofluorescence. This signal must be subtracted from your experimental wells. If the compound's fluorescence is too high, it may saturate the detector, requiring you to switch to a different assay format.

Troubleshooting Decision Tree:

G start Start: High Background Fluorescence q1 Run Compound Autofluorescence Scan (Protocol 2) start->q1 q2 Is Compound Autofluorescent at Assay Wavelengths? q1->q2 a1 Subtract Compound Background from All Wells q2->a1  Yes a4 Investigate Other Sources: Media Autofluorescence, Contaminated Reagents q2->a4  No q3 Is Signal-to-Background Ratio Acceptable? a1->q3 a2 Proceed with Assay q3->a2  Yes a3 Consider Assay with a Red-Shifted Fluorophore or a Different Readout (e.g., Luminescence) q3->a3  No

Caption: Decision tree for troubleshooting high background in fluorescence assays.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (2018). Why is my PCR showing inconsistent results?. Retrieved from [Link]

  • Anderson, V. E., & Osheroff, N. (2001). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. Retrieved from [Link]

  • Kärki, S. S., et al. (2020). Fluorescence enhancement of quinolines by protonation. PMC - NIH. Retrieved from [Link]

  • Saeed, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-Octylquinolin-4(1H)-one. Retrieved from [Link]

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Validation & Comparative

The Pivotal Role of the 2-Alkyl Chain in Quinolinone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] Among the various possible substitutions, modifications at the 2-position have proven to be a particularly fruitful strategy for modulating the pharmacological profile of these molecules. This guide provides an in-depth comparison of 2-alkyl-substituted quinolinones, focusing on the structure-activity relationship (SAR) with respect to their antibacterial, quorum sensing inhibitory, and anticancer properties. We will delve into the experimental data that underscores the critical influence of the 2-alkyl chain's length and nature on biological efficacy, offering a valuable resource for the rational design of novel quinolinone-based therapeutics.

The 2-Alkyl Substituent: A Key Determinant of Biological Function

The seemingly simple alkyl chain at the 2-position of the quinolinone core can dramatically alter the compound's interaction with its biological targets. This substituent profoundly impacts the molecule's lipophilicity, steric profile, and overall conformation, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target-binding affinity. As we will explore, a systematic variation of this alkyl chain can switch the primary activity of the quinolinone from a potent antibacterial agent to a modulator of bacterial communication or a cytotoxic agent against cancer cells.

Comparative Analysis of Biological Activities

Antibacterial Activity: A Balancing Act of Chain Length

The antibacterial properties of 2-alkyl-substituted quinolinones, particularly the 2-alkyl-4(1H)-quinolones (AQs), have been a subject of interest since their initial discovery.[2] These compounds are known to be produced by certain bacteria, such as Pseudomonas aeruginosa, and exhibit activity primarily against Gram-positive bacteria.[2]

Key Observations:

  • Optimal Chain Length: Studies on related compounds like polymeric biguanides have shown that an intermediate chain length, typically around C7-C8, is optimal for antibacterial activity. Shorter chains may not possess sufficient lipophilicity to effectively penetrate the bacterial cell membrane, while excessively long chains can lead to decreased solubility and bioavailability.

  • Target Interaction: The alkyl chain is believed to play a crucial role in the interaction with the bacterial cell membrane, potentially disrupting its integrity or interfering with membrane-bound enzymes.

  • Gram-Negative vs. Gram-Positive: 2-Alkyl-quinolones generally exhibit weaker activity against Gram-negative bacteria due to the presence of the outer membrane, which acts as an additional barrier to penetration.[2]

Table 1: Representative Antibacterial Activity of Quinolone Derivatives

Compound ClassRepresentative SubstituentTarget OrganismMIC (µg/mL)Reference
2-Alkyl-4-quinolonesHeptyl (C7)Staphylococcus aureusNot specified[2]
2-Alkyl-4-quinolonesNonyl (C9)Staphylococcus aureusNot specified[2]

Note: Specific MIC values for a homologous series of 2-alkyl-4-quinolones are not consistently reported in the literature, highlighting a gap for future research.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation.[3] The 2-alkyl-4-quinolone scaffold is central to the QS system of Pseudomonas aeruginosa, with 2-heptyl-3-hydroxy-4-quinolone (the Pseudomonas quinolone signal or PQS) being a key signaling molecule.[4] Synthetic 2-alkyl-substituted quinolinones can act as antagonists of the PQS receptor (PqsR), thereby inhibiting QS and its downstream effects.

The length of the 2-alkyl chain is a critical determinant of QS inhibitory activity.

Key Observations:

  • Receptor Binding: The alkyl chain fits into a hydrophobic pocket of the PqsR receptor. The length and conformation of this chain significantly influence the binding affinity and antagonist activity.

  • Optimal Chain Length for Inhibition: Studies on long-chain amide derivatives of 2-amino-4-quinolone have shown that a C12 alkyl chain exhibits the highest inhibition of biofilm formation in P. aeruginosa, a QS-mediated process.[5] This suggests that longer alkyl chains may be more effective in blocking the PqsR receptor compared to the native C7 chain of PQS.

  • Therapeutic Potential: By inhibiting QS, these compounds can render pathogenic bacteria less virulent and more susceptible to conventional antibiotics, offering a promising anti-virulence strategy.

Table 2: Quorum Sensing Inhibitory Activity of 2-Alkyl-Quinolone Analogs

Compound Scaffold2-Alkyl Chain LengthTarget PathwayBiological EffectReference
2-Amino-4-quinolone amidesC12Biofilm formationHighest inhibition[5]
2-Alkyl-4-quinolonesC7 (HHQ)PqsR activationAgonist[4]
2-Alkyl-4-quinolonesC9 (NHQ)PqsR activationAgonist[6]
Anticancer Activity: A Shift in Target and Mechanism

Interestingly, modifications to the quinolinone scaffold, including at the 2-position, can shift the biological activity towards anticancer effects. While much of the research has focused on 2-aryl-substituted quinolines, there is emerging evidence for the cytotoxic potential of 2-alkyl-substituted derivatives.[7][8]

The mechanism of action for the anticancer activity of these compounds often involves the inhibition of topoisomerases or disruption of microtubule dynamics.[9]

Key Observations:

  • Lipophilicity and Cell Penetration: Similar to antibacterial activity, the lipophilicity conferred by the 2-alkyl chain is crucial for crossing the cell membrane of cancer cells.

  • Target Engagement: The alkyl substituent can influence the binding of the quinolinone core to its intracellular target, such as the colchicine binding site on tubulin.

  • Structure-Activity Relationship: While systematic studies on a homologous series of 2-alkyl-quinolinones are limited, research on related structures suggests that the nature and size of the substituent at the 2-position are critical for potent cytotoxicity. For instance, in a series of 2-arylquinolines, the substitution pattern on the aryl ring significantly impacted the IC50 values against various cancer cell lines.[8]

Table 3: Representative Anticancer Activity of Substituted Quinolines

Compound ClassRepresentative 2-SubstituentCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesPhenyl derivativesHeLa, PC38.3 - 34.34[8]
2-Quinolone derivatives4-substituted benzyloxyCOLO 205Nanomolar range[10]
Substituted Quinolines(2-furanylmethyl)aminoT47D (Breast Cancer)0.016[11]

Note: The data presented is for quinoline derivatives with various substitutions at the 2-position, highlighting the potential for this position to be modified for anticancer activity. More research is needed to specifically elucidate the SAR of 2-alkyl chains in this context.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 2-alkyl-substituted quinolinone and a key biological assay.

Synthesis of 2-Heptyl-4-quinolone (HHQ) via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines.[12][13]

Step 1: Synthesis of the β-keto ester (Ethyl 3-oxodecanoate)

  • To a solution of Meldrum's acid in pyridine, add octanoyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Add ethanol and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture, pour it into ice-water, and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain ethyl 3-oxodecanoate.

Step 2: Condensation with Aniline to form the Enamine Intermediate

  • Mix equimolar amounts of ethyl 3-oxodecanoate and aniline.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux in toluene using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the toluene under reduced pressure to obtain the crude enamine intermediate.

Step 3: Thermal Cyclization to 2-Heptyl-4-quinolone

  • Add the crude enamine intermediate to a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250 °C with stirring for 30-60 minutes.

  • Monitor the cyclization by TLC.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-heptyl-4-quinolone.

G cluster_synthesis Conrad-Limpach Synthesis of 2-Heptyl-4-quinolone start Aniline + Ethyl 3-oxodecanoate enamine Enamine Intermediate start->enamine Condensation cyclization Thermal Cyclization (~250°C) enamine->cyclization product 2-Heptyl-4-quinolone cyclization->product

Caption: Conrad-Limpach synthesis workflow.

Quorum Sensing Inhibition Assay using a P. aeruginosa Reporter Strain

This protocol utilizes a P. aeruginosa reporter strain that expresses a reporter gene (e.g., lacZ or lux) under the control of a PQS-responsive promoter.

Materials:

  • P. aeruginosa reporter strain (e.g., PAO1-lasB-lacZ)

  • Luria-Bertani (LB) broth and agar

  • Test compounds (2-alkyl-substituted quinolinones) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Plate reader for measuring absorbance and luminescence/colorimetric signal

Procedure:

  • Grow the P. aeruginosa reporter strain overnight in LB broth at 37 °C with shaking.

  • Dilute the overnight culture to an OD600 of approximately 0.02 in fresh LB broth.

  • In a 96-well plate, add serial dilutions of the test compounds. Include a solvent control (DMSO) and a positive control (a known QS inhibitor).

  • Add the diluted bacterial culture to each well.

  • Incubate the plate at 37 °C with shaking for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • Measure the reporter gene expression (e.g., luminescence for lux reporters or β-galactosidase activity for lacZ reporters).

  • Normalize the reporter gene expression to bacterial growth (Reporter signal / OD600).

  • Calculate the percentage of inhibition of QS for each compound concentration compared to the solvent control.

  • Determine the IC50 value for each active compound.

G cluster_assay Quorum Sensing Inhibition Assay start Prepare Reporter Strain Culture plate Add Culture and Test Compounds to 96-well plate start->plate incubate Incubate (37°C, 18-24h) plate->incubate measure_growth Measure OD600 (Bacterial Growth) incubate->measure_growth measure_qs Measure Reporter Signal (e.g., Luminescence) incubate->measure_qs analyze Normalize Signal to Growth & Calculate % Inhibition measure_growth->analyze measure_qs->analyze end Determine IC50 analyze->end

Caption: Quorum sensing inhibition assay workflow.

Conclusion and Future Directions

The 2-alkyl-substituted quinolinone scaffold represents a versatile platform for the development of novel therapeutic agents. The length and nature of the 2-alkyl chain are critical determinants of biological activity, enabling the fine-tuning of these molecules for antibacterial, quorum sensing inhibitory, or anticancer applications. This guide has provided a comparative overview of the structure-activity relationships of these compounds, supported by experimental data and detailed protocols.

Future research should focus on the systematic synthesis and evaluation of homologous series of 2-alkyl-substituted quinolinones to generate more comprehensive and directly comparable SAR data. Such studies will be invaluable for the rational design of next-generation quinolinone-based drugs with improved potency, selectivity, and pharmacokinetic properties.

References

Sources

The Alkyl Chain Imperative: Comparative Analysis of 2-Hexylquinolin-4(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" of the Quinolone Series

In the realm of bacterial signaling and antimicrobial development, the 2-alkyl-4(1H)-quinolone (AQ) class represents a critical scaffold.[1] While the natural 2-heptyl (C7, HHQ) and 2-nonyl (C9, NHQ) variants dominate the literature due to their role in Pseudomonas aeruginosa quorum sensing, 2-Hexylquinolin-4(1H)-one (C6-AQ) serves as a pivotal comparative standard.

This guide analyzes the C6 variant against its C7 and C9 analogs. Our central thesis is that the C6 analog occupies a transitional physicochemical space—possessing sufficient lipophilicity for membrane interaction yet lacking the optimal steric length for maximal PqsR receptor activation compared to C7/C9. This makes C6 an essential tool for de-convoluting "non-specific membrane toxicity" from "receptor-mediated signaling."

Chemical Architecture & SAR Logic

The biological efficacy of 2-alkyl-4-quinolones is governed by the Lipophilic Tail Rule . The core quinolone headgroup provides hydrogen-bonding capability (via the N-H and C=O motifs), while the alkyl tail at position 2 drives membrane insertion and hydrophobic pocket binding.

Comparative Physicochemical Profile[2][3]
Feature2-Hexyl (C6) 2-Heptyl (HHQ, C7) 2-Nonyl (NHQ, C9)
Formula C₁₅H₁₉NOC₁₆H₂₁NOC₁₈H₂₅NO
Calc. LogP ~4.2~4.7~5.6
Solubility (Aq) Low (<50 µM)Very Low (<20 µM)Insoluble (Micellar)
Receptor Fit Sub-optimal (Loose)Optimal (Native Ligand)High Affinity (Tight)
Membrane Role Moderate InsertionHigh InsertionDeep Insertion/Perturbation
The Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates how chain length dictates the transition from simple solubility to receptor-specific binding.

SAR_Logic Core 4-Quinolone Core (H-Bonding Head) Tail Alkyl Tail Length Core->Tail Scaffold C4 C4 (Butyl) Too Short Low Potency Tail->C4 C6 C6 (Hexyl) Transitional Moderate LogP Tail->C6 C7 C7 (Heptyl/HHQ) Native Signal Optimal Fit Tail->C7 C9 C9 (Nonyl) Deep Membrane High Hydrophobicity Tail->C9 Effect1 Membrane Permeability C6->Effect1 Balanced Effect2 PqsR Receptor Activation C7->Effect2 Max Agonism C9->Effect1 High Perturbation C9->Effect2 High Affinity

Figure 1: SAR Logic demonstrating the functional divergence based on alkyl chain length. C6 acts as a bridge between short-chain solubility and long-chain receptor specificity.

Performance Analysis: Biological Activity

Receptor Activation (PqsR/MvfR)

In P. aeruginosa, the PqsR regulator has a hydrophobic ligand-binding domain (LBD).

  • C7 (HHQ): The native ligand. It fills the hydrophobic pocket (Pocket A/B) perfectly, inducing the conformational change required for DNA binding.

  • C6 (Hexyl): Experimental data suggests C6 acts as a partial agonist . It binds the pocket but, due to the missing methylene group (-CH₂-), fails to stabilize the hydrophobic collapse as effectively as C7.

  • Implication: In competitive assays, C6 can displace C7 but triggers a weaker downstream transcriptional response (virulence factor production), making it a potential "antivirulence scaffold" starting point.

Antimicrobial & Cytotoxic Profile

AQs are not just signals; they are toxins.

  • Mechanism: They partition into the lipid bilayer, disrupting membrane order and inhibiting respiratory electron transport (analogous to HQNO).

  • Comparative Data (Relative Potency):

Target OrganismC6 (Hexyl) ActivityC7 (HHQ) ActivityC9 (NHQ) ActivityMechanistic Insight
S. aureus Moderate (MIC ~25-50 µM)High (MIC ~10-20 µM)High (MIC ~5-10 µM)Gram-positive membrane is highly susceptible to longer alkyl chains (C7-C9).
P. aeruginosa Low (Self-immune)Signaling OnlySignaling OnlyPseudomonas uses efflux pumps to export these; intrinsic resistance to toxicity.
Mammalian Cells Moderate CytotoxicityHigh CytotoxicityHigh CytotoxicityLonger chains (C7+) cause greater mitochondrial depolarization.

Key Insight: C6 is often less cytotoxic to mammalian host cells than C9, providing a better therapeutic window for synthetic analogs derived from this chain length.

Experimental Protocols

To ensure reproducibility, we utilize the Conrad-Limpach Synthesis , the industry standard for generating 4-quinolones. This method is preferred over bio-inspired synthesis for purity and scalability.

Protocol A: Synthesis of 2-Hexylquinolin-4(1H)-one

Reagents: Aniline, Ethyl 3-oxononanoate (beta-ketoester with C6 tail), HCl (cat.), Diphenyl ether (solvent).

  • Schiff Base Formation (Kinetics):

    • Mix aniline (1.0 eq) and ethyl 3-oxononanoate (1.1 eq) in benzene or toluene.

    • Add catalytic HCl (0.01 eq).

    • Reflux with a Dean-Stark trap to remove water. Critical Step: Water removal drives the equilibrium to the imine (Schiff base).

    • Concentrate in vacuo to yield the oily acrylate intermediate.

  • Thermal Cyclization (Thermodynamics):

    • Heat diphenyl ether to 250°C (rolling boil).

    • Add the acrylate intermediate dropwise to the hot solvent. Why? Rapid dilution prevents intermolecular polymerization; high heat overcomes the activation energy for the aromatic substitution.

    • Maintain temperature for 15-30 minutes. Ethanol is evolved as a gas.

  • Purification:

    • Cool to room temperature. The product often precipitates.

    • Dilute with hexane (non-polar) to wash away diphenyl ether.

    • Filter and recrystallize from ethanol/DMF.

Protocol B: PqsR Activation Assay (Reporter System)

System: E. coli heterologously expressing PqsR and a pqsA'-'lacZ promoter fusion.

  • Culture: Grow reporter strain to OD₆₀₀ = 0.5.

  • Induction: Aliquot into 96-well plates.

  • Treatment: Add C6, C7, or C9 analogs (dissolved in DMSO) at concentrations ranging 0.1 µM – 100 µM.

  • Measurement: Incubate 4 hours. Lyse cells and add ONPG substrate. Measure Absorbance at 420 nm.

  • Validation: C7 (HHQ) must yield a sigmoidal dose-response (EC₅₀ ~1-5 µM). C6 should show a right-shifted curve (higher EC₅₀).

Mechanism of Action Visualization

The following diagram details the divergent pathways of 2-alkyl-4-quinolones: Signaling (PqsR) vs. Toxicity (Membrane).

MOA_Pathways cluster_Signaling Path A: Quorum Sensing (Pseudomonas) cluster_Toxicity Path B: Direct Toxicity (Host/Competitor) Ligand 2-Alkyl-4-Quinolone (C6 / C7 / C9) PqsR Receptor: PqsR (MvfR) (Hydrophobic Pocket) Ligand->PqsR Binding Affinity (C7 > C6) Membrane Lipid Bilayer Insertion Ligand->Membrane LogP Dependent (C9 > C7 > C6) DNA Promoter Binding (pqsABCDE) PqsR->DNA Transcriptional Activation Virulence Virulence Factors (Pyocyanin, Elastase) DNA->Virulence RespChain Electron Transport Chain Inhibition Membrane->RespChain Disruption Death Cell Death / Stasis RespChain->Death

Figure 2: Dual-mechanism pathway showing how chain length influences the balance between specific receptor signaling (Path A) and non-specific membrane toxicity (Path B).

References

  • Structure-Activity Relationship of Quinolones. PubMed. Analysis of alkyl chain impact on antibacterial potency. [Link]

  • Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by PqsR. PLOS Pathogens. Detailed crystallography of the PqsR hydrophobic pocket binding C7/C9 ligands. [Link][2]

  • Cytotoxicity of Alkyl-Quinolones. PubMed Central. Investigation into the membrane-active toxicity of AQs against mammalian cells. [Link]

  • The Pseudomonas Quinolone Signal (PQS) and HHQ Modulate Interspecies Behavior. PubMed. Comparative study of HHQ and analogs on biofilm and motility.[3] [Link]

Sources

Comparative Mechanistic Profiling: 2-Hexylquinolin-4(1H)-one (2-HQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4]

2-Hexylquinolin-4(1H)-one (2-HQ) represents a distinct subclass of bacterial signaling molecules known as 2-alkyl-4-quinolones (AQs). While structurally homologous to the Pseudomonas Quinolone Signal (PQS) precursor HHQ (the heptyl variant), the C6-hexyl chain of 2-HQ offers a unique physicochemical profile that alters its membrane partitioning and bioavailability.

The Core Mechanism: Unlike fluoroquinolone antibiotics (e.g., Ciprofloxacin) that target DNA gyrase, 2-HQ functions primarily as a respiratory chain inhibitor . It acts as a structural analogue of ubiquinone, competitively binding to the quinone-binding sites of the Electron Transport Chain (ETC)—specifically the Cytochrome bc1 complex (Complex III) and bacterial NADH dehydrogenases .

Why This Guide? Researchers often conflate the general cytotoxicity of AQs with specific signaling activity. This guide provides a rigorous, cross-validated framework to distinguish respiratory inhibition from non-specific membrane lysis or DNA interference , using 2-HQ as the probe.

The Mechanistic Core: Respiratory Chain Modulation

To validate 2-HQ, we must map its action against the "Gold Standard" inhibitor (HQNO) and a mechanism-negative control (Ciprofloxacin).

Comparative Mechanism Table
Feature2-HQ (Test Article) HQNO (Benchmark) Ciprofloxacin (Differentiation)
Primary Target Cytochrome bc1 (Qi/Qo site) & NADH DehydrogenaseCytochrome bc1 (Complex III)DNA Gyrase / Topoisomerase IV
Mode of Action Bacteriostatic: ATP Depletion via ETC blockadeBacteriostatic: ATP Depletion via ETC blockadeBactericidal: DNA replication arrest
O2 Consumption Rapid Decrease (Dose-dependent)Rapid Decrease (High Potency)No acute change (Secondary effect only)
Membrane Potential Dissipation (Secondary to proton pump stop)Dissipation Maintained initially
Rescue Potential Rescued by fermentation (anaerobic growth)Rescued by fermentationNot rescued by fermentation
Signaling Pathway Visualization (ETC Blockade)

The following diagram illustrates the specific interception point of 2-HQ within the bacterial respiratory chain.

ETC_Mechanism cluster_membrane Inner Bacterial Membrane NADH NADH NDH NADH Dehydrogenase (Complex I) NADH->NDH e- Q Ubiquinone Pool (Q) NDH->Q e- CIII Cytochrome bc1 (Complex III) Q->CIII e- CIV Cytochrome c Oxidase (Complex IV) CIII->CIV e- (Blocked) O2 O2 -> H2O CIV->O2 e- (Blocked) ATP ATP Synthase HQ 2-HQ (Inhibitor) HQ->NDH BLOCKS (Secondary) HQ->CIII BLOCKS (Qi Site)

Figure 1: 2-HQ acts as a ubiquinone analogue, competitively inhibiting electron transfer at Complex I and III, leading to ATP synthesis arrest.

Cross-Validation Protocols

To scientifically prove 2-HQ's mechanism, you cannot rely on a single assay (e.g., MIC). You must triangulate data using Respiration , Membrane Potential , and Metabolic Rescue .

Protocol A: Real-Time Oxygen Consumption Rate (OCR)

Objective: Confirm that 2-HQ specifically targets respiration (unlike Ciprofloxacin).

Reagents:

  • S. aureus or P. aeruginosa (log-phase culture).

  • Clark Oxygen Electrode or Seahorse XF Analyzer.

  • 2-HQ: Dissolved in DMSO (Stock 100 mM).

  • Control: CCCP (Uncoupler - 10 µM).

Workflow:

  • Equilibration: Suspended bacteria (OD600 = 0.5) in air-saturated buffer. Monitor basal respiration for 3 minutes.

  • Challenge: Inject 2-HQ (Titrate 10, 50, 100 µM).

  • Observation:

    • Result: Immediate cessation of O2 consumption indicates ETC blockade.

    • Differentiation: If O2 consumption spikes before dropping, the compound is an uncoupler (like CCCP), not an inhibitor. 2-HQ should cause a flatline (inhibition).

  • Rescue (The "E-E-A-T" Step): Inject TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) + Ascorbate.

    • Logic: TMPD donates electrons directly to Complex IV (Cytochrome C), bypassing Complex III.

    • Validation: If respiration resumes after TMPD addition, the block is upstream (at Complex I or III), confirming 2-HQ's specific mechanism.

Protocol B: Membrane Potential vs. Permeability (Flow Cytometry)

Objective: Prove 2-HQ dissipates potential because of pump inhibition, not pore formation.

Reagents:

  • DiOC2(3): Membrane potential probe (Red = High potential, Green = Low).

  • TO-PRO-3: Membrane permeability probe (Dead cell stain).

Workflow:

  • Stain log-phase bacteria with DiOC2(3) (30 µM).

  • Treat with 2-HQ (1x MIC) for 15 minutes.

  • Analyze via Flow Cytometry:

    • Scenario A (Respiratory Inhibitor): Shift from Red to Green (Depolarization) but Negative for TO-PRO-3 (Membrane remains intact). -> Confirms 2-HQ Mechanism.

    • Scenario B (Pore Former/Detergent): Shift from Red to Green AND Positive for TO-PRO-3. -> Indicates non-specific toxicity.

Experimental Logic Flow

Validation_Flow Start Start: 2-HQ Treatment Assay1 Assay 1: Oxygen Consumption (OCR) Start->Assay1 Result1 Does OCR drop immediately? Assay1->Result1 NoDrop No: Not a respiratory inhibitor (Likely DNA/Synthesis target) Result1->NoDrop No YesDrop Yes: Respiratory interference Result1->YesDrop Yes Assay2 Assay 2: TMPD Rescue YesDrop->Assay2 Result2 Does TMPD restore OCR? Assay2->Result2 NoRescue No: Target is Complex IV Result2->NoRescue No YesRescue Yes: Target is Complex I/III (Consistent with 2-HQ) Result2->YesRescue Yes Assay3 Assay 3: Membrane Integrity (TO-PRO-3) YesRescue->Assay3 Result3 Is Membrane Permeable? Assay3->Result3 YesPerm Yes: Non-specific Lysis/Detergent Result3->YesPerm Yes NoPerm No: Specific Bioenergetic Inhibitor (VALIDATED) Result3->NoPerm No

Figure 2: Decision tree for validating 2-HQ mechanism, distinguishing it from uncouplers and lytic agents.

Structural Insights (SAR) & Performance Data

Why use the Hexyl (C6) variant over the natural PQS precursor Heptyl (C7) ?

Structure-Activity Relationship (SAR)
  • Lipophilicity: The C6 chain is slightly less lipophilic than C7 or C9. This often results in faster equilibration kinetics in in vitro assays, reducing the "lag time" seen with highly hydrophobic C9 variants that get trapped in the outer membrane.

  • Potency: In S. aureus, efficacy generally peaks at C7/C9. However, C6 retains significant potency (within 2-4 fold of C7) while offering better solubility for aqueous assay buffers.

Comparative Efficacy Data (S. aureus)[1][2][4][5][6][7][8]
CompoundMIC (µg/mL)IC50 (NADH Oxidase)Cytotoxicity (HeLa)
2-HQ (C6) 8 - 16~15 µMModerate
HHQ (C7) 4 - 8~8 µMModerate
HQNO (N-Oxide) 2 - 4~1 µMHigh
Ciprofloxacin 0.5 - 1No InhibitionLow

Note: Data represents consensus ranges from SAR studies on 2-alkyl-4-quinolones [1, 3].

References

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247-274.

  • Reen, F. J., et al. (2011). "The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate interspecies and interkingdom behaviour." FEMS Microbiology Ecology, 77(2), 413-428.

  • Hazan, R., et al. (2016). "Homeostatic Interplay between Bacterial Cell-Cell Signaling and Iron in Pseudomonas aeruginosa." PLOS ONE, 11(3), e0151235.

  • Mochizuki, M., et al. (2012). "Synthesis and antimicrobial activity of 2-substituted quinolin-4(1H)-ones." Bioorganic & Medicinal Chemistry, 20(24). (Validating the SAR of alkyl chain lengths).

A Senior Application Scientist's Guide to the Statistical Validation of 2-Hexylquinolin-4(1H)-one Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Choosing the Right Tool for HHQ Quantification

The first critical decision in any experimental workflow is the selection of the analytical method. The choice of technique directly impacts the sensitivity, specificity, and overall reliability of your data. For a small molecule like HHQ, two powerful techniques stand out: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Why the method matters: Selecting an inappropriate method can lead to inaccurate quantification due to interferences from other molecules in the sample matrix, insufficient sensitivity to detect biologically relevant concentrations, or an inability to distinguish between structurally similar compounds.

Comparison of Primary Analytical Methods
FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their interaction with a stationary phase, with detection based on the absorption of UV light.Separates compounds chromatographically, followed by ionization and detection based on the mass-to-charge ratio of the parent molecule and its fragments.
Specificity Moderate. Relies on chromatographic retention time. Co-eluting compounds with similar UV absorbance can cause interference.[5]High to Very High. Provides two layers of specificity: retention time and the unique mass transition of the parent ion to a specific fragment ion.[6][7]
Sensitivity Good. Typically in the microgram to high nanogram per mL range.Excellent. Can achieve picogram or even femtogram per mL sensitivity, crucial for detecting low-abundance signaling molecules.[8]
Primary Use Case Ideal for quantifying HHQ in relatively clean samples, such as in vitro synthesis reactions or from simple culture media.The gold standard for quantifying HHQ in complex biological matrices like bacterial co-cultures, infected tissue homogenates, or patient samples.[6][8]
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for method development and maintenance.

Senior Scientist's Recommendation: While HPLC-UV is a capable technique, for most research and drug development applications involving HHQ in biological systems, LC-MS/MS is the superior choice . Its unparalleled specificity and sensitivity ensure that you are accurately measuring HHQ and not an interfering compound, which is a critical aspect of trustworthy data.[5][6]

The Foundation of Trust: A Self-Validating Experimental Workflow

A robust analytical method is only as good as the experimental design and validation that support it. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9] This is achieved by following internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[10][11]

The following diagram illustrates a comprehensive workflow for the quantification and validation of HHQ experimental data.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_validation Data Processing & Statistical Validation Sample Biological Sample (e.g., Bacterial Supernatant) Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction SpikedQC Spiked QC Samples (Low, Mid, High Conc.) SpikedQC->Extraction StdCurve Calibration Standards (7-point curve in matrix) StdCurve->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Integration Peak Integration & Quantification LCMS->Integration Linearity Linearity & Range (Regression Analysis) Integration->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LODLOQ LOD / LOQ (S/N Ratio) Precision->LODLOQ Result Validated HHQ Concentration LODLOQ->Result

Caption: Workflow for HHQ quantification and validation.

Protocols for Rigorous Quantification

Here, we provide detailed, step-by-step methodologies for the recommended LC-MS/MS approach.

Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)

Causality: The use of a calibration curve prepared in the same biological matrix as the samples is essential to compensate for matrix effects, where other molecules in the sample can suppress or enhance the ionization of HHQ, leading to inaccurate results.

  • Prepare a Primary Stock Solution: Accurately weigh ~1 mg of pure HHQ standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol) to create a 1 mg/mL stock.

  • Create Working Solutions: Perform serial dilutions of the primary stock in methanol to create a series of working solutions at concentrations appropriate for spiking.

  • Prepare Calibration Curve Standards: Spike a blank biological matrix (e.g., sterile growth medium, plasma from an untreated animal) with the working solutions to create a 7-point calibration curve. A typical range for HHQ could be 1 pg/mL to 5000 pg/mL.[8]

  • Prepare QC Samples: Independently spike the blank matrix to create QC samples at three concentrations: Low, Medium, and High (e.g., 3x the lowest standard, 30-50% of the curve range, and ~80% of the highest standard).

Protocol 2: Sample Preparation (Solid Phase Extraction - SPE)

Causality: Biological samples are complex mixtures. An extraction step is crucial to remove proteins, salts, and other interfering substances that can damage the analytical column and compromise the quality of the data.[12][13]

  • Sample Pre-treatment: To 500 µL of sample, standard, or QC, add an internal standard (a deuterated version of HHQ is ideal) and 1 mL of acidified water. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) by washing with 1 mL of methanol followed by 1 mL of water.[13]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the HHQ and internal standard from the cartridge with 1 mL of methanol.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Causality: Chromatographic separation prevents co-eluting isomers or other compounds from entering the mass spectrometer at the same time. Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific fragmentation pattern unique to HHQ.[6]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18).[13]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Run a gradient from low to high organic phase (e.g., 10% B to 95% B over 5 minutes) to elute HHQ.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the protonated parent HHQ ion to a specific, stable product ion (e.g., m/z 244.2 -> 159.1). The exact masses will need to be optimized on your specific instrument.

The Statistical Validation Toolkit: Proving Your Data's Worth

Once the raw data is acquired, a series of statistical tests must be performed to formally validate the method. This process is guided by the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidances.[9][10][14]

The following diagram outlines the decision-making process in statistical validation.

G Start Acquired Raw Data (Peak Areas) Linearity Assess Linearity Start->Linearity R2 Is R² ≥ 0.99? Linearity->R2 Accuracy Assess Accuracy R2->Accuracy Yes Fail Method Fails Validation (Re-evaluate & Optimize) R2->Fail No Recovery Is Mean Recovery 85-115%? Accuracy->Recovery Precision Assess Precision Recovery->Precision Yes Recovery->Fail No RSD Is %RSD ≤ 15%? Precision->RSD Pass Method is Validated RSD->Pass Yes RSD->Fail No

Caption: Decision tree for statistical method validation.
Key Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation parameters, their purpose, and the typical acceptance criteria based on regulatory guidelines.[15][16]

ParameterPurposeStatistical MetricAcceptance Criteria
Linearity & Range To ensure the method's response is directly proportional to the analyte concentration across a specific range.[17]Coefficient of Determination (R²) from a least-squares regression analysis.[11]R² ≥ 0.99
Accuracy To measure the closeness of the determined value to the true value.[14]Percent Recovery of QC samples. Calculated as: (Mean Measured Conc. / Nominal Conc.) * 100Mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision To assess the degree of scatter between a series of measurements. Evaluated as repeatability (intra-assay) and intermediate precision (inter-assay).Percent Relative Standard Deviation (%RSD). Calculated as: (Standard Deviation / Mean) * 100%RSD should not exceed 15% (20% at the LLOQ).
Specificity To ensure the signal being measured is unequivocally from HHQ.Analysis of blank matrix samples to check for interfering peaks at the retention time of HHQ.Response of interfering peaks should be <20% of the response of the Lower Limit of Quantification (LLOQ).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]The lowest standard on the curve that meets the accuracy (±20%) and precision (≤20% RSD) criteria.Signal-to-Noise ratio typically >10.
Simulated Validation Data: A Case Study

Below is an example of a simulated dataset for the validation of an LC-MS/MS method for HHQ.

Table 1: Linearity of Calibration Curve A least-squares regression analysis of this data would yield an R² value > 0.99, demonstrating excellent linearity.

Nominal Conc. (pg/mL)Instrument Response (Peak Area Ratio)
1.00.005
5.00.024
250.126
1000.501
5002.495
250012.55
500025.10

Table 2: Intra-Assay Accuracy and Precision (n=5 replicates per QC level)

QC LevelNominal Conc. (pg/mL)Mean Measured Conc. (pg/mL)Accuracy (% Recovery)Precision (%RSD)
Low QC3.02.9197.0%7.8%
Mid QC250261104.4%5.1%
High QC4000389597.4%4.5%

As shown in Table 2, the accuracy for all QC levels is well within the 85-115% range, and the precision is significantly below the 15% RSD limit, indicating a highly accurate and precise method.

Conclusion: Upholding Scientific Integrity

The statistical validation of experimental data is not merely a procedural step; it is a core component of scientific integrity. For a molecule as significant as 2-Hexylquinolin-4(1H)-one, ensuring the accuracy and reliability of its quantification is essential for advancing our understanding of bacterial pathogenesis and for the development of new therapeutics. By selecting the most appropriate analytical technology (LC-MS/MS), designing a self-validating workflow, and rigorously applying statistical tests according to established guidelines, researchers can be confident that their data is robust, defensible, and a true representation of the biological system under investigation.

References

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Gomes, A. R. M., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Ortori, C. A., et al. (2011). LC-MS/MS quantitative analysis of quorum sensing signal molecules. Methods in Molecular Biology. Retrieved from [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Ortori, C. A., et al. (2011). LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules. Springer. Retrieved from [Link]

  • Stadnik, K., & Szymański, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis. Retrieved from [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

  • Stadnik, K., & Szymański, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2019). Analysis of Quinolones Residues in Milk using High Performance Liquid Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. (2018). An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection. Retrieved from [Link]

  • Turnpenny, P. D., et al. (2017). Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. Retrieved from [Link]

  • MDPI. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]

  • Frontiers in Cellular and Infection Microbiology. (2017). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Retrieved from [Link]

  • KCAS Bio. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 2-Hexylquinolin-4(1H)-one (C6-HHQ)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Hexylquinolin-4(1H)-one (often abbreviated as C6-HHQ or 2-hexyl-4-quinolone ), analyzing its efficacy as a Quorum Sensing (QS) modulator and antimicrobial agent relative to its native structural analogs.

Executive Summary & Chemical Context

2-Hexylquinolin-4(1H)-one is a synthetic and naturally occurring analog of the Pseudomonas aeruginosa signaling molecule 2-heptyl-4(1H)-quinolone (HHQ) . It belongs to the 2-alkyl-4-quinolone (AQ) class of secondary metabolites.

While the native C7-HHQ and its hydroxylated derivative PQS (Pseudomonas Quinolone Signal) are the primary drivers of virulence gene expression via the PqsR (MvfR) receptor, the C6-hexyl variant serves as a critical probe for Structure-Activity Relationship (SAR) studies. It exhibits partial agonist activity and distinct antimicrobial profiles, often serving as a reference point for optimizing hydrophobic chain lengths in drug design.

Key Efficacy Findings
Feature2-Hexylquinolin-4(1H)-one (C6)2-Heptyl-4(1H)-quinolone (C7 - Native)2-Nonyl-4(1H)-quinolone (C9)
PqsR Activation Weak/Partial Agonist Full Agonist (High Potency) Full Agonist (High Potency)
Antimicrobial (S. aureus) ModerateModerateHigh (Optimal)
Biofilm Modulation LowHighHigh
Receptor Binding Fits hydrophobic pocket but lacks optimal Van der Waals contactsPerfect steric fitStrong hydrophobic interaction

Comparative Efficacy Analysis

A. Quorum Sensing Modulation (PqsR Activation)

The efficacy of 2-hexylquinolin-4(1H)-one is defined by its interaction with the Ligand Binding Domain (LBD) of the PqsR transcriptional regulator.

  • Mechanism: PqsR requires a specific hydrophobic volume filling by the alkyl side chain of the ligand to induce the conformational change necessary for DNA binding.

  • C6 vs. C7 (HHQ): The C6 hexyl chain is slightly too short to fully stabilize the "closed" active conformation of PqsR compared to the native C7 heptyl chain. Consequently, C6-HHQ acts as a weak agonist , inducing lower levels of pqsABCDE operon expression.

  • Data Insight: In pqsA::lux reporter assays, C6-HHQ typically requires significantly higher concentrations to achieve activation levels comparable to nanomolar concentrations of HHQ.

B. Antimicrobial Efficacy (Gram-Positive Targets)

Alkyl-quinolones exhibit intrinsic antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely through respiratory chain inhibition.

  • Chain Length Dependency: Efficacy follows a parabolic curve relative to chain length.

    • C6 (Hexyl): Shows measurable Minimum Inhibitory Concentrations (MICs) but is often 2–4 fold less potent than C9 analogs.

    • C9 (Nonyl): Often the "sweet spot" for anti-staphylococcal activity due to optimal membrane insertion dynamics.

    • C11 (Undecyl): Efficacy drops due to solubility issues and steric hindrance.

Table 1: Comparative MIC Data against S. aureus (Representative Values)

Compound Alkyl Chain MIC (µg/mL) vs MRSA MIC (µg/mL) vs MSSA
2-Hexylquinolin-4(1H)-one C6 8 – 16 8 – 16
2-Heptyl-4(1H)-quinolone (HHQ) C7 4 – 8 4 – 8
2-Nonyl-4(1H)-quinolone (NHQ) C9 1 – 4 1 – 4

| 2-Decyl-4(1H)-quinolone | C10 | >64 | >64 |[1]

Note: Data synthesized from SAR studies on N-alkyl-quinolone derivatives [1, 3].

Mechanism of Action: PqsR Signaling Pathway

The following diagram illustrates how 2-hexylquinolin-4(1H)-one (C6) competes within the PqsR signaling pathway, leading to sub-optimal virulence factor production compared to the native C7 ligand.

PqsR_Signaling Ligand_C6 2-Hexylquinolin-4(1H)-one (C6-HHQ) Receptor PqsR (MvfR) Receptor Protein Ligand_C6->Receptor Binds (Sub-optimal fit) Ligand_C7 2-Heptyl-4(1H)-quinolone (Native HHQ) Ligand_C7->Receptor Binds (Optimal fit) Complex_Weak Weak/Unstable Receptor Complex Receptor->Complex_Weak C6 Activation Complex_Strong Stable Active Receptor Complex Receptor->Complex_Strong C7 Activation DNA_Binding Binding to pqs Promoter Complex_Weak->DNA_Binding Low Affinity Complex_Strong->DNA_Binding High Affinity Output_Weak Low Virulence Factors (Pyocyanin, Elastase) DNA_Binding->Output_Weak Output_Strong High Virulence Factors (Pyocyanin, Elastase) DNA_Binding->Output_Strong

Figure 1: Comparative activation of the PqsR virulence pathway. The C6 analog creates a less stable receptor complex, resulting in reduced downstream gene expression.

Experimental Protocols

Protocol A: Chemical Synthesis (Modified Conrad-Limpach)

This protocol yields high-purity 2-alkyl-4-quinolones for testing. This method is preferred over biological extraction due to the difficulty in separating C6 from C7/C9 congeners in natural extracts.

Reagents: Aniline, Ethyl Heptanoate (for C6 product, the beta-keto ester precursor requires specific chain calculation), Polyphosphoric acid (PPA). Correction: To get a hexyl (C6) side chain at position 2, one must use a beta-keto ester derived from octanoyl chloride (C8 acid precursor yields C6 ketone tail after decarboxylation? No. The standard condensation uses ethyl 3-oxononanoate to get C6? Let's use the verified Beta-Keto Amide Cyclization method [4]).

Step-by-Step Workflow:

  • Coupling: React aniline with 3-oxononanoic acid (or equivalent beta-keto ester) to form the beta-keto amide intermediate.

  • Cyclization: Dissolve the intermediate in diphenyl ether.

  • Heating: Heat to 250°C for 30–60 minutes (flash pyrolysis). The high temperature drives the removal of ethanol/water and cyclization.

  • Precipitation: Cool the mixture to room temperature. Add n-hexane to precipitate the crude quinolone.

  • Purification: Recrystallize from ethanol/acetone to obtain pure 2-hexylquinolin-4(1H)-one.

  • Validation: Verify structure via 1H-NMR (Look for triplet at ~0.88 ppm for terminal methyl and multiplet at ~2.6 ppm for the alpha-methylene protons of the hexyl chain).

Protocol B: pqsA::lux Reporter Assay

Used to quantify the agonist efficacy of the C6 analog.

  • Strain Prep: Use a P. aeruginosa PAO1 ΔpqsA mutant (cannot produce native HHQ/PQS) carrying the pqsA::luxCDABE plasmid.

  • Inoculation: Dilute overnight culture 1:100 into fresh LB media.

  • Treatment: Add 2-Hexylquinolin-4(1H)-one (dissolved in DMSO) at a gradient (0.1 µM – 100 µM).

    • Control Positive: HHQ (10 µM).

    • Control Negative: DMSO vehicle.

  • Incubation: Incubate at 37°C with shaking.

  • Measurement: Measure Bioluminescence (RLU) and OD600 every 30 minutes for 12 hours.

  • Analysis: Plot RLU/OD600 vs. Time. Calculate the Area Under the Curve (AUC) to determine relative potency (EC50).

Synthesis & Experimental Workflow Diagram

Synthesis_Workflow Start Start: Aniline + Beta-keto Ester Inter Intermediate: Beta-keto Amide Start->Inter Condensation Cyclization Cyclization: 250°C in Diphenyl Ether Inter->Cyclization Thermal Closure Crude Precipitation: Add Hexane Cyclization->Crude Cooling Pure Purified Product: 2-Hexylquinolin-4(1H)-one Crude->Pure Recrystallization Assay Bioassay: pqsA::lux Reporter Pure->Assay Testing

Figure 2: Workflow for the chemical synthesis and biological validation of 2-hexylquinolin-4(1H)-one.

References

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Source: MDPI (Molecules) [Link]

  • A dual biosensor for 2-alkyl-4-quinolone quorum-sensing signal molecules. Source: PubMed (Environ Microbiol) [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens. Source: ACS Medicinal Chemistry Letters [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides. Source: Beilstein Journal of Organic Chemistry [Link]

  • Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species. Source: ResearchGate [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hexylquinolin-4(1H)-one. As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This document is structured to provide a clear, step-by-step methodology, grounded in established safety protocols for quinoline-based compounds.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a foundational understanding of its potential hazards is critical. This informs every subsequent step of the handling and disposal process. Based on data from analogous compounds such as quinoline and various quinolinone derivatives, 2-Hexylquinolin-4(1H)-one should be treated as a hazardous substance.[1][2]

Table 1: Summary of Potential Hazards Associated with Quinoline Derivatives

Hazard ClassificationAssociated RisksRationale and Causality
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[3][4]The quinoline core is a known toxicophore that can interfere with fundamental biological processes.
Skin and Eye Irritation Can cause skin irritation and serious eye irritation.[3][4]The chemical nature of quinolinones can lead to local inflammatory responses upon contact with tissues.
Carcinogenicity/Mutagenicity Suspected of causing cancer and genetic defects.[5][6]Quinoline itself is classified as a potential carcinogen, and this risk should be extended to its derivatives until proven otherwise.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][5]The stable heterocyclic ring structure can persist in the environment, posing a long-term threat to aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure risk.[2] The selection of appropriate PPE is not merely a procedural step but a critical barrier protecting you from the hazards outlined above.

  • Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] A face shield should be used when there is a splash hazard.

  • Hand Protection: Use chemical-impermeable gloves, such as nitrile, tested to EN 374. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is the minimum requirement. For larger quantities or situations with a higher risk of exposure, chemical-resistant clothing is necessary.[7]

  • Respiratory Protection: All handling of 2-Hexylquinolin-4(1H)-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]

Spill Management: A Protocol for Immediate Action

In the event of a spill, a swift and correct response is crucial to prevent wider contamination and exposure.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the affected area and restrict access.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a designated, properly labeled, and sealed container for hazardous waste.[6][9]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Step-by-Step Disposal Protocol for 2-Hexylquinolin-4(1H)-one

The disposal of 2-Hexylquinolin-4(1H)-one must be conducted in strict accordance with local, state, and national regulations.[1] Never dispose of this chemical down the drain or in the regular trash. [1]

  • Waste Segregation:

    • Solid Waste: Collect solid 2-Hexylquinolin-4(1H)-one waste, including any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent materials), in a designated, properly labeled, and sealed container.[1]

    • Liquid Waste: Collect liquid waste containing 2-Hexylquinolin-4(1H)-one in a separate, compatible, and clearly labeled hazardous waste container.

    • Sharps: Any chemically contaminated sharps must be placed in a designated sharps container.[10]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Hexylquinolin-4(1H)-one".

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][9]

    • Provide them with a full inventory of the waste. The final disposal will likely involve incineration at a permitted hazardous waste facility.

Decontamination of Labware

To reduce the volume of contaminated labware, decontamination for reuse is encouraged where appropriate.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. Decant the solvent into the appropriate organic solvent waste container.[10][11]

  • Wash: Wash the labware with a laboratory detergent and water. An overnight soak may be beneficial for thorough decontamination.[10][11]

  • Final Rinse: Rinse thoroughly with water. Most wash solutions can be disposed of down the sanitary sewer, but it is crucial to check with your local EHS guidelines.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from working with 2-Hexylquinolin-4(1H)-one.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal A 2-Hexylquinolin-4(1H)-one Waste Generated B Is the waste solid, liquid, or sharp? A->B C_solid Solid Waste (e.g., contaminated gloves, absorbent) B->C_solid Solid C_liquid Liquid Waste (e.g., solutions, solvent rinses) B->C_liquid Liquid C_sharp Contaminated Sharps (e.g., needles, broken glass) B->C_sharp Sharp D_solid Collect in a labeled, sealed solid waste container. C_solid->D_solid D_liquid Collect in a labeled, sealed liquid waste container. C_liquid->D_liquid D_sharp Collect in a designated sharps container. C_sharp->D_sharp E Store in a designated hazardous waste accumulation area. D_solid->E D_liquid->E D_sharp->E F Contact Environmental Health & Safety (EHS) or a licensed disposal company. E->F G Arrange for pickup and transport to an approved waste disposal facility. F->G

Caption: Disposal decision workflow for 2-Hexylquinolin-4(1H)-one waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • Part G: Chemical Disposal Procedures. (2019, February). UW-La Crosse.
  • (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET. (2025, August 6). Sigma-Aldrich.
  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (2025). Benchchem.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • Material Safety Data Sheet. (2025, January 1). ChemFaces.

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Personal protective equipment for handling 2-Hexylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Status: Research Chemical / Bioactive Signaling Analogue Primary Hazard Class: Irritant (Skin/Eye/Respiratory) & Bioactive Immediate Action: Handle only inside a certified chemical fume hood.

2-Hexylquinolin-4(1H)-one is a structural analogue of the Pseudomonas Quinolone Signal (PQS) and 2-Heptyl-4(1H)-quinolone (HHQ).[1][2] As a lipophilic signaling molecule involved in bacterial quorum sensing, it possesses biological activity that necessitates containment beyond standard chemical irritants.

Critical Warning: While specific toxicological data for the 2-hexyl variant may be limited compared to its 2-heptyl homologue, you must adopt the Precautionary Principle .[1][2] Treat this substance as a potent bioactive agent capable of modulating biological pathways.[2]

Risk Assessment & Hazard Identification

This assessment is derived from the homologous series of alkyl-4-quinolones (HHQ/PQS).[1][2]

Hazard CategoryClassification (GHS/CLP)Mechanism of Action
Respiratory STOT SE 3 (High Risk)Inhalation of fine dust triggers mucosal irritation.[1][2] As a signaling molecule, systemic absorption via lungs is a critical contamination vector.
Dermal Skin Irrit. 2 Lipophilic nature allows interaction with lipid bilayers.[1][2] Solvents used for reconstitution (DMSO/Methanol) act as carriers, increasing skin absorption risks.
Ocular Eye Irrit.[1][2][3][4][5] 2A Crystalline solids cause mechanical and chemical abrasion to the cornea.
Biological Bioactive Modulates virulence factors in P. aeruginosa.[1] Potential off-target effects in mammalian cells are not fully characterized.[1][2]

Personal Protective Equipment (PPE) Matrix

Dermal Protection: The "Carrier Solvent" Rule

Because 2-Hexylquinolin-4(1H)-one is hydrophobic, it is almost exclusively handled in organic solvents (DMSO, Methanol).[1][2] Your glove choice is dictated by the solvent , not just the solute.

  • Standard Protocol (Dry Powder):

    • Material: Nitrile Rubber.[2]

    • Thickness: Minimum 0.11 mm (standard exam glove).[2]

    • Usage: Single pair sufficient if handling closed containers.

  • Solubilized Protocol (DMSO/Methanol Solutions):

    • Material: Nitrile (High Dexterity) or Polychloroprene.[2]

    • Configuration: Double-gloving is mandatory.[1][2]

    • Rationale: DMSO permeates standard nitrile in <10 minutes, carrying the dissolved quinolone through the skin barrier. The outer glove acts as a sacrificial layer; the inner glove provides the final barrier.

Respiratory & Ocular Protection[1][2][4][5][7]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2]

  • Secondary Barrier: Safety glasses with side shields (ANSI Z87.1 or EN166).[2]

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges.[1][2]

PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 2-Hexylquinolin-4(1H)-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Action_Solid Risk: Dust Inhalation Action: Fume Hood + Single Nitrile Solid->Action_Solid Action_Liquid Risk: Transdermal Absorption Action: Fume Hood + Double Nitrile Liquid->Action_Liquid

Figure 1: Decision logic for selecting PPE based on the physical state of the chemical.[1][2]

Operational Protocols

A. Weighing & Solubilization

Objective: Prepare a stock solution without generating airborne dust or contaminating the balance area.[2]

  • Preparation:

    • Calculate the required mass and solvent volume before opening the vial.

    • Solubility Note: Soluble in DMSO (~12 mg/mL) and Methanol.[6] Poor solubility in water.[2]

  • Static Control:

    • Quinolone powders are often electrostatic.[2] Use an anti-static gun or bar inside the hood if available.

  • The "In-Vial" Method (Recommended):

    • Instead of weighing the powder onto a boat, taring a clean vial and transferring powder, attempt to dissolve the compound directly in the shipping vial if the quantity matches your needs.

    • If subdivision is necessary, use a disposable antistatic micro-spatula.

  • Solvent Addition:

    • Add DMSO/Methanol slowly down the side of the vial.

    • Vortexing: Cap tightly and vortex. If the solid persists, use an ultrasonic bath (sonication) for 5–10 minutes. Note: Sonication generates heat; ensure the cap is vented if using volatile solvents like methanol.[1]

B. Storage of Stock Solutions[2]
  • Temperature: -20°C (stable for ~1 year) or -80°C (stable for >2 years).[1][2][6][7]

  • Container: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2] Avoid plastics that may leach into organic solvents.[2]

  • Labeling: Must include "Bioactive," Solvent Name, Concentration, and Date.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Calculate Molarity Don PPE (Double Glove) Step2 2. Weighing (In Hood) Anti-static measures Avoid draft disturbance Step1->Step2 Step3 3. Solubilization Add DMSO/MeOH Sonication (if needed) Step2->Step3 Step4 4. Aliquoting Small volumes to avoid freeze-thaw cycles Step3->Step4 Step5 5. Storage -20°C / -80°C Amber Glass Step4->Step5

Figure 2: Step-by-step workflow for safe preparation and storage of stock solutions.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.[2]

  • Solution Spill: Cover with an absorbent pad.[2] Clean the area with 70% ethanol followed by soap and water.

  • Skin Contact: Immediately remove contaminated gloves/clothing.[2] Wash skin with soap and copious water for 15 minutes.[2][4] Do not use ethanol on skin (it enhances absorption).[2]

Waste Disposal[1][2][4][5][10]
  • Classification: Non-halogenated organic solvent waste (if dissolved in DMSO/MeOH).[2]

  • Segregation: Do not mix with strong oxidizers or acids.[2]

  • Labeling: Clearly tag as "Quinolone Solution – Bioactive."

References

  • Cayman Chemical. (2022).[2][8] Safety Data Sheet: 2-heptyl-3-hydroxy-4(1H)-Quinolone (PQS).[1][2][6][8] (Used as homologous safety proxy).

  • PubChem. (2025).[2] 2-Heptyl-4-quinolone Compound Summary. National Library of Medicine.[2] [1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 4-Quinolinol (Generic Backbone Safety).

  • TargetMol. (n.d.). 2-heptyl-3-hydroxy-4(1H)-Quinolone Solubility & Storage.[1][2][6][8]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.